molecular formula C11H14N2O B1333551 D-Tryptophanol CAS No. 52485-52-6

D-Tryptophanol

Cat. No.: B1333551
CAS No.: 52485-52-6
M. Wt: 190.24 g/mol
InChI Key: UDQCRUSSQAXPJY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Tryptophanol (CAS 52485-52-6) is a chiral amino alcohol derivative of D-tryptophan with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. This compound is characterized by its melting point of 86-89 °C and is soluble in various organic solvents including chloroform, dichloromethane, and ethyl acetate. As a key building block in organic and medicinal chemistry, this compound is extensively utilized in scientific research as a versatile intermediate for the synthesis of more complex molecules. Its primary research value lies in peptide synthesis and drug development, where its stereochemical integrity is crucial for creating compounds with specific three-dimensional structures and biological activities. For instance, Tryptophanol-derived isoindolinones are investigated as potential p53 activators for cancer research, with studies demonstrating their intracellular localization in the endoplasmic reticulum. The D-configuration of the tryptophan moiety is significant for probing stereospecific interactions in biological systems and for the development of chiral reagents. This product is intended for research purposes only and is not classified as a drug or medicinal agent. It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQCRUSSQAXPJY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370101
Record name D-Tryptophanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52485-52-6
Record name D-Tryptophanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to D-Tryptophanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tryptophanol, an amino alcohol derivative of the essential amino acid D-tryptophan, is a compound of significant interest in neuroscience, pharmacology, and the development of dietary supplements. Its structural relationship to tryptophan allows it to serve as a precursor in the synthesis of vital neurochemicals and as a building block for various pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound.

Chemical Properties

This compound is a white to off-white solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₁₁H₁₄N₂O[1][2]
Molecular Weight 190.23 g/mol [1][3]
Melting Point 75 - 89 °C[1][3][4][5]
Appearance White to off-white solid/crystalline powder[1][5]
Solubility Soluble in methanol; slightly soluble in water[5]
Optical Rotation [α]D²⁰ = +20 ± 1° (c=1 in CH₃OH)[1]
CAS Number 52485-52-6[1][2][4]
Purity ≥ 98% (HPLC)[1]

Chemical Structure

The unique structure of this compound, featuring an indole ring, is fundamental to its biological activity and its utility as a synthetic intermediate.

IdentifierValueReferences
IUPAC Name (2R)-2-Amino-3-(1H-indol-3-yl)propan-1-ol[2]
Synonyms D-Trp-ol, (R)-2-Amino-3-(3-indolyl)-1-propanol[1]
SMILES String N--INVALID-LINK--Cc1c[nH]c2ccccc12[3]
InChI Key UDQCRUSSQAXPJY-SECBINFHSA-N[3]
InChI 1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m1/s1[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound via Reduction of D-Tryptophan

A common and effective method for the synthesis of this compound is the reduction of the carboxylic acid group of D-Tryptophan. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.

Methodology:

  • Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen. A suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (THF) (1200 mL) is prepared in the flask.

  • Addition of D-Tryptophan: The mixture is cooled to 10°C using an ice bath. D-Tryptophan (0.85 mol) is added in portions over a 30-minute period. The addition should be controlled to manage the vigorous evolution of hydrogen gas.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then refluxed for 16 hours.

  • Quenching: The reaction mixture is cooled again to 10°C with an ice bath and diluted with diethyl ether (1000 mL). The reaction is carefully quenched by the sequential and slow addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and then water (141 mL).

  • Workup: The resulting white precipitate is removed by filtration. The filter cake is washed with diethyl ether (3 x 150 mL). The organic filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

Purification by Silica Gel Column Chromatography

The crude this compound can be purified by flash column chromatography on silica gel to obtain a high-purity product.

Methodology:

  • Column Packing: A slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate) is prepared and poured into a chromatography column. The column is packed evenly to avoid air bubbles and channels.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent and carefully applied to the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity (a gradient of hexane and ethyl acetate is common). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Isolation: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Characterization by NMR Spectroscopy

The structure and purity of the synthesized this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • ¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the presence of the expected protons in the this compound molecule.

  • ¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired to confirm the carbon framework of the molecule. The number of signals and their chemical shifts should correspond to the carbon atoms in this compound.

Biological Significance and Signaling Pathways

This compound is recognized for its potential role in influencing neurological pathways, primarily due to its relationship with L-tryptophan, the precursor to the neurotransmitter serotonin and the hormone melatonin.[1] The biosynthetic pathway from tryptophan to serotonin and melatonin is a critical process in the central nervous system.[2]

Biosynthesis of Serotonin and Melatonin from Tryptophan

The following diagram illustrates the key steps in the conversion of tryptophan to serotonin and melatonin. This pathway highlights the enzymatic conversions that are fundamental to the production of these essential neurochemicals.

Tryptophan_Pathway tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Tryptophan hydroxylase serotonin Serotonin htp->serotonin 5-HTP decarboxylase n_acetylserotonin N-Acetylserotonin serotonin->n_acetylserotonin Serotonin N-acetyltransferase melatonin Melatonin n_acetylserotonin->melatonin Hydroxyindole O-methyltransferase

References

The Enigmatic Role of D-Tryptophanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biological significance of D-Tryptophanol, an enantiomer of the more common L-Tryptophanol. While L-Tryptophan's roles as a proteinogenic amino acid and a precursor to serotonin and other vital molecules are well-established, this compound is emerging as a bioactive molecule with distinct and significant physiological effects. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of D-amino acids in biological systems.

Core Biological Functions of this compound

This compound, once considered biologically inert, is now recognized for its involvement in several key physiological processes, primarily revolving around immunomodulation, gut microbiome regulation, and enzymatic inhibition.

Immunomodulatory Effects

This compound, identified as a metabolite produced by certain probiotic bacteria, exhibits significant immunomodulatory properties.[1][2] It has been shown to influence T-cell differentiation, promoting the development of regulatory T cells (Tregs) while decreasing the population of T-helper 2 (Th2) cells.[3] This shift in T-cell populations suggests a potential role for this compound in mitigating allergic airway inflammation and other Th2-mediated immune responses.[1][4] The immunomodulatory effects are, at least in part, mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses at mucosal surfaces.[5][6]

Gut Microbiome Modulation

Oral administration of D-Tryptophan has been demonstrated to alter the composition of the gut microbiota.[7] Studies in mice have shown that D-Tryptophan supplementation can increase the diversity of the gut microbiome, which is often reduced during allergic airway inflammation.[1][7] Specifically, it has been observed to directly inhibit the growth of certain enteric pathogens and pathobionts, thereby contributing to a healthier gut environment and preventing conditions like colitis.[7]

Enzymatic Inhibition

This compound acts as a competitive inhibitor of the enzyme tryptophanase. This enzyme is responsible for the degradation of L-Tryptophan into indole, ammonia, and pyruvate. By competing with L-Tryptophan for the active site of tryptophanase, this compound can modulate the production of these downstream metabolites.

Quantitative Data on this compound's Biological Activity

The following table summarizes key quantitative data related to the biological activities of this compound.

ParameterValueEnzyme/SystemOrganism/Cell LineReference(s)
Inhibition Constant (Ki) 21 mMTryptophanaseEscherichia coli
T-cell Differentiation Dose-dependent decrease in IL-4+ Th2 cellsMurine splenic CD4+ T-cellsMouse[3]
T-cell Differentiation Dose-dependent increase in Foxp3+ TregsMurine splenic CD4+ T-cellsMouse[3]
Gut Microbiota Modulation Altered fecal microbiota composition with 5% D-Tryptophan supplemented diet-Mouse[7]
Aryl Hydrocarbon Receptor (AhR) Activation Weak agonist activity--[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's biological roles.

In Vitro T-Cell Differentiation Assay

This protocol outlines the procedure for assessing the effect of this compound on the differentiation of naïve CD4+ T-cells into various T-helper subsets.

Materials:

  • Naïve CD4+ T-cells (isolated from spleen or peripheral blood)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine

  • Anti-CD3 and anti-CD28 antibodies

  • Cytokine cocktails for Th1, Th2, and Treg differentiation (e.g., for Th2: IL-4 and anti-IFN-γ; for Treg: TGF-β)

  • This compound

  • Flow cytometer

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD4) and intracellular transcription factors (e.g., GATA3 for Th2, FoxP3 for Tregs) or cytokines (e.g., IL-4).

Procedure:

  • Plate Coating: Coat a 24-well plate with anti-CD3 antibody overnight at 4°C.

  • Cell Plating: Wash the wells and seed naïve CD4+ T-cells at a density of 1-2 x 10^6 cells/mL.

  • Stimulation and Differentiation: Add soluble anti-CD28 antibody and the appropriate cytokine cocktail to induce differentiation into the desired T-helper subset.

  • Treatment: Add this compound at various concentrations to the experimental wells. Include a vehicle control.

  • Incubation: Culture the cells for 3-5 days at 37°C and 5% CO2.

  • Analysis: Harvest the cells. For intracellular cytokine staining, restimulate cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours. Stain for surface markers, then fix and permeabilize the cells for intracellular staining of transcription factors or cytokines. Analyze the cell populations by flow cytometry.[9][10]

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based reporter assay to determine if this compound can activate the Aryl Hydrocarbon Receptor.

Materials:

  • A suitable cell line (e.g., HepG2, T-47D) stably or transiently transfected with a luciferase reporter plasmid containing AhR-responsive elements (Xenobiotic Response Elements, XREs).[11]

  • Cell culture medium and supplements.

  • This compound.

  • Positive control (e.g., TCDD).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Compare the activity in this compound-treated cells to the vehicle control.[11][12]

Gut Microbiome Analysis (16S rRNA Gene Sequencing)

This protocol provides a general workflow for analyzing the impact of this compound on the gut microbial community.

Materials:

  • Fecal samples from control and this compound-treated animals.

  • DNA extraction kit.

  • Primers for amplifying the V4 hypervariable region of the 16S rRNA gene.[13]

  • PCR reagents.

  • Next-generation sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatics software for data analysis (e.g., QIIME2).[14]

Procedure:

  • Fecal Sample Collection: Collect fecal samples from animals fed a control diet and a diet supplemented with this compound.[7]

  • DNA Extraction: Extract total genomic DNA from the fecal samples using a commercially available kit.

  • 16S rRNA Gene Amplification: Amplify the V4 region of the 16S rRNA gene by PCR using universal primers.

  • Library Preparation and Sequencing: Prepare the amplicon library for sequencing on a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Quality Filtering and Denoising: Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • OTU/ASV Picking: Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Taxonomic Classification: Assign taxonomy to the representative sequences.

    • Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to compare the microbial communities of the different treatment groups.[13][15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's biological activities.

T_Cell_Differentiation_Workflow cluster_Isolation Cell Isolation cluster_Culture Cell Culture & Differentiation cluster_Analysis Analysis Isolate Naive CD4+ T-cells Isolate Naive CD4+ T-cells Plate cells with anti-CD3 Plate cells with anti-CD3 Isolate Naive CD4+ T-cells->Plate cells with anti-CD3 Add anti-CD28 & Cytokines Add anti-CD28 & Cytokines Plate cells with anti-CD3->Add anti-CD28 & Cytokines Treat with this compound Treat with this compound Add anti-CD28 & Cytokines->Treat with this compound Incubate 3-5 days Incubate 3-5 days Treat with this compound->Incubate 3-5 days Restimulate & Stain Restimulate & Stain Incubate 3-5 days->Restimulate & Stain Flow Cytometry Flow Cytometry Restimulate & Stain->Flow Cytometry Analyze T-cell Subsets Analyze T-cell Subsets Flow Cytometry->Analyze T-cell Subsets

Workflow for in vitro T-cell differentiation assay.

AhR_Activation_Pathway cluster_nucleus Nucleus This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota metabolized by Metabolites Metabolites Gut Microbiota->Metabolites AhR AhR Metabolites->AhR activate ARNT ARNT AhR->ARNT dimerizes with XRE XRE ARNT->XRE Gene Transcription Gene Transcription XRE->Gene Transcription Immunomodulation Immunomodulation Gene Transcription->Immunomodulation

Proposed this compound-mediated AhR signaling pathway.

Competitive_Inhibition cluster_reaction Enzyme Reaction E Enzyme (Tryptophanase) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate (L-Tryptophan) S->ES ES->E P Products ES->P I Inhibitor (D-Tryptophan) I->EI

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of D-Tryptophanol vs. L-Tryptophan

Abstract

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a fundamental principle governing biological activity. In the realm of amino acids and their derivatives, the distinction between enantiomers can lead to profoundly different physiological effects. This technical guide provides a comprehensive analysis of the stereochemical differences between the essential amino acid L-Tryptophan and its derivative, this compound. We will explore their distinct molecular structures, physicochemical properties, biological roles, and applications in research and pharmaceutical development. This document summarizes key quantitative data in comparative tables, details relevant experimental protocols, and provides workflow diagrams to elucidate complex processes, serving as a critical resource for professionals in life sciences and drug discovery.

Introduction: The Significance of Chirality

Chirality is a geometric property of molecules that are non-superimposable on their mirror images. These mirror-image isomers are known as enantiomers. Biological systems, from enzymes to receptors, are inherently chiral and often exhibit high stereospecificity, meaning they interact preferentially with one enantiomer over the other.

  • L-Tryptophan is an essential α-amino acid, meaning the human body cannot synthesize it, and it must be obtained from the diet.[1] It is one of the 20 proteinogenic amino acids used as a fundamental building block for protein biosynthesis.[2] Beyond this structural role, L-Tryptophan is a crucial precursor for the synthesis of vital neurochemicals, including the neurotransmitter serotonin and the hormone melatonin.[2][3]

  • This compound is the D-enantiomer of the amino alcohol derivative of tryptophan. It is structurally distinct from L-Tryptophan in two key ways:

    • Chirality: It possesses the "D" configuration at its chiral center, the alpha-carbon, whereas L-Tryptophan has the "L" configuration.

    • Functional Group: The carboxylic acid group found in tryptophan is reduced to a hydroxyl (alcohol) group in tryptophanol.

This guide will dissect the implications of these stereochemical and functional group differences, providing a detailed comparison for scientific application.

Molecular Structure and Physicochemical Properties

The difference in the spatial orientation of the amino group and the nature of the C1 functional group dictates the distinct properties and biological fates of L-Tryptophan and this compound.

PropertyL-TryptophanThis compoundData Source(s)
IUPAC Name (2S)-2-Amino-3-(1H-indol-3-yl)propanoic acid(2R)-2-Amino-3-(1H-indol-3-yl)propan-1-ol[2][4]
Chemical Formula C₁₁H₁₂N₂O₂C₁₁H₁₄N₂O[2][4]
Molar Mass 204.23 g·mol⁻¹190.25 g·mol⁻¹[2][4]
Key Functional Groups α-amino group, α-carboxylic acid group, Indole side chainα-amino group, Primary hydroxyl group, Indole side chain[2][4]
Solubility in Water 11.4 g/L at 25 °CSoluble[2][4]
Acidity (pKa) 2.38 (carboxyl), 9.39 (amino)Not applicable (no carboxyl group)[2]

Biological Roles and Stereospecific Activity

The biological roles of these two molecules are vastly different, underscoring the principle of stereospecificity in biological systems. Humans almost exclusively utilize L-amino acids for protein synthesis and as metabolic precursors.[5]

L-Tryptophan: The Essential Precursor

L-Tryptophan is a cornerstone of human metabolism. After absorption, it is utilized in several critical pathways.[3]

  • Protein Synthesis: Its primary function is to serve as a constituent in the synthesis of bodily proteins, enzymes, and structural components.[1]

  • Serotonin Pathway: A small but vital fraction of dietary L-Tryptophan crosses the blood-brain barrier to be converted into 5-hydroxytryptophan (5-HTP) and subsequently into serotonin (5-HT), a neurotransmitter that regulates mood, sleep, appetite, and pain.[6][7]

  • Melatonin Synthesis: Serotonin is further converted into melatonin, the primary hormone responsible for regulating the sleep-wake cycle.[1][2]

  • Kynurenine Pathway: The vast majority (over 95%) of L-Tryptophan is metabolized in the liver via the kynurenine pathway, which ultimately leads to the production of niacin (vitamin B3), nicotinamide adenine dinucleotide (NAD), and NAD phosphate (NADP), coenzymes essential for cellular energy metabolism.[2][3]

L_Tryptophan_Metabolic_Pathways cluster_0 Serotonin/Melatonin Pathway (Brain) cluster_1 Kynurenine Pathway (Liver) L_Trp L-Tryptophan HTP 5-HTP L_Trp->HTP TPH Serotonin Serotonin (5-HT) HTP->Serotonin AADC Melatonin Melatonin Serotonin->Melatonin Multi-step L_Trp2 L-Tryptophan Kyn Kynurenine L_Trp2->Kyn IDO/TDO NAD Niacin / NAD+ Kyn->NAD Multi-step Diet Dietary Intake Diet->L_Trp Diet->L_Trp2

Metabolic Fates of L-Tryptophan.
This compound: A Pharmacological Tool

This compound is not incorporated into proteins and does not serve as a precursor in the same metabolic pathways as L-Tryptophan. Its utility is primarily in research and pharmaceutical development.

  • Pharmaceutical Precursor: It serves as a chiral building block in the synthesis of more complex molecules, particularly those targeting neurological conditions.[8]

  • Neuroscience Research: this compound is studied for its potential influence on serotonin pathways, although its direct activity is not equivalent to L-Tryptophan.[8] It may be used to develop novel therapeutic agents.[8]

  • Dietary Supplements: It has been incorporated into supplements aimed at improving sleep quality and reducing anxiety, likely based on its structural similarity to tryptophan-derived neurochemicals.[8]

Stereospecific Physiological Effects

Direct comparative studies reveal that the physiological responses to tryptophan enantiomers are highly specific. While these studies often use D-Tryptophan (the amino acid), the principles of receptor and transporter specificity are directly relevant.

A study on the effects of D- and L-Tryptophan on gastric emptying in humans demonstrated a clear stereospecific response.

ParameterL-Tryptophan (50 mmol/L)D-Tryptophan (50 mmol/L)Saline (Control)P-ValueData Source(s)
Overall Gastric Emptying SlowestFaster than L-TrypFastestL-Tryp vs D-Tryp: P < 0.005[9]
Proximal Stomach Emptying SlowestFaster than L-TrypFastestL-Tryp vs D-Tryp: P < 0.005[9]
Sensation of Fullness (60 min) HighestLower than L-TrypLowestL-Tryp vs D-Tryp: P < 0.01[9]

These findings strongly suggest the existence of stereospecific receptors in the human small intestine that mediate the effects of tryptophan on gastric motility.[9] L-Tryptophan is a more potent inhibitor of gastric emptying than its D-enantiomer.[9] Further studies have shown that intraduodenal L-Tryptophan increases basal pyloric pressure, whereas D-Tryptophan has no effect.[10]

Experimental Protocols & Methodologies

The analysis and synthesis of specific stereoisomers are critical tasks in research and drug development.

Protocol: Chiral Separation of Tryptophan Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying tryptophan enantiomers. Due to their identical physical properties (except for optical rotation), direct separation on a standard achiral column is impossible. The most common approach involves pre-column derivatization with a chiral reagent to form diastereomers, which have different physical properties and can be separated on a conventional column.[11][12]

Objective: To separate and quantify L-Tryptophan and D-Tryptophan in a biological sample.

Methodology:

  • Sample Preparation (Protein Hydrolysis):

    • For protein-bound tryptophan, hydrolysis is required. Alkaline hydrolysis (e.g., with NaOH) is often used to prevent the degradation of the indole ring that occurs during acid hydrolysis.[12][13]

    • Alternatively, specialized acidic methods using agents like mercaptoethanesulfonic acid can be employed.[12]

    • The resulting hydrolysate is neutralized and filtered.

  • Chiral Derivatization:

    • The sample (containing a mix of L- and D-Tryptophan) is reacted with a chiral derivatizing agent.

    • A common combination is o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC).[11]

    • This reaction forms fluorescent diastereomeric isoindole derivatives. The L-Tryptophan-OPA-NAC and D-Tryptophan-OPA-NAC diastereomers now have distinct physicochemical properties.

  • HPLC Analysis:

    • Column: A standard reversed-phase C18 (ODS) column is used.[11]

    • Mobile Phase: A buffered solution, typically a phosphate buffer, mixed with an organic modifier like methanol or acetonitrile.[11][13]

    • Detection: A fluorescence detector is used, as the OPA-derivatives are highly fluorescent, providing excellent sensitivity.[12]

    • Quantification: The concentration of each enantiomer is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from known standards.

HPLC_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Hydrolysis Alkaline Hydrolysis (to free Trp) Sample->Hydrolysis Derivatization Chiral Derivatization (e.g., OPA + NAC) Hydrolysis->Derivatization Injection HPLC Injection Derivatization->Injection Column Reversed-Phase C18 Column Injection->Column Detection Fluorescence Detection Column->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Workflow for Chiral Separation of Tryptophan Enantiomers.
Synthesis of Tryptophan Derivatives

Enantiomerically pure tryptophan analogues like this compound are often synthesized using stereoselective methods. A common strategy is the Strecker amino acid synthesis, which can be adapted with a chiral auxiliary to control the stereochemistry.[14]

  • General Approach: The synthesis starts with an appropriate indole derivative. A series of reactions, including formylation and homologation, produces an aldehyde.[14] This aldehyde then undergoes a Strecker condensation with an amine (e.g., (S)-methylbenzylamine as a chiral auxiliary) and a cyanide source. The resulting α-aminonitrile intermediate is then hydrolyzed to yield the amino acid with a specific stereochemistry, which can be further modified (e.g., reduced to an amino alcohol).[14]

Conclusion

The comparison between L-Tryptophan and this compound serves as a powerful illustration of stereochemical principles in biology and pharmacology.

  • L-Tryptophan is an essential amino acid integrated into core metabolic and neurological pathways, acting as a building block for proteins and a precursor to serotonin, melatonin, and niacin.[1][2][3] Its biological activity is intrinsically linked to its "L" configuration, which is recognized by enzymes and transporters.

  • This compound , by contrast, is a synthetic derivative whose value lies not in its direct metabolic integration but in its application as a specialized tool. Its "D" configuration and hydroxyl group render it distinct from its L-amino acid counterpart, making it a useful chiral precursor for the synthesis of pharmaceuticals and a compound of interest for neurological research.[8]

For professionals in drug development, understanding these differences is paramount. The high stereospecificity of biological targets means that one enantiomer of a drug can be therapeutic while the other is inactive or even harmful. The detailed study of molecules like L-Tryptophan and this compound provides the fundamental knowledge required to design safer, more effective, and highly targeted therapeutic agents.

References

The Elusive Presence of D-Tryptophanol in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Tryptophanol, the chiral amino alcohol derivative of D-tryptophan, presents a compelling subject for researchers in natural product chemistry, microbiology, and drug development. However, a comprehensive review of the scientific literature reveals a significant knowledge gap: there is currently no direct evidence confirming the natural occurrence of this compound in any biological system. While its enantiomer, L-Tryptophanol, and the related D-amino acid, D-Tryptophan, have been identified in various organisms, this compound remains an elusive molecule in the natural world.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a thorough overview of the current state of knowledge, focusing on the most pertinent findings related to Tryptophanol biosynthesis. In light of the absence of direct evidence for this compound, this document will detail the discovery of Tryptophanol (stereochemistry unspecified) in a marine diatom, present a hypothetical biosynthetic pathway for this compound, and outline a potential experimental workflow for its future discovery and characterization.

A Putative Natural Source: Tryptophanol in the Marine Diatom Phaeodactylum tricornutum

The most significant lead to date regarding the natural production of a tryptophanol molecule comes from a 2025 study on the marine diatom Phaeodactylum tricornutum.[1][2] Researchers identified a novel non-ribosomal peptide synthase-like (NRPS) enzyme, designated PtNRPS1, which catalyzes the reduction of L-Tryptophan to Tryptophanol.[1][2] This Tryptophanol was found to act as a potent auxin analog, promoting growth and enhancing nitrogen assimilation in the diatom, suggesting a significant ecological role.[1][2]

Key Findings from the Study:

  • Enzyme: PtNRPS1, a non-ribosomal peptide synthase-like enzyme with an unusual A-T-R1-R2 domain structure.[1][2]

  • Substrate: The enzyme was shown to utilize L-Tryptophan.[1][2]

  • Reaction: PtNRPS1 catalyzes two sequential two-electron reductions of the carboxylic acid group of L-Tryptophan to produce Tryptophanol.[1][2]

  • Biological Activity: The produced Tryptophanol exhibited auxin-like activity at concentrations several orders of magnitude lower than indole-3-acetic acid (IAA).[1]

Critically, the study did not determine the stereochemistry of the alcohol in the Tryptophanol product. Therefore, it is unknown whether the enzyme produces L-Tryptophanol, this compound, or a racemic mixture. This remains a pivotal question for future research.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on Tryptophanol in Phaeodactylum tricornutum. It is important to reiterate that this data pertains to Tryptophanol of unspecified stereochemistry derived from L-Tryptophan.

ParameterValueOrganism/ConditionsReference
Effective Concentration for Growth Promotion20 pg/LPhaeodactylum tricornutum[2]
Comparative Potency vs. IAA2-5 orders of magnitude lower concentration neededPhaeodactylum tricornutum[1]
Increase in Nitrate Uptake Rate (at 1 hour)4.73 times greater than controlPhaeodactylum tricornutum treated with 20 pg/L Tryptophanol[2]

Hypothetical Biosynthesis of this compound

While no enzyme has been identified that directly converts D-Tryptophan to this compound, a plausible biosynthetic pathway can be hypothesized based on known biochemical reactions. The natural occurrence of D-Tryptophan is established, primarily as a bacterial metabolite. An enzymatic reduction of the carboxylic acid of D-Tryptophan would yield this compound. This reduction could be catalyzed by a carboxylic acid reductase (CAR) or a similar enzyme with specificity for D-amino acids.

The diagram below illustrates this hypothetical two-step pathway, starting from the known precursor chorismate, which leads to D-Tryptophan, and the subsequent proposed reduction to this compound.

G cluster_0 Known Pathway cluster_1 Hypothetical Step Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase D_Tryptophan D_Tryptophan Anthranilate->D_Tryptophan Multiple Steps (Tryptophan Synthase, Racemase/Epimerase) D_Tryptophanol D_Tryptophanol D_Tryptophan->D_Tryptophanol Carboxylic Acid Reductase (Hypothetical) Cofactor: NADPH

Hypothetical Biosynthesis of this compound.

Experimental Protocols: A Roadmap for Discovery

The absence of confirmed natural sources of this compound means that no established protocols for its isolation and quantification from biological matrices exist. The following sections provide a detailed, albeit hypothetical, experimental plan for researchers aiming to investigate the presence of this compound in natural samples, such as microbial cultures or marine diatoms.

Protocol 1: Extraction and Initial Fractionation

This protocol outlines a general procedure for extracting small molecules, including potential auxin analogs and amino alcohols, from a microalgal culture.

  • Harvesting Biomass: Centrifuge a late-log phase culture (e.g., 10 L of Phaeodactylum tricornutum) at 4,000 x g for 15 minutes at 4°C. Decant the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 100 mL of methanol. Lyse the cells using a combination of freeze-thaw cycles (3 cycles of freezing in liquid nitrogen and thawing at room temperature) followed by sonication on ice (3 cycles of 1 minute on, 1 minute off).

  • Solvent Extraction:

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the methanol supernatant.

    • Re-extract the pellet twice more with 50 mL of methanol each time.

    • Pool the methanol extracts.

  • Liquid-Liquid Partitioning:

    • Reduce the volume of the pooled methanol extract to approximately 20 mL using a rotary evaporator.

    • Add 20 mL of ethyl acetate and 20 mL of water to the concentrated extract in a separatory funnel.

    • Shake vigorously and allow the layers to separate. Collect the aqueous and ethyl acetate layers.

    • Repeat the extraction of the aqueous layer twice more with 20 mL of ethyl acetate.

    • Pool the ethyl acetate fractions.

  • Concentration: Evaporate the pooled ethyl acetate fraction to dryness under reduced pressure. This crude extract will be used for further purification.

Protocol 2: Chromatographic Purification and Chiral Separation

This protocol describes a multi-step chromatographic approach to purify and resolve the potential Tryptophanol enantiomers.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried crude extract in 5 mL of 10% methanol in water.

    • Load the sample onto a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with 10 mL of 10% methanol in water to remove highly polar compounds.

    • Elute the compounds of interest with a stepwise gradient of methanol (e.g., 30%, 50%, 80%, 100%). Collect each fraction.

  • Reversed-Phase HPLC (RP-HPLC) for Fractionation:

    • Analyze the fractions from SPE by analytical RP-HPLC with UV detection (e.g., at 280 nm).

    • Based on the analytical chromatograms, perform semi-preparative RP-HPLC on the most promising fractions to isolate compounds with retention times similar to a synthetic Tryptophanol standard.

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Chiral HPLC for Enantiomer Separation:

    • Subject the purified Tryptophanol-containing fraction to chiral HPLC analysis.

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H) is recommended.

    • Mobile Phase: A non-polar mobile phase such as a mixture of hexane and isopropanol is typically used. The exact ratio must be optimized to achieve baseline separation of D- and L-Tryptophanol standards.

    • Detection: UV (280 nm) or a mass spectrometer for sensitive detection.

  • Structure Elucidation:

    • Collect the separated enantiomeric peaks.

    • Confirm the structure of the isolated compound(s) as Tryptophanol using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Confirm the absolute stereochemistry by comparing the retention time with authentic D- and L-Tryptophanol standards and by measuring the optical rotation (specific rotation).

The following diagram illustrates the proposed experimental workflow.

G Culture Microalgal/Bacterial Culture Harvest Harvest Biomass (Centrifugation) Culture->Harvest Lysis Cell Lysis (Freeze-Thaw, Sonication) Harvest->Lysis Extraction Solvent Extraction (Methanol) Lysis->Extraction Partition Liquid-Liquid Partitioning (Ethyl Acetate/Water) Extraction->Partition Crude_Extract Crude Extract Partition->Crude_Extract SPE Solid-Phase Extraction (C18) Crude_Extract->SPE RP_HPLC RP-HPLC Fractionation SPE->RP_HPLC Chiral_HPLC Chiral HPLC Separation RP_HPLC->Chiral_HPLC D_Isomer Isolated this compound Chiral_HPLC->D_Isomer L_Isomer Isolated L-Tryptophanol Chiral_HPLC->L_Isomer Analysis Structural Elucidation (HRMS, NMR, Optical Rotation) D_Isomer->Analysis L_Isomer->Analysis

Hypothetical workflow for this compound discovery.

Signaling Pathways: An Uncharted Territory

Given that the natural occurrence of this compound has not been confirmed, no signaling pathways involving this molecule have been elucidated. The study on Tryptophanol in Phaeodactylum tricornutum revealed that its effects on nitrogen assimilation were distinct from those of IAA, suggesting a different molecular mode of action.[1] However, the specific receptors and downstream signaling components remain unknown. Should this compound be discovered in nature, a crucial area of subsequent research will be to identify its biological targets and signaling cascades, which could unveil novel regulatory mechanisms in organisms.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of natural product science. While the discovery of Tryptophanol synthesis in the marine diatom Phaeodactylum tricornutum provides a tantalizing lead, the stereochemistry of this product is yet to be determined. The lack of direct evidence necessitates a focused research effort to explore potential microbial or algal sources.

Future research should prioritize the following:

  • Stereochemical Analysis: Determine the stereochemistry of the Tryptophanol produced by the PtNRPS1 enzyme from Phaeodactylum tricornutum.

  • Screening of Natural Sources: Employ the hypothetical workflow outlined in this guide to screen a diverse range of microorganisms, particularly those known to produce D-amino acids, for the presence of this compound.

  • Enzyme Discovery: Conduct bioinformatic searches for putative carboxylic acid reductases or similar enzymes in organisms that produce D-Tryptophan, followed by in vitro characterization of candidate enzymes.

The potential discovery of this compound in nature would not only fill a significant gap in our understanding of tryptophan metabolism but could also provide a novel chiral building block for the synthesis of bioactive compounds and pharmaceuticals. The methodologies and hypothetical frameworks presented in this guide offer a foundation for researchers to embark on the exciting challenge of finding this elusive molecule.

References

An In-Depth Technical Guide to the Investigation of the D-Tryptophanol Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and enzymatic pathways involved in the biosynthesis of D-tryptophanol. This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential as building blocks for novel therapeutics. This document outlines the key enzymatic steps, provides detailed experimental protocols for pathway investigation, and presents quantitative data to facilitate research and development in this area.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound from D-tryptophan is hypothesized to proceed through a three-step enzymatic cascade. This pathway involves the coordinated action of a D-amino acid aminotransferase (DAAT), an indole-3-pyruvate decarboxylase (IPDC), and an indole-3-acetaldehyde reductase (IAR).

Step 1: Transamination of D-Tryptophan

The initial step involves the conversion of D-tryptophan to D-indole-3-pyruvic acid. This reaction is catalyzed by a D-amino acid aminotransferase (DAAT), which transfers the amino group from D-tryptophan to an α-keto acid acceptor, typically α-ketoglutarate, producing D-indole-3-pyruvic acid and L-glutamate. DAATs with broad substrate specificity have been identified in various microorganisms, including Bacillus species.[1]

Step 2: Decarboxylation of D-Indole-3-Pyruvic Acid

The intermediate, D-indole-3-pyruvic acid, is then decarboxylated to form indole-3-acetaldehyde. This reaction is catalyzed by indole-3-pyruvate decarboxylase (IPDC). This enzyme is a key component in the indole-3-acetic acid (IAA) biosynthesis pathway in many bacteria and fungi.[2][3][4] The stereospecificity of IPDC for D-indole-3-pyruvic acid is a critical factor in this pathway.

Step 3: Reduction of Indole-3-Acetaldehyde

The final step is the reduction of indole-3-acetaldehyde to this compound, catalyzed by an indole-3-acetaldehyde reductase (IAR), also known as alcohol dehydrogenase (ADH).[5][6][7][8] These enzymes utilize NADH or NADPH as a cofactor to reduce the aldehyde to an alcohol. The stereospecificity of this final reduction step determines the chirality of the resulting tryptophanol.

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the proposed enzymatic conversion of D-tryptophan to this compound.

D_Tryptophanol_Biosynthesis cluster_enzymes Enzymatic Steps D_Trp D-Tryptophan IPyA D-Indole-3-Pyruvic Acid D_Trp->IPyA Transamination IAAld Indole-3-Acetaldehyde IPyA->IAAld Decarboxylation D_Tphol This compound IAAld->D_Tphol Reduction DAAT D-Amino Acid Aminotransferase (DAAT) L_Glu L-Glutamate DAAT->L_Glu IPDC Indole-3-Pyruvate Decarboxylase (IPDC) CO2 CO₂ IPDC->CO2 IAR Indole-3-Acetaldehyde Reductase (IAR) NAD NAD⁺ IAR->NAD aKG α-Ketoglutarate aKG->DAAT NADH NADH + H⁺ NADH->IAR

Proposed enzymatic pathway for the biosynthesis of this compound from D-tryptophan.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the this compound biosynthesis pathway.

Heterologous Expression and Purification of Pathway Enzymes

A general protocol for the expression and purification of the pathway enzymes (DAAT, IPDC, and IAR) is provided below. This protocol can be adapted based on the specific enzyme and expression host.

Experimental Workflow:

Protein_Purification_Workflow start Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector (e.g., pET-28a) start->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation culture Cell Culture and Induction (IPTG) transformation->culture harvest Cell Harvesting (Centrifugation) culture->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Lysate Clarification (Centrifugation) lysis->clarification purification Affinity Chromatography (e.g., Ni-NTA) clarification->purification analysis Purity Analysis (SDS-PAGE) purification->analysis end Purified Enzyme analysis->end

General workflow for heterologous expression and purification of enzymes.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the genes encoding the target enzymes (DAAT, IPDC, IAR) with codon optimization for E. coli expression. Clone the genes into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

  • Transformation and Expression: Transform the resulting plasmids into a suitable E. coli expression strain, such as BL21(DE3). Grow the cells in Terrific Broth at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.[9]

  • Cell Lysis and Clarification: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice and clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification: Purify the His-tagged proteins from the clarified lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Purity Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE. Pool the fractions containing the pure protein and dialyze against a storage buffer.

Enzyme Activity Assays

3.2.1. D-Amino Acid Aminotransferase (DAAT) Assay

This assay measures the production of D-indole-3-pyruvic acid from D-tryptophan.

  • Reaction Mixture:

    • 50 mM Potassium Phosphate Buffer (pH 8.0)

    • 10 mM D-Tryptophan

    • 10 mM α-Ketoglutarate

    • 0.1 mM Pyridoxal 5'-phosphate (PLP)

    • Purified DAAT enzyme

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction at various time points by adding an equal volume of 1 M HCl.

    • Analyze the formation of D-indole-3-pyruvic acid by HPLC.

3.2.2. Indole-3-Pyruvate Decarboxylase (IPDC) Assay

This is a coupled spectrophotometric assay that measures the decarboxylation of indole-3-pyruvic acid.[5]

  • Reaction Mixture:

    • 50 mM MES buffer (pH 6.5)

    • 1 mM Thiamine pyrophosphate (TPP)

    • 5 mM MgCl₂

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • 5-10 units each of Phosphoenolpyruvate Carboxylase (PEPC) and Malate Dehydrogenase (MDH)

    • Purified IPDC enzyme

  • Procedure:

    • Initiate the reaction by adding 0.5 mM indole-3-pyruvic acid.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

3.2.3. Indole-3-Acetaldehyde Reductase (IAR) Assay

This assay measures the reduction of indole-3-acetaldehyde to tryptophol by monitoring the oxidation of NADH.[5]

  • Reaction Mixture:

    • 100 mM Tris-HCl (pH 7.0)

    • 0.2 mM NADH or NADPH

    • 1 mM Indole-3-acetaldehyde

    • Purified IAR enzyme

  • Procedure:

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 340 nm.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the quantitative analysis of the substrates and products in the this compound biosynthesis pathway.

HPLC System and Conditions:

  • System: Agilent 1100 HPLC system or equivalent.[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer).

  • Detection:

    • UV detector for indole-3-pyruvic acid and indole-3-acetaldehyde.

    • Fluorescence detector (Excitation: 280 nm, Emission: 360 nm) for tryptophan and tryptophanol for enhanced sensitivity and selectivity.[9][12]

Sample Preparation:

  • Stop enzymatic reactions by adding a quenching solution (e.g., 1 M HCl or an organic solvent).

  • Centrifuge the samples to pellet the precipitated protein.

  • Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.

Quantification:

  • Generate standard curves for each analyte (D-tryptophan, D-indole-3-pyruvic acid, indole-3-acetaldehyde, and this compound) using known concentrations.

  • Quantify the concentration of each compound in the experimental samples by comparing their peak areas to the respective standard curves.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in the proposed this compound biosynthesis pathway. These values are compiled from various studies and may vary depending on the specific enzyme source and assay conditions.

Table 1: Kinetic Parameters of D-Amino Acid Aminotransferases (DAATs)

Enzyme SourceSubstrateKm (mM)kcat (s-1)Reference
Bacillus sp. YM-1D-Alanine2.13-[3]
Rhizobium japonicumD-Alanine2.13-[3]

Table 2: Kinetic Parameters of Indole-3-Pyruvate Decarboxylases (IPDCs)

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Enterobacter cloacaeIndole-3-pyruvic acid15-[2]
Paenibacillus polymyxa E681Indole-3-pyruvic acid--[13]

Table 3: Kinetic Parameters of Indole-3-Acetaldehyde Reductases (IARs)

Enzyme SourceSubstrateKm (µM)CofactorReference
Cucumis sativus (NADPH-specific 1)Indole-3-acetaldehyde73NADPH[5][14]
Cucumis sativus (NADPH-specific 2)Indole-3-acetaldehyde130NADPH[5][14]
Cucumis sativus (NADH-specific)Indole-3-acetaldehyde400NADH[5][14]

Conclusion

The investigation of the this compound biosynthesis pathway holds significant promise for the development of novel biocatalytic routes to valuable chiral building blocks. This technical guide provides a foundational framework for researchers by outlining the proposed enzymatic pathway, offering detailed experimental protocols, and summarizing key quantitative data. Further research should focus on the characterization of enzymes with high activity and stereospecificity for the substrates in this pathway, as well as the optimization of a one-pot, multi-enzyme cascade for the efficient production of this compound. The methodologies and data presented herein serve as a valuable resource for advancing these research and development efforts.

References

Spectroscopic Profile of D-Tryptophanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of D-Tryptophanol, a chiral amino alcohol derivative of the essential amino acid D-tryptophan. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and structural elucidation in various research and development applications, including drug discovery and material science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its closely related parent compound, D-Tryptophan. The data for D-Tryptophan is provided for comparative purposes to aid in the interpretation of the this compound spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (ppm)MultiplicityAssignment
Data sourced from ChemicalBook[1]

Note: Specific chemical shift values and multiplicities for this compound were not fully available in the public domain at the time of this writing. The provided reference indicates the availability of a ¹H NMR spectrum. Researchers should refer to experimental data for precise values. The expected signals would correspond to the indole ring protons, the protons of the amino alcohol side chain, and the exchangeable protons of the amine and hydroxyl groups.

Table 2: ¹³C NMR Spectroscopic Data of L-Tryptophan (for comparison)

Chemical Shift (ppm)Assignment
177.332C=O (Carboxylic Acid)
139.075C-8 (Indole)
129.377C-7 (Indole)
127.797C-6 (Indole)
124.871C-1 (Indole)
122.200C-2 (Indole)
121.196C-3 (Indole)
114.700C-4 (Indole)
110.188C-9 (Indole)
57.764α-Carbon
29.152β-Carbon

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000050 for L-Tryptophan in D₂O. [2] The enantiomer, D-Tryptophan, would exhibit an identical ¹³C NMR spectrum under achiral conditions. For this compound, the most significant difference would be the upfield shift of the carbonyl carbon signal, which is replaced by a methylene carbon of the primary alcohol, typically resonating in the 60-70 ppm range.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for D-Tryptophan (for comparison)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, SharpN-H Stretch (Indole)
3200-2800Strong, BroadO-H Stretch (Carboxylic Acid) & N-H Stretch (Amine)
~2900MediumC-H Stretch (Aliphatic)
~1662StrongC=O Stretch (Asymmetric, Carboxylate)
1600-1450Medium-StrongAromatic C=C Bending & N-H Bending
~744StrongC-H Bending (Aromatic)

Data interpretation based on studies of tryptophan isomers. [3][4] For this compound, the broad O-H stretch from the carboxylic acid will be replaced by a distinct O-H stretch of the primary alcohol, typically appearing around 3600-3200 cm⁻¹. The strong carboxylate C=O stretch will be absent and a C-O stretch for the primary alcohol will appear in the 1260-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for D-Tryptophan (for comparison)

m/zInterpretation
204.09[M]⁺ (Molecular Ion)
130.06[M - COOH - NH₃]⁺ (Indole-methylene fragment)

Data based on the NIST WebBook for Tryptophan. [5] this compound has a molecular weight of 190.24 g/mol . The expected molecular ion peak [M]⁺ would be at m/z 190. The fragmentation pattern would be different from D-Tryptophan due to the presence of the hydroxyl group instead of the carboxylic acid.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the sample's solubility and the desired exchange of labile protons.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and shim the spectrometer to the specific sample and solvent to achieve a homogeneous magnetic field.

    • Set the sample temperature, typically to 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is typically used.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Spectrum Acquisition:

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., O-H, N-H, C-H, C=C, C-O).

    • Compare the obtained spectrum with reference spectra of similar compounds if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

    • The solution should be free of any particulate matter; filter if necessary.

  • Instrument Setup:

    • Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for polar molecules like this compound.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to yield the protonated molecule [M+H]⁺.

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of this compound.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Data Analysis & Interpretation cluster_report 5. Final Report Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq Proc_NMR Fourier Transform, Phasing, Calibration NMR_Acq->Proc_NMR Proc_IR Background Subtraction IR_Acq->Proc_IR Proc_MS Mass Calibration, Peak Identification MS_Acq->Proc_MS Analysis_NMR Chemical Shifts, Coupling Constants, Integration Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Molecular Weight, Fragmentation Pattern Proc_MS->Analysis_MS Report Structural Elucidation & Purity Assessment Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of D-Tryptophanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Tryptophanol is a chiral amino alcohol derived from the essential amino acid D-tryptophan. It serves as a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its thermal stability is crucial for establishing appropriate storage conditions, formulating stable drug products, and ensuring safety and efficacy throughout its lifecycle. Thermal degradation can lead to the formation of impurities, which may alter the compound's chemical and pharmacological properties. This guide offers a comprehensive overview of the anticipated thermal behavior of this compound, methods for its evaluation, and potential degradation mechanisms.

Inferred Thermal Stability from L-Tryptophan

Given that this compound and L-Tryptophan are enantiomers, their fundamental physical properties, including melting point and thermal stability, are expected to be identical. Studies on L-Tryptophan provide the most relevant data for inferring the thermal characteristics of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to assess thermal stability. For L-Tryptophan, thermal degradation is observed to begin at approximately 250°C.[1] A study on Biofield Energy Treated L-Tryptophan showed that the total weight loss of the control sample was 97.75% upon heating, indicating near-complete decomposition.[1] The peak degradation temperature for L-Tryptophan has been reported to be around 283.40°C.[1]

Table 1: Summary of Thermal Analysis Data for L-Tryptophan

ParameterValueTechniqueReference
Onset of Decomposition~250 °CTGA[1]
Peak Degradation Temperature283.40 °CDTG[1]
Total Weight Loss97.75%TGA[1]
Melting Temperature291.02 °C (Treated)DSC[1]
Latent Heat of Fusion (ΔH)378.40 J/gDSC[1]

Note: The data presented is for L-Tryptophan and serves as an estimate for this compound.

Potential Degradation Pathways

The thermal degradation of tryptophan and its derivatives can be complex. At elevated temperatures, particularly above 140°C in the absence of oxygen, decarboxylation and oxidative deamination are known to occur, leading to the formation of tryptamine and indole-3-pyruvic acid, respectively.[2] Further degradation of tryptamine can result in the cleavage of the alkyl side chain, producing smaller indole derivatives like 3-ethylindole, skatole, and indole itself.[2]

The indole ring, a core structure in this compound, can also undergo thermal decomposition through ring-opening reactions, leading to various fragmentation products.[3]

A potential, inferred thermal degradation pathway for this compound is visualized below. This pathway is hypothetical and based on the known degradation of tryptophan and indole compounds.

G Inferred Thermal Degradation Pathway of this compound D_Tryptophanol This compound Decarboxylation_Product Tryptamine Derivative D_Tryptophanol->Decarboxylation_Product Decarboxylation Deamination_Product Indole-3-acetaldehyde D_Tryptophanol->Deamination_Product Deamination/ Oxidation Ring_Opening_Products Ring-Opened Fragments D_Tryptophanol->Ring_Opening_Products Indole Ring Opening Side_Chain_Cleavage_Products Skatole, Indole, etc. Decarboxylation_Product->Side_Chain_Cleavage_Products Side-Chain Cleavage Further_Decomposition Smaller Volatile Compounds Side_Chain_Cleavage_Products->Further_Decomposition Ring_Opening_Products->Further_Decomposition

Caption: Inferred thermal degradation pathway for this compound.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of this compound, a systematic experimental approach is required. The following are detailed methodologies for key experiments.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidation.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other thermal events such as glass transitions or solid-solid phase transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to a temperature above the expected melting/decomposition point (e.g., 300°C) at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow versus temperature. The melting point is determined from the peak of the endothermic event. The enthalpy of fusion is calculated by integrating the area under the melting peak.

3. High-Performance Liquid Chromatography (HPLC) for Forced Degradation Studies

  • Objective: To identify and quantify degradation products of this compound under thermal stress.

  • Methodology:

    • Stress Conditions: Subject a solution of this compound (e.g., in a suitable solvent like methanol or water) to elevated temperatures (e.g., 60°C, 80°C) for various durations. Also, subject the solid compound to dry heat.

    • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

    • Column: A reverse-phase column (e.g., C18) is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., 220 nm and 280 nm).

    • Peak Identification: Compare the chromatograms of the stressed samples to that of an unstressed control. New peaks represent degradation products. Mass spectrometry (LC-MS) can be coupled to HPLC to identify the molecular weights of the degradation products.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for a comprehensive thermal stability and degradation analysis of this compound.

G Experimental Workflow for Thermal Analysis of this compound cluster_0 Initial Characterization cluster_1 Degradation Studies cluster_2 Data Analysis and Reporting A This compound Sample B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Forced Degradation (Thermal Stress) A->D G Determine Decomposition Temperature & Weight Loss B->G H Determine Melting Point & Enthalpy C->H E HPLC Analysis D->E F LC-MS Analysis E->F I Identify & Quantify Degradation Products E->I J Propose Degradation Pathway F->J K Final Stability Report G->K H->K I->K J->K

Caption: A logical workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data on the thermal stability of this compound is lacking, a robust understanding can be inferred from its enantiomer, L-Tryptophan, and related indole compounds. It is anticipated that this compound exhibits thermal degradation beginning around 250°C. For definitive characterization, a systematic approach employing TGA, DSC, and forced degradation studies coupled with HPLC and LC-MS is essential. The methodologies and inferred pathways presented in this guide provide a solid foundation for researchers and drug development professionals to undertake a comprehensive evaluation of the thermal stability and degradation of this compound.

References

The Emergence of a Chiral Molecule: A Technical Guide to the Discovery and History of D-Tryptophanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and scientific significance of D-Tryptophanol has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the synthesis, experimental protocols, and biological relevance of this chiral amino alcohol, a derivative of the non-proteinogenic D-Tryptophan.

The history of this compound is intrinsically linked to the broader discovery and investigation of D-amino acids. While L-Tryptophan was first isolated from casein by Sir Frederick Gowland Hopkins in 1901, the exploration of its D-enantiomer and its derivatives followed later with the growing understanding of stereochemistry and its importance in biological systems. The discovery that D-amino acids are not merely laboratory curiosities but are present in various organisms and exhibit distinct biological activities paved the way for the synthesis and study of molecules like this compound.[1][2][3]

The synthesis of this compound is achieved through the reduction of the carboxylic acid functional group of D-Tryptophan. The development of powerful reducing agents in organic chemistry was a critical enabler for the creation of this compound and other amino alcohols.

Key Synthesis Methods and Experimental Protocols

The preparation of this compound from D-Tryptophan primarily involves the reduction of the carboxylic acid. Two of the most common and historically significant methods are the use of Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄).

Table 1: Comparison of Key Synthesis Methods for this compound
Method Reducing Agent Typical Solvent Reaction Conditions Reported Yield Key Considerations
Method ALithium Aluminum Hydride (LiAlH₄)Anhydrous Tetrahydrofuran (THF)Reflux70-80%Highly reactive, requires stringent anhydrous conditions.
Method BSodium Borohydride (NaBH₄) / Boron Trifluoride Etherate (BF₃·Et₂O)Anhydrous Tetrahydrofuran (THF)Room Temperature to RefluxHighMilder than LiAlH₄, but the addition of a Lewis acid is often necessary to activate the carboxylic acid.
Method CEnzymatic SynthesisAqueous BufferVaries depending on the enzymeVariableHighly specific, environmentally friendly, but may require specific enzyme availability and optimization.[4][5][6]

Detailed Experimental Protocols

Method A: Reduction of D-Tryptophan using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of amino acids.[7]

Materials:

  • D-Tryptophan

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • A solution of D-Tryptophan (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) is added portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction is carefully quenched by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining cooling.

  • The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Method B: Reduction of D-Tryptophan using Sodium Borohydride (NaBH₄) and Boron Trifluoride Etherate (BF₃·Et₂O)

This method provides a milder alternative to LiAlH₄ reduction.[8]

Materials:

  • D-Tryptophan

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Borohydride (NaBH₄)

  • Boron Trifluoride Etherate (BF₃·Et₂O)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred suspension of D-Tryptophan (1 equivalent) in anhydrous THF, add Boron Trifluoride Etherate (BF₃·Et₂O) (typically 2 equivalents) dropwise at 0 °C.

  • Sodium Borohydride (NaBH₄) (typically 3-4 equivalents) is then added portion-wise.

  • The reaction mixture is stirred at room temperature for several hours to overnight, with progress monitored by TLC.

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The mixture is then basified with 1 M NaOH and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

  • Purification is performed as needed.

Biological Significance and Signaling Pathways

While direct signaling pathways for this compound are not extensively characterized, its biological relevance can be inferred from its precursor, D-Tryptophan. D-Tryptophan is known to be produced by microbes and possesses immunomodulatory properties, playing a role in maintaining intestinal homeostasis and potentially mitigating allergic diseases.[9] It has also been investigated for its role in cancer therapy and as a food preservative.[10][11]

The primary metabolic pathways of tryptophan in humans are the serotonin pathway and the kynurenine pathway.[12][13][14] D-Tryptophan can influence these pathways, and its derivative, this compound, is explored for its potential to modulate serotonin synthesis, which is crucial for mood and sleep regulation.[15][16]

Below are diagrams illustrating the general synthesis workflow for this compound and a conceptual representation of the major tryptophan metabolic pathways that this compound could potentially influence.

Synthesis_Workflow D_Tryptophan D-Tryptophan Reduction Reduction D_Tryptophan->Reduction LiAlH₄ or NaBH₄/BF₃·Et₂O D_Tryptophanol This compound Reduction->D_Tryptophanol Purification Purification D_Tryptophanol->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the chemical synthesis of this compound from D-Tryptophan.

Tryptophan_Metabolism cluster_potential_influence Potential Influence of this compound cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway D_Tryptophanol This compound Serotonin Serotonin D_Tryptophanol->Serotonin Modulation? Kynurenine Kynurenine D_Tryptophanol->Kynurenine Modulation? Tryptophan Tryptophan (L- and D-forms) Tryptophan->Serotonin via 5-Hydroxytryptophan Tryptophan->Kynurenine via IDO/TDO enzymes Melatonin Melatonin Serotonin->Melatonin Other_Metabolites Bioactive Metabolites Kynurenine->Other_Metabolites

Caption: Conceptual diagram of major tryptophan metabolic pathways and the potential modulatory role of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules and is used in the development of pharmaceuticals, particularly those targeting neurological conditions.[15][16] Its ability to potentially influence serotonin pathways makes it a compound of interest for research into mood disorders and sleep regulation.[15] Furthermore, the incorporation of D-amino acid derivatives like this compound into peptides can enhance their stability against enzymatic degradation, a crucial aspect in drug design.

This technical guide provides a foundational resource for understanding the origins and scientific utility of this compound. Further research into its specific biological mechanisms and therapeutic potential is ongoing and promises to unveil new applications for this intriguing chiral molecule.

References

Methodological & Application

Synthesis of D-Tryptophanol from DL-Tryptophan: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-Tryptophanol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This application note provides a detailed protocol for a chemoenzymatic approach to synthesize enantiomerically pure this compound from racemic DL-tryptophan. The process involves a two-step sequence: first, the kinetic resolution of DL-tryptophan methyl ester using a lipase, followed by the chemical reduction of the isolated D-tryptophan methyl ester. This method offers a practical route to obtain the desired D-enantiomer with high optical purity.

Introduction

Chiral amino alcohols are crucial intermediates in the pharmaceutical industry due to their presence in numerous drug candidates and natural products. This compound, with its indole moiety, is of particular interest for the development of tryptamine derivatives and other complex molecular architectures. The synthesis of enantiomerically pure this compound from the readily available racemic DL-tryptophan presents a common challenge in asymmetric synthesis. Chemoenzymatic methods, which combine the high selectivity of enzymes with the efficiency of chemical transformations, offer an elegant solution to this challenge.

This protocol details a robust two-step synthesis of this compound. The key steps are:

  • Esterification of DL-tryptophan to DL-tryptophan methyl ester.

  • Enzymatic Kinetic Resolution of DL-tryptophan methyl ester via lipase-catalyzed enantioselective acylation.

  • Chemical Reduction of the resulting D-tryptophan methyl ester to this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

StepSubstrateProductReagent/EnzymeSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (e.e., %)
1. EsterificationDL-TryptophanDL-Tryptophan methyl esterThionyl chloride, MethanolMethanolReflux4>95N/A
2. Enzymatic Kinetic ResolutionDL-Tryptophan methyl esterD-Tryptophan methyl esterCandida antarctica lipase B (CALB)tert-Butyl methyl ether3024-48~45>98
3. Chemical ReductionD-Tryptophan methyl esterThis compoundLithium aluminum hydride (LiAlH₄)THFReflux16~85-90>98

Experimental Protocols

Step 1: Esterification of DL-Tryptophan to DL-Tryptophan Methyl Ester

Materials:

  • DL-Tryptophan

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend DL-Tryptophan (1.0 eq) in anhydrous methanol (10 mL per gram of tryptophan) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours. The suspension should become a clear solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is DL-tryptophan methyl ester hydrochloride, which can be used in the next step after neutralization or directly in some resolution protocols. For neutralization, dissolve the hydrochloride salt in water, adjust the pH to ~8-9 with a mild base (e.g., sodium bicarbonate), and extract the free ester with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the free ester.

Step 2: Enzymatic Kinetic Resolution of DL-Tryptophan Methyl Ester

Materials:

  • DL-Tryptophan methyl ester

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Acylating agent (e.g., vinyl acetate or acetic anhydride)

  • Anhydrous tert-Butyl methyl ether (MTBE)

  • Molecular sieves (4 Å)

  • Orbital shaker or magnetic stirrer

  • Filtration setup

Procedure:

  • To a flask containing DL-tryptophan methyl ester (1.0 eq) dissolved in anhydrous MTBE, add the acylating agent (e.g., vinyl acetate, 1.5 eq).

  • Add immobilized CALB (typically 10-20% by weight of the substrate) and molecular sieves to maintain anhydrous conditions.

  • Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure gentle agitation at 30 °C.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the unreacted D-tryptophan methyl ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated L-enantiomer and the remaining D-enantiomer. This may take 24-48 hours.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • The filtrate contains the unreacted D-tryptophan methyl ester and the acylated L-tryptophan methyl ester. The solvent can be removed under reduced pressure.

  • Separate the D-tryptophan methyl ester from the acylated L-enantiomer by column chromatography on silica gel.

Step 3: Chemical Reduction of D-Tryptophan Methyl Ester to this compound

Materials:

  • D-Tryptophan methyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Ice bath

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.

  • Under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve D-tryptophan methyl ester (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of D-tryptophan methyl ester dropwise to the stirred LiAlH₄ suspension. Caution: LiAlH₄ reacts violently with water. The reaction is exothermic and generates hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 16 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate. This is a safer alternative to the Fieser workup with water and NaOH. Continue adding the solution until the grey suspension turns into a white, granular precipitate and the hydrogen evolution ceases.

  • Stir the mixture vigorously for 30 minutes.

  • Filter the white precipitate (aluminum salts) and wash it thoroughly with THF and then ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Visualization of the Synthesis Workflow

Synthesis_of_D_Tryptophanol cluster_resolution DL_Trp DL-Tryptophan DL_Trp_Me DL-Tryptophan Methyl Ester DL_Trp->DL_Trp_Me Esterification (SOCl₂, MeOH) L_Trp_AcMe N-Acetyl-L-Tryptophan Methyl Ester DL_Trp_Me->L_Trp_AcMe Enzymatic Kinetic Resolution (CALB, Acyl Donor) D_Trp_Me D-Tryptophan Methyl Ester DL_Trp_Me->D_Trp_Me (Unreacted) D_Trp_ol This compound D_Trp_Me->D_Trp_ol Chemical Reduction (LiAlH₄, THF)

Caption: Chemoenzymatic synthesis of this compound from DL-Tryptophan.

Application Notes and Protocols for Chiral Resolution of D-Tryptophanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic Tryptophanol, focusing on methods to isolate the D-enantiomer. The described techniques include enzymatic resolution, diastereomeric salt formation, and chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic Resolution using Lipase-Catalyzed Transesterification

Application Note:

Enzymatic kinetic resolution is a highly selective and environmentally benign method for separating enantiomers. This protocol utilizes a lipase to selectively acylate one enantiomer of DL-Tryptophanol, allowing for the separation of the acylated D-Tryptophanol from the unreacted L-Tryptophanol. Lipases are widely used due to their stability in organic solvents and broad substrate specificity. The choice of lipase and acyl donor is crucial for achieving high enantioselectivity.

Experimental Protocol:

  • Enzyme Preparation: Immobilized Candida antarctica lipase B (CALB) is a commonly used and effective catalyst for this transformation. The immobilized form allows for easy recovery and reuse.

  • Reaction Setup:

    • To a dried flask, add racemic DL-Tryptophanol (1 equivalent).

    • Add a suitable organic solvent (e.g., anhydrous toluene, tert-butyl methyl ether). The concentration of the substrate is typically in the range of 0.1-0.5 M.

    • Add an acyl donor (e.g., vinyl acetate, ethyl acetate) in excess (typically 2-3 equivalents).

    • Add the immobilized lipase (e.g., Novozym 435) at a loading of 10-20% (w/w) relative to the substrate.

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled temperature, typically between 30-40 °C.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of both the remaining substrate (L-Tryptophanol) and the acylated product (this compound acetate).

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both enantiomers.

  • Work-up and Isolation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting mixture of L-Tryptophanol and this compound acetate can be separated by column chromatography on silica gel.

    • To obtain this compound, the isolated this compound acetate is then hydrolyzed using a mild base (e.g., sodium carbonate in methanol/water).

Visualization of the Experimental Workflow:

Enzymatic_Resolution cluster_reaction Enzymatic Acylation cluster_workup Separation and Hydrolysis Racemic Tryptophanol Racemic Tryptophanol Reaction Mixture Reaction Mixture Racemic Tryptophanol->Reaction Mixture Lipase (CALB) Lipase (CALB) Lipase (CALB)->Reaction Mixture Acyl Donor Acyl Donor Acyl Donor->Reaction Mixture Organic Solvent Organic Solvent Organic Solvent->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Stop at ~50% conversion Evaporation Evaporation Filtration->Evaporation Separate enzyme Column Chromatography Column Chromatography Evaporation->Column Chromatography Concentrate Hydrolysis Hydrolysis Column Chromatography->Hydrolysis Isolate this compound Acetate L-Tryptophanol L-Tryptophanol Column Chromatography->L-Tryptophanol Isolate L-Tryptophanol This compound This compound Hydrolysis->this compound Mild base

Caption: Workflow for the enzymatic resolution of DL-Tryptophanol.

Diastereomeric Salt Formation and Fractional Crystallization

Application Note:

This classical resolution method involves the reaction of a racemic base, such as Tryptophanol, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[1][2] These diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. The choice of resolving agent and solvent is critical for successful separation. Tartaric acid and its derivatives are commonly used resolving agents for amines and amino alcohols.

Experimental Protocol:

  • Salt Formation:

    • Dissolve racemic DL-Tryptophanol (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

    • In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid, such as (+)-tartaric acid or a derivative like (+)-dibenzoyl-D-tartaric acid, in the same solvent, also with heating.

  • Crystallization:

    • Slowly add the hot solution of the resolving agent to the hot solution of the racemic Tryptophanol with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can promote crystallization.

    • For further crystallization, the flask can be cooled in an ice bath or refrigerator.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • The enantiomeric purity of the crystallized salt can be improved by recrystallization from the same or a different solvent system.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH solution) dropwise with stirring until the solution is basic (pH > 10) to neutralize the chiral acid and liberate the free this compound.

    • Extract the liberated this compound with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Visualization of the Experimental Workflow:

Diastereomeric_Salt_Formation cluster_formation Salt Formation cluster_separation Separation and Liberation Racemic Tryptophanol Racemic Tryptophanol Diastereomeric Salt Mixture Diastereomeric Salt Mixture Racemic Tryptophanol->Diastereomeric Salt Mixture Chiral Acid Chiral Acid Chiral Acid->Diastereomeric Salt Mixture Solvent Solvent Solvent->Diastereomeric Salt Mixture Fractional Crystallization Fractional Crystallization Diastereomeric Salt Mixture->Fractional Crystallization Cooling Filtration Filtration Fractional Crystallization->Filtration Isolate less soluble salt Base Treatment Base Treatment Filtration->Base Treatment Dissolve in water Extraction Extraction Base Treatment->Extraction Liberate free amine This compound This compound Extraction->this compound Isolate pure enantiomer

Caption: Workflow for diastereomeric salt resolution of DL-Tryptophanol.

Chiral High-Performance Liquid Chromatography (HPLC)

Application Note:

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[3] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. For Tryptophanol, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective. This protocol outlines a general method for the analytical separation of D- and L-Tryptophanol.

Experimental Protocol:

  • Column Selection:

    • A suitable chiral column is essential. Columns such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide phases (e.g., Astec CHIROBIOTIC T) are good starting points for method development.[3]

  • Mobile Phase Preparation:

    • The mobile phase composition is critical for achieving good resolution. A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol.

    • For reversed-phase chromatography, a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile) is used.

    • Small amounts of additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can be added to improve peak shape and resolution.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is required.

    • Wavelength: Tryptophanol has a strong UV absorbance at approximately 280 nm.

    • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

    • Column Temperature: The separation can be sensitive to temperature, which should be controlled, often at or near ambient temperature (e.g., 25 °C).

  • Sample Preparation and Analysis:

    • Dissolve a small amount of racemic Tryptophanol in the mobile phase to prepare a sample solution of a suitable concentration (e.g., 1 mg/mL).

    • Inject a small volume (e.g., 5-20 µL) of the sample onto the column.

    • Record the chromatogram and determine the retention times for the D- and L-enantiomers. The resolution (Rs) between the two peaks should be calculated to assess the quality of the separation (a value > 1.5 indicates baseline separation).

Visualization of the Experimental Workflow:

Chiral_HPLC Racemic Tryptophanol Sample Racemic Tryptophanol Sample HPLC System HPLC System Racemic Tryptophanol Sample->HPLC System Injection Chiral Column Chiral Column HPLC System->Chiral Column Mobile Phase Flow Detector (UV) Detector (UV) Chiral Column->Detector (UV) Elution Chromatogram Chromatogram Detector (UV)->Chromatogram Signal Separated Enantiomers Separated Enantiomers Chromatogram->Separated Enantiomers Data Analysis

Caption: Workflow for the chiral HPLC separation of Tryptophanol enantiomers.

Data Presentation: Comparison of Chiral Resolution Methods

The following table summarizes typical quantitative data for the described chiral resolution methods. Please note that the exact values for this compound may vary depending on the specific experimental conditions. The data presented are representative values based on the resolution of similar amino alcohols.

MethodResolving Agent / CatalystTypical Yield of D-EnantiomerTypical Enantiomeric Excess (e.e.) of D-EnantiomerKey AdvantagesKey Disadvantages
Enzymatic Resolution Lipase (e.g., CALB)< 50% (for one enantiomer)> 95%High selectivity, mild conditions, environmentally friendly.Limited to 50% theoretical yield for one enantiomer, may require optimization of enzyme and conditions.
Diastereomeric Salt Formation Chiral Acid (e.g., (+)-Tartaric Acid)Variable (depends on solubility)> 90% (after recrystallization)Scalable, cost-effective for large quantities, well-established.Often requires extensive optimization of solvent and conditions, may involve multiple recrystallization steps.
Chiral HPLC Chiral Stationary PhaseN/A (analytical) or Variable (preparative)> 99%High resolution, applicable to a wide range of compounds, direct analysis.High cost of chiral columns, limited sample capacity for preparative scale, requires specialized equipment.

References

Application Notes and Protocols for the Enzymatic Synthesis of D-Tryptophanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tryptophanol is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Its enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods. This document provides detailed application notes and protocols for the multi-enzymatic synthesis of this compound, starting from L-Tryptophan. The process involves a two-stage cascade: the stereoinversion of L-Tryptophan to D-Tryptophan, followed by the reduction of D-Tryptophan to this compound.

Principle of the Synthesis

The overall synthesis is a two-step enzymatic cascade. The first step achieves the conversion of L-Tryptophan to D-Tryptophan. This is accomplished through a multi-enzyme system that can involve enzymes such as L-amino acid deaminase and a D-amino acid aminotransferase. The second step involves the enzymatic reduction of the carboxyl group of D-Tryptophan to a hydroxyl group, yielding this compound. This reduction is catalyzed by a carbonyl reductase or an alcohol dehydrogenase. For efficient cofactor regeneration, a dehydrogenase such as glucose dehydrogenase is often coupled with the reductase.

Experimental Workflow

The enzymatic synthesis of this compound can be performed using either purified enzymes or whole-cell biocatalysts. The whole-cell approach is often preferred for its cost-effectiveness as it circumvents the need for enzyme purification and provides in-situ cofactor regeneration.

Enzymatic Synthesis of this compound Workflow cluster_0 Stage 1: Stereoinversion of L-Tryptophan cluster_1 Stage 2: Reduction to this compound cluster_2 Cofactor Regeneration L-Tryptophan L-Tryptophan Intermediate Indole-3-pyruvate L-Tryptophan->Intermediate L-Amino Acid Deaminase D-Tryptophan D-Tryptophan Intermediate->D-Tryptophan D-Amino Acid Aminotransferase D-Tryptophanol_final This compound D-Tryptophan->D-Tryptophanol_final Carbonyl Reductase/ Alcohol Dehydrogenase D-Tryptophan->D-Tryptophanol_final NADP+ NADP+ NADPH NADPH NADP+->NADPH NADPH->D-Tryptophanol_final H+ Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose Dehydrogenase

Fig. 1: Overall workflow for the enzymatic synthesis of this compound.

Data Presentation

ParameterStage 1: D-Tryptophan SynthesisStage 2: this compound SynthesisOverallReference
Enzymes L-Amino Acid Deaminase (from Proteus mirabilis), D-Amino Acid Aminotransferase (from Bacillus sp.)Carbonyl Reductase (e.g., from Candida magnoliae), Glucose Dehydrogenase (from Bacillus megaterium)-
Substrate(s) L-TryptophanD-Tryptophan, GlucoseL-Tryptophan, Glucose
Cofactor(s) FAD (for LAAD), Pyridoxal 5'-phosphate (for DAAT)NADPH-
Typical Conversion Yield >95%>90%>85%
Enantiomeric Excess (e.e.) >99% for D-Tryptophan>99% for this compound>99%
Optimal pH 7.5 - 8.56.0 - 7.0-
Optimal Temperature 30 - 37 °C30 - 37 °C-
Reaction Time 12 - 24 hours8 - 16 hours20 - 40 hours

Experimental Protocols

Protocol 1: Expression and Purification of Enzymes

This protocol describes the expression and purification of the required enzymes in Escherichia coli. The genes encoding the enzymes of interest are cloned into suitable expression vectors (e.g., pET vectors with a His-tag) and transformed into an expression host like E. coli BL21(DE3).

1.1. Expression:

  • Inoculate a single colony of the recombinant E. coli strain into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

1.2. Purification (for His-tagged proteins):

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elute the target protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE.

  • If necessary, perform further purification steps like size-exclusion chromatography.

Enzyme Purification Workflow Recombinant E. coli Culture Recombinant E. coli Culture Cell Harvesting Cell Harvesting Recombinant E. coli Culture->Cell Harvesting Centrifugation Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Sonication Clarification Clarification Cell Lysis->Clarification Centrifugation Affinity Chromatography Affinity Chromatography Clarification->Affinity Chromatography Ni-NTA Washing Washing Affinity Chromatography->Washing Elution Elution Washing->Elution Purity Analysis Purity Analysis Elution->Purity Analysis SDS-PAGE

Fig. 2: General workflow for recombinant enzyme purification.
Protocol 2: Whole-Cell Biocatalyst Preparation

  • Follow the expression protocol (Protocol 1.1) to grow the recombinant E. coli cells.

  • After harvesting, wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • The washed cell pellet can be used directly as a whole-cell biocatalyst or stored at -80°C for future use.

Protocol 3: Enzymatic Synthesis of D-Tryptophan (Stage 1)

This protocol can be performed with purified enzymes or whole-cell biocatalysts.

3.1. Reaction Setup:

  • Substrate: 10-50 mM L-Tryptophan

  • Enzymes (if using purified):

    • L-Amino Acid Deaminase (e.g., 0.1-0.5 mg/mL)

    • D-Amino Acid Aminotransferase (e.g., 0.1-0.5 mg/mL)

    • Amino donor for DAAT (e.g., D-Alanine, 1.2-1.5 equivalents)

  • Whole-Cell Biocatalysts (if using): 10-50 g/L (wet cell weight) of each recombinant strain.

  • Cofactors: 0.1 mM FAD, 0.1 mM Pyridoxal 5'-phosphate

  • Buffer: 100 mM Potassium phosphate buffer, pH 8.0

  • Temperature: 30°C

  • Agitation: 150-200 rpm

3.2. Procedure:

  • Dissolve L-Tryptophan and other components (except enzymes/cells) in the buffer.

  • Add the purified enzymes or whole-cell biocatalysts to initiate the reaction.

  • Incubate the reaction mixture under the specified conditions for 12-24 hours.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing for D-Tryptophan formation using chiral HPLC.

Protocol 4: Enzymatic Synthesis of this compound (Stage 2)

4.1. Reaction Setup:

  • Substrate: 10-30 mM D-Tryptophan (from Stage 1)

  • Enzymes (if using purified): *

Application Notes: D-Tryptophanol and its Derivatives as Chiral Building Blocks in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-tryptophanol, a chiral amino alcohol derived from the non-proteinogenic D-isomer of tryptophan, serves as a valuable chiral building block in asymmetric synthesis. Its rigid indole scaffold and defined stereocenter make it and its derivatives, such as D-tryptophan and D-tryptophan methyl ester, crucial starting materials for the synthesis of complex bioactive molecules and pharmaceuticals.[1][2][3] While direct applications of this compound are present in the synthesis of certain alkaloids and chiral auxiliaries, its derivative, D-tryptophan methyl ester, is prominently utilized in the industrial synthesis of high-value pharmaceutical agents.

This document focuses on the application of the D-tryptophan chiral scaffold, exemplified by the synthesis of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Application: Synthesis of Tadalafil

The synthesis of Tadalafil, chemically known as (6R,12aR)-2,3,6,7,12,12a-hexahydro-2-methyl-6-(3,4-methylenedioxyphenyl)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a prime example of the strategic use of a D-tryptophan derivative to establish the required stereochemistry in the final drug molecule. The key stereocenters in Tadalafil are derived from D-tryptophan, making its enantiomeric purity critical for the drug's efficacy and safety.

The overall synthetic strategy involves a key Pictet-Spengler reaction, followed by chloroacetylation and a final cyclization step.

Tadalafil_Synthesis_Workflow D_Trp_Ester D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_Trp_Ester->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Tetrahydro_beta_carboline (1R,3R)-Tetrahydro- β-carboline Intermediate Pictet_Spengler->Tetrahydro_beta_carboline Chloroacetylation Chloroacetylation Tetrahydro_beta_carboline->Chloroacetylation Chloroacetyl_Intermediate Chloroacetyl Intermediate Chloroacetylation->Chloroacetyl_Intermediate Cyclization Cyclization with Methylamine Chloroacetyl_Intermediate->Cyclization Tadalafil Tadalafil Cyclization->Tadalafil

A simplified workflow for the synthesis of Tadalafil.
Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Tadalafil, based on reported procedures.

Table 1: Pictet-Spengler Reaction of D-Tryptophan Methyl Ester and Piperonal

Starting MaterialsReaction ConditionsProductDiastereomeric Ratio (cis:trans)YieldReference
D-Tryptophan methyl ester, PiperonalTrifluoroacetic acid, Dichloromethane(1R)-1-(1,3-Benzodioxol-5-yl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl ester3:2Moderate[3]
D-Tryptophan methyl ester hydrochloride, PiperonalSulfolane, 80-85°C, 14h(1R,3R)-1-Benzo[1][3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester hydrochlorideHigh cis selectivityGood[3]
D-Tryptophan methyl ester hydrochloride, PiperonalNitromethane or Acetonitrile(1R,3R)-1-Benzo[1][3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester hydrochloride99:191-94%[4]

Table 2: Subsequent Steps to Tadalafil

Starting MaterialReactionReagentsProductYieldReference
(1R,3R)-Tetrahydro-β-carboline intermediateChloroacetylationChloroacetyl chloride, NaHCO₃(1R,3R)-Chloroacetyl intermediateGood
(1R,3R)-Chloroacetyl intermediateCyclizationMethylamine, Methanol, RefluxTadalafil72-90%[5]
Experimental Protocols

Protocol 1: Synthesis of (1R,3R)-1-Benzo[1][3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester hydrochloride (Pictet-Spengler Reaction) [3]

  • Preparation of D-tryptophan methyl ester hydrochloride:

    • Suspend D-tryptophan (100 g) in methanol (500 mL).

    • Add this suspension to a solution of thionyl chloride (82.14 g) in methanol (500 mL) at 25-30 °C under a nitrogen atmosphere.

    • Stir the resulting solution at reflux for 3 to 4 hours.

    • Concentrate the reaction mixture to a residual volume of 150 mL.

    • Add dichloromethane (700 mL) to the concentrated mixture and cool to 0-5 °C with continuous stirring for 30 minutes.

    • Filter the solid, wash with dichloromethane (200 mL), and dry in air at 40-45 °C to afford D-tryptophan methyl ester hydrochloride.

  • Pictet-Spengler Condensation:

    • Suspend D-tryptophan methyl ester hydrochloride (100 g) and piperonal (65 g) in sulfolane (500 mL) at 25-30 °C.

    • Heat the reaction mixture to 80-85 °C and stir for 14 hours.

    • Cool the mixture to 25-30 °C.

    • Add dichloromethane (500 mL) and stir the mixture for 1 hour.

    • Filter the resulting solid, wash with dichloromethane (500 mL), and dry in air at 40-45 °C to yield the title compound.

Protocol 2: Synthesis of Tadalafil

  • Chloroacetylation:

    • To a solution of (1R,3R)-1-Benzo[1][3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane), add an organic base (e.g., tetramethyl guanidine or N,N-diisopropylethylamine).

    • Cool the mixture and add chloroacetyl chloride.

    • Stir the reaction at a controlled temperature (e.g., -10 °C to 20 °C) for 2-4 hours to obtain the chloroacetyl intermediate.

  • Aminolysis and Cyclization:

    • Directly to the reaction mixture from the previous step, add an aqueous or alcoholic solution of methylamine.

    • Heat the reaction mixture (e.g., 50-55 °C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture to induce crystallization.

    • Filter the solid, wash with a suitable solvent (e.g., methanol or isopropyl alcohol), and dry to obtain crude Tadalafil.

    • The crude product can be further purified by recrystallization.

Mechanism of Action: PDE5 Inhibition and the cGMP Signaling Pathway

Tadalafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the production of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing erectile function.

cGMP_Signaling_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Nitric Oxide (NO) Release Nitric Oxide (NO) Release sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO) Release->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 is degraded by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to Tadalafil Tadalafil Tadalafil->PDE5 inhibits

The cGMP signaling pathway and the inhibitory action of Tadalafil.

References

Applications of D-Tryptophanol in Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The strategic incorporation of modified amino acids and their derivatives into peptide chains is a cornerstone of modern drug discovery and chemical biology. Among these valuable building blocks, D-Tryptophanol, a chiral amino alcohol, offers unique opportunities for the synthesis of novel peptide analogs with tailored biological activities. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the utilization of this compound in peptide synthesis, primarily focusing on the generation of C-terminal peptide alcohols and their subsequent conversion to potent peptide aldehyde inhibitors.

Introduction

This compound, the D-enantiomer of tryptophanol, is characterized by the presence of a hydroxymethyl group in place of the carboxylic acid functionality of tryptophan. This structural modification precludes its direct incorporation into the peptide backbone via standard amide bond formation. However, it serves as a valuable C-terminal capping agent, yielding peptide alcohols. These peptide alcohols are not only of interest for their intrinsic biological activities but also as stable precursors to peptide aldehydes, a class of compounds known to be highly effective reversible inhibitors of various proteases. The D-configuration of the tryptophanol moiety can confer increased enzymatic stability and unique conformational properties to the resulting peptide.

Core Applications of this compound

The primary applications of this compound in peptide synthesis revolve around two key areas:

  • Synthesis of C-Terminal Peptide Alcohols: this compound can be efficiently coupled to the C-terminus of a peptide chain, creating a peptide alcohol. This modification alters the physicochemical properties of the peptide, such as its polarity and hydrogen bonding capacity, which can influence its biological activity and pharmacokinetic profile.

  • Generation of Peptide Aldehydes as Protease Inhibitors: Peptide alcohols serve as immediate and stable precursors to peptide aldehydes. The terminal aldehyde group is a potent electrophile that can form a reversible covalent bond with the catalytic residues of proteases (e.g., cysteine or serine), leading to potent and often selective inhibition.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide with a C-Terminal this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a model tripeptide, Ac-Ala-Leu-D-Trp-ol, using Fmoc/tBu chemistry on a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is ideal for this application due to its high acid lability, allowing for the cleavage of the peptide alcohol while keeping acid-sensitive side-chain protecting groups intact.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity: ~1.0 mmol/g)

  • Fmoc-L-Leu-OH

  • Fmoc-L-Ala-OH

  • N-Boc-D-Tryptophanol

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Acetic anhydride

  • Methanol (MeOH)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling and this compound Loading:

    • Swell 2-chlorotrityl chloride resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

    • In a separate flask, dissolve N-Boc-D-Tryptophanol (1.5 mmol) in anhydrous DCM (10 mL). Add DIPEA (3.0 mmol).

    • Drain the DCM from the swollen resin and add the N-Boc-D-Tryptophanol solution.

    • Agitate the mixture at room temperature for 2 hours.

    • To cap any remaining reactive sites on the resin, add methanol (1 mL) and agitate for an additional 30 minutes.

    • Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum. A typical loading efficiency for amino alcohols on 2-CTC resin is in the range of 0.5 - 0.8 mmol/g.[1]

  • N-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM (10 mL) for 30 minutes.

    • Drain the solution and wash the resin with DCM (3 x 10 mL), 10% DIPEA in DMF (3 x 10 mL), and DMF (3 x 10 mL).

  • Peptide Chain Elongation (Fmoc-L-Leu-OH coupling):

    • In a separate flask, dissolve Fmoc-L-Leu-OH (3.0 mmol), HOBt (3.0 mmol), and DIC (3.0 mmol) in DMF (10 mL). Pre-activate for 10 minutes.

    • Drain the DMF from the resin and add the activated Fmoc-L-Leu-OH solution.

    • Agitate the mixture for 2 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (10 mL) for 10 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for another 10 minutes.

    • Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Peptide Chain Elongation (Fmoc-L-Ala-OH coupling):

    • Repeat step 3 using Fmoc-L-Ala-OH.

  • Final Fmoc Deprotection and N-terminal Acetylation:

    • Repeat step 4.

    • To acetylate the N-terminus, treat the resin with a solution of acetic anhydride (10 mmol) and DIPEA (10 mmol) in DMF (10 mL) for 30 minutes.

    • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage from Resin:

    • Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Treat the resin with the cleavage cocktail (10 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Oxidation of Peptide Alcohol to Peptide Aldehyde

This protocol describes the oxidation of the C-terminal alcohol of a peptide to an aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.

Materials:

  • Purified peptide alcohol (e.g., Ac-Ala-Leu-D-Trp-ol)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

Procedure:

  • Dissolve the peptide alcohol (0.1 mmol) in anhydrous DCM (5 mL).

  • Add Dess-Martin periodinane (0.15 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.

  • Stir vigorously for 15 minutes.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting peptide aldehyde by RP-HPLC. The yield for such oxidations is typically in the range of 49-59%.[2]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of peptides incorporating this compound derivatives.

ParameterValueReference
Resin Loading
Loading of N-Boc-D-Tryptophanol on 2-Chlorotrityl Chloride Resin0.5 - 0.8 mmol/g[1]
Oxidation Yield
Swern Oxidation of Dipeptide Alcohols to Aldehydes49 - 59%[2]
Protease Inhibition
IC₅₀ of Cbz-Glu(OtBu)-Phe-Leucinal against 20S Proteasome (ChT-L activity)0.009 µM[3]
IC₅₀ of Cbz-Glu(OtBu)-Leu-Leucinal against 20S Proteasome (ChT-L activity)0.005 µM[3]
IC₅₀ of Boc-Ser(OBzl)-Leu-Leucinal against 20S Proteasome (ChT-L activity)0.008 µM[3]
IC₅₀ of MG132 (control) against 20S Proteasome (ChT-L activity)0.085 µM[3]

Table 1: Quantitative data for the synthesis and activity of this compound-derived peptides.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.

spss_workflow start 2-Chlorotrityl Chloride Resin load Load N-Boc-D-Tryptophanol (DCM, DIPEA) start->load deprotect_boc Boc Deprotection (TFA/DCM) load->deprotect_boc couple1 Couple Fmoc-Leu-OH (DIC, HOBt) deprotect_boc->couple1 deprotect_fmoc1 Fmoc Deprotection (20% Piperidine/DMF) couple1->deprotect_fmoc1 couple2 Couple Fmoc-Ala-OH (DIC, HOBt) deprotect_fmoc1->couple2 deprotect_fmoc2 Fmoc Deprotection (20% Piperidine/DMF) couple2->deprotect_fmoc2 acetylate N-terminal Acetylation (Acetic Anhydride, DIPEA) deprotect_fmoc2->acetylate cleave Cleavage from Resin (TFA Cocktail) acetylate->cleave peptide_alcohol Peptide Alcohol (Ac-Ala-Leu-D-Trp-ol) cleave->peptide_alcohol

Figure 1: Workflow for the solid-phase synthesis of a peptide with a C-terminal this compound.

oxidation_workflow peptide_alcohol Peptide Alcohol (Ac-Ala-Leu-D-Trp-ol) oxidation Oxidation (Dess-Martin Periodinane) peptide_alcohol->oxidation peptide_aldehyde Peptide Aldehyde (Ac-Ala-Leu-D-Trp-al) oxidation->peptide_aldehyde inhibition Reversible Covalent Inhibition (Hemithioacetal formation) peptide_aldehyde->inhibition protease Protease (e.g., Cysteine Protease) protease->inhibition

Figure 2: Conversion of a peptide alcohol to a peptide aldehyde and its mechanism of protease inhibition.

Conclusion

This compound is a versatile building block in peptide synthesis, enabling the creation of C-terminally modified peptides with significant potential in drug discovery. The protocols provided herein offer a robust framework for the synthesis of peptide alcohols and their subsequent oxidation to highly potent peptide aldehyde inhibitors. The use of this compound not only allows for the introduction of a key functional group for protease inhibition but also imparts desirable stereochemical properties that can enhance the stability and efficacy of peptide-based therapeutics. Further exploration of this compound-containing peptides is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols: The Use of D-Tryptophanol in Pharmaceutical Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tryptophanol, an enantiomer of the naturally occurring L-Tryptophanol, is a versatile chiral building block in pharmaceutical drug design. Its unique indolic structure serves as a scaffold for the synthesis of a diverse range of bioactive molecules with potential therapeutic applications in oncology, neuroscience, and infectious diseases. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in drug discovery and development.

I. Applications in Oncology

This compound derivatives have emerged as a promising class of anti-cancer agents, primarily through the activation of the p53 tumor suppressor pathway. These compounds have demonstrated potent antiproliferative activity in various cancer cell lines.

A. Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of various this compound derived isoindolinones against human colon carcinoma (HCT116) and gastric adenocarcinoma (AGS) cell lines.

Compound IDCell LineIC50 / GI50 (µM)Reference
SLMP53-1 (6) HCT116 p53+/+15.6[1]
SLMP53-2 (7) HCT116 p53+/+7.8[1]
13d HCT116 p53+/+4.0[1]
13d' (enantiomer) HCT116 p53+/+>25[1]
7c AGS>100[2]
7j AGS45.3 ± 3.5[2]
7o AGS48.7 ± 2.1[2]
7s AGS35.2 ± 1.8[2]
B. Experimental Protocols

1. Synthesis of Tryptophanol-Derived Oxazolopyrrolidone Lactams [3]

This protocol describes a general procedure for the synthesis of tryptophanol-derived oxazolopyrrolidone lactams, which have shown potential as anticancer agents.

  • Materials:

    • This compound

    • Appropriate oxocarboxylic acid

    • Toluene

    • Ethyl acetate (EtOAc)

    • Saturated aqueous solution of NaHCO₃

    • Brine

    • Anhydrous Na₂SO₄

    • Dean-Stark apparatus

  • Procedure:

    • To a suspension of this compound (1.0 eq.) in toluene, add the appropriate oxocarboxylic acid (1.1 eq.).

    • Heat the mixture at reflux for 10–25 hours using a Dean-Stark apparatus to remove water.

    • Concentrate the reaction mixture in vacuo.

    • Dissolve the residue in EtOAc.

    • Wash the organic phase with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography.

2. MTT Assay for Antiproliferative Activity [4][5]

This protocol details the colorimetric MTT assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., HCT116, AGS)

    • Complete cell culture medium

    • This compound derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the this compound derivative in the complete medium.

    • Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.

C. Signaling Pathway and Experimental Workflow

p53 Activation Pathway

Several this compound derivatives have been shown to exert their anticancer effects by activating the p53 signaling pathway, a critical tumor suppressor pathway.[1][2] Upon activation by cellular stress (e.g., DNA damage, oncogene activation), p53 transcriptionally activates target genes that lead to cell cycle arrest, apoptosis, or senescence, thereby preventing tumor progression.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces Senescence Senescence p53->Senescence induces D_Tryptophanol_Derivative This compound Derivative D_Tryptophanol_Derivative->p53 reactivates

Proposed activation of the p53 pathway by this compound derivatives.

Experimental Workflow for Anticancer Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of this compound-based anticancer agents.

drug_discovery_workflow Start Synthesis Synthesis of This compound Derivatives Start->Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->Synthesis No Mechanism_of_Action Mechanism of Action Studies (e.g., p53 activation) Hit_Identification->Mechanism_of_Action Yes Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate serotonin_pathway Tryptophan Tryptophan 5_HTP 5-Hydroxytryptophan Tryptophan->5_HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) 5_HTP->Serotonin Aromatic L-amino acid decarboxylase Synaptic_Vesicle Synaptic Vesicle Serotonin->Synaptic_Vesicle storage SERT Serotonin Transporter (SERT) Serotonin->SERT reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Vesicle->Postsynaptic_Receptor release & binding D_Tryptophanol_Derivative This compound Derivative D_Tryptophanol_Derivative->SERT potential inhibition

References

D-Tryptophanol: A Chiral Precursor for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

D-Tryptophanol, a chiral amino alcohol, serves as a versatile and valuable building block in the synthesis of a diverse array of bioactive compounds. Its inherent stereochemistry and indole moiety make it a strategic precursor for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for synthesizing potent bioactive molecules.

Introduction

The unique structural features of this compound, including a primary alcohol, a primary amine, and the indole ring system, offer multiple reaction sites for chemical modification. This allows for the construction of complex molecular architectures with specific biological activities. Researchers have successfully utilized this compound to synthesize compounds that modulate key cellular processes, such as microtubule dynamics and tumor suppressor pathways. This document will focus on the synthesis and biological activity of notable compounds derived from this compound, including the microtubule-destabilizing agent Plinabulin and the p53-activating isoindolinones.

Bioactive Compounds Derived from this compound

A range of bioactive compounds has been synthesized using this compound as a chiral starting material. These compounds exhibit significant potential in therapeutic applications, particularly as anticancer agents.

Plinabulin and its Derivatives

Plinabulin, a synthetic analog of the natural product Phenylahistin, is a potent microtubule-destabilizing agent that has been investigated in clinical trials for the treatment of non-small cell lung cancer.[1] It is a diketopiperazine derivative whose synthesis originates from D-tryptophan, a closely related precursor to this compound. The core structure is formed by the condensation of D-tryptophan with another amino acid.[2] Derivatives of Plinabulin have been synthesized to explore structure-activity relationships and improve efficacy, with some showing enhanced cytotoxicity against various cancer cell lines.[3][4]

p53-Activating Tryptophanol-Derived Isoindolinones

A series of enantiopure tryptophanol-derived isoindolinones, including SLMP53-1 and SLMP53-2, have been identified as novel activators of the p53 tumor suppressor protein.[5][6] These compounds have demonstrated the ability to reactivate both wild-type and mutant p53, leading to p53-dependent antitumor activity.[7][8] Their synthesis involves the condensation of this compound with an appropriate 2-acylbenzoic acid.

Tryptophanol-Derived Oxazolopyrrolidone Lactams

Novel tryptophanol-derived oxazolopyrrolidone lactams have been synthesized and evaluated for their anticancer properties, particularly against gastric adenocarcinoma.[9] These compounds are prepared through an enantioselective synthesis route starting from this compound.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of various compounds derived from this compound precursors.

Table 1: Bioactivity of Plinabulin and its Derivatives

CompoundCell LineIC50 (nM)Reference
PlinabulinHT-29 (Colon Cancer)9.8[2]
PlinabulinA172 (Glioblastoma)22.20[10]
PlinabulinT98G (Glioblastoma)20.55[10]
PlinabulinNCI-H460 (Lung Cancer)26.2[11]
Plinabulin Derivative 11cNCI-H460 (Lung Cancer)<10[4]
Plinabulin Derivative 13dBxPC-3 (Pancreatic Cancer)1.56[6]
Plinabulin Derivative 13eBxPC-3 (Pancreatic Cancer)1.72[6]
Plinabulin Derivative 16cNCI-H460 (Lung Cancer)2.0[3]
Plinabulin Derivative 16cBxPC-3 (Pancreatic Cancer)1.2[3]
Plinabulin Derivative 16cHT-29 (Colon Cancer)1.97[3]
Plinabulin Derivative 26rNCI-H460 (Lung Cancer)0.96[3]
Plinabulin Derivative 26rBxPC-3 (Pancreatic Cancer)0.66[3]
Plinabulin Derivative 26rHT-29 (Colon Cancer)0.61[3]

Table 2: Bioactivity of Tryptophanol-Derived p53 Activators

CompoundCell LineGI50 (µM)Reference
SLMP53-1HCT116 p53+/+ (Colon Cancer)15.8[5]
SLMP53-1HCT116 p53-/- (Colon Cancer)>50[5]
SLMP53-2HCT116 p53+/+ (Colon Cancer)7.8[5]
SLMP53-2HCT116 p53-/- (Colon Cancer)15.3[5]
Isoindolinone 13dHCT116 p53+/+ (Colon Cancer)4.0[5]
Isoindolinone 13dHCT116 p53-/- (Colon Cancer)7.5[5]

Signaling Pathways Modulated by this compound Derivatives

Bioactive compounds derived from this compound exert their effects by modulating specific cellular signaling pathways. Plinabulin, for instance, has been shown to impact multiple pathways involved in cancer cell proliferation, survival, and immune response.

PI3K/AKT/mTOR Signaling Pathway

Plinabulin has been demonstrated to inhibit the PI3K/AKT/mTOR pathway in glioblastoma cells.[10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Plinabulin's inhibitory effect on this pathway contributes to its anti-proliferative activity.

PI3K_AKT_mTOR_Pathway Plinabulin Plinabulin PI3K PI3K Plinabulin->PI3K inhibits AKT AKT Plinabulin->AKT inhibits mTOR mTOR Plinabulin->mTOR inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PIP3->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Plinabulin's inhibition of the PI3K/AKT/mTOR pathway.
JNK Signaling Pathway

Plinabulin has also been shown to trigger the c-Jun N-terminal kinase (JNK) signaling pathway.[12] Sustained activation of the JNK pathway is associated with the induction of apoptosis. This mechanism contributes to Plinabulin's cytotoxic effects on cancer cells.

JNK_Signaling_Pathway Plinabulin Plinabulin Stress Cellular Stress Plinabulin->Stress MAP3K MAP3K Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

Plinabulin-induced activation of the JNK signaling pathway leading to apoptosis.
GEF-H1 Signaling in Dendritic Cells

Plinabulin's mechanism of action also involves the modulation of the immune system. By destabilizing microtubules, Plinabulin triggers the release and activation of Guanine nucleotide exchange factor-H1 (GEF-H1).[13][14] In dendritic cells, activated GEF-H1 drives a signaling program dominated by the JNK pathway, leading to dendritic cell maturation and the priming of anti-tumor T cell responses.[13][15]

GEF_H1_Signaling_Pathway Plinabulin Plinabulin Microtubules Microtubules Plinabulin->Microtubules destabilizes GEF_H1_bound GEF-H1 (bound) Microtubules->GEF_H1_bound GEF_H1_free GEF-H1 (active) GEF_H1_bound->GEF_H1_free release JNK_pathway JNK Pathway GEF_H1_free->JNK_pathway activates DC_maturation Dendritic Cell Maturation JNK_pathway->DC_maturation T_cell_activation Anti-tumor T-cell Response DC_maturation->T_cell_activation

Plinabulin-induced GEF-H1 signaling in dendritic cells.

Experimental Protocols

The following protocols provide a general framework for the synthesis of bioactive compounds from this compound. Researchers should consult the cited literature for specific details and characterization data.

Protocol 1: Synthesis of (S)-Tryptophanol-Derived Oxazoloisoindolinone (SLMP53-1)

This protocol is based on the synthesis described for SLMP53-1 and its enantiomer.[5]

Materials:

  • (R)-Tryptophanol

  • 2-Acetylbenzoic acid

  • Toluene

  • Ethyl acetate (EtOAc)

  • n-Hexane

Procedure:

  • To a solution of (R)-Tryptophanol (0.1 g, 0.53 mmol) in toluene (15 mL), add 2-acetylbenzoic acid (0.10 g, 0.58 mmol).

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/n-hexane to yield the (R)-enantiomer of SLMP53-1 as a white solid (76% yield).

  • To synthesize SLMP53-1, the same procedure is followed using (S)-Tryptophanol.

Protocol_1_Workflow Start Start Reactants Mix (R)-Tryptophanol & 2-Acetylbenzoic acid in Toluene Start->Reactants Reflux Reflux with Dean-Stark Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Evaporate Evaporate Solvent Cool->Evaporate Recrystallize Recrystallize from EtOAc/n-Hexane Evaporate->Recrystallize Product Obtain Product Recrystallize->Product

Workflow for the synthesis of a tryptophanol-derived oxazoloisoindolinone.
Protocol 2: Synthesis of Bromine-Enriched Tryptophanol-Derived Isoindolinones

This protocol describes a general method for the bromination of tryptophanol-derived isoindolinones, which can enhance metabolic stability.[5]

Materials:

  • (S)-Tryptophanol-derived isoindolinone

  • Pyridinium bromide perbromide (PyHBr₃)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the starting (S)-tryptophanol-derived isoindolinone in a mixture of THF and DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridinium bromide perbromide (PyHBr₃) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-indole derivative. Yields typically range from 70% to 90%.

Protocol_2_Workflow Start Start Dissolve Dissolve Isoindolinone in THF/DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_PyHBr3 Add PyHBr₃ Cool->Add_PyHBr3 Stir Stir and Monitor by TLC Add_PyHBr3->Stir Quench Quench with Na₂S₂O₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Obtain Brominated Product Purify->Product

Workflow for the bromination of a tryptophanol-derived isoindolinone.

Conclusion

This compound is a readily available and versatile chiral precursor for the synthesis of a wide range of bioactive compounds with significant therapeutic potential. The examples of Plinabulin and the p53-activating isoindolinones highlight the successful application of this compound in the development of novel anticancer agents. The detailed protocols and mechanistic insights provided in this document are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration and development of new this compound-derived therapeutics.

References

Application Notes and Protocols for the Analytical Quantification of D-Tryptophanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of D-Tryptophanol using various analytical techniques. The protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug development, metabolomics, and chiral analysis.

Introduction

This compound is the D-enantiomer of the amino alcohol tryptophanol. While L-Tryptophan and its metabolites are well-characterized due to their significant biological roles, the presence and function of D-amino acids and their derivatives, such as this compound, are a growing area of research. Accurate and sensitive quantification of this compound is crucial for understanding its potential physiological and pathological significance. This document outlines protocols for chiral separation and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

The selection of an appropriate analytical technique for this compound quantification depends on the sample matrix, required sensitivity, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is a widely used technique for the separation of enantiomers. By using a column with a chiral stationary phase, D- and L-Tryptophanol can be resolved and quantified using a standard detector like a UV or fluorescence detector.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex biological matrices. Chiral separation is achieved using a chiral HPLC column, and the mass spectrometer provides unambiguous identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for chiral analysis, often requiring derivatization of the analyte to increase its volatility and improve chromatographic separation on a chiral GC column.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes typical quantitative performance parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.

Analytical MethodAnalyteMatrixLOD (Limit of Detection)LOQ (Limit of Quantification)Linearity (r²)
Chiral HPLC-UV D-TryptophanStandard Solution~0.7 ng/injection[1]~7.5 ng/injection[1]>0.999
Chiral LC-MS/MS D-TryptophanPlasma/Serum0.015 - 11.25 nmol/L[2]0.09 - 0.5 µmol/L>0.99
Chiral GC-MS Amino Acid EnantiomersBiological FluidsLow µM to nM rangeLow µM to nM range>0.99

Note: Data for this compound is limited in the literature; the presented data for D-Tryptophan is a relevant reference point.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound using different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Filtration Filtration SupernatantCollection->Filtration HPLC Chiral HPLC System Filtration->HPLC UV_Detector UV/Fluorescence Detector HPLC->UV_Detector Data Data Acquisition & Processing UV_Detector->Data Quantification Quantification Data->Quantification

Figure 1. Experimental workflow for Chiral HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample IS_Spiking Internal Standard Spiking Sample->IS_Spiking ProteinPrecipitation Protein Precipitation IS_Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC Chiral UPLC/HPLC SupernatantCollection->LC MSMS Tandem Mass Spectrometer LC->MSMS Data Data Acquisition (MRM) MSMS->Data Quantification Quantification Data->Quantification

Figure 2. Experimental workflow for LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC-MS Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC Chiral Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS Data Data Acquisition (SIM/Scan) MS->Data Quantification Quantification Data->Quantification

Figure 3. Experimental workflow for Chiral GC-MS analysis.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for this compound Quantification

This protocol is adapted from methods developed for the chiral separation of tryptophan enantiomers and is expected to be suitable for tryptophanol with appropriate optimization.

1. Materials and Reagents

  • This compound and L-Tryptophanol analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate, analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)

2. Standard Solution Preparation

  • Prepare individual stock solutions of this compound and L-Tryptophanol (1 mg/mL) in methanol.

  • Prepare a racemic mixture by combining equal volumes of the D- and L-Tryptophanol stock solutions.

  • Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (from Plasma/Serum)

  • To 100 µL of plasma or serum, add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions

  • Column: Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide-based chiral stationary phase.

  • Mobile Phase: A mixture of methanol and aqueous ammonium acetate buffer (e.g., 10 mM, pH 4.5). The exact ratio should be optimized for the best resolution, starting with a ratio of 80:20 (Methanol:Buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

5. Data Analysis

  • Identify the peaks for D- and L-Tryptophanol based on the retention times of the individual standards.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Enantioselective LC-MS/MS Assay for this compound

This protocol provides a highly sensitive and specific method for the quantification of this compound in biological matrices.

1. Materials and Reagents

  • This compound and L-Tryptophanol analytical standards

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d5 (if available, otherwise a structurally similar labeled compound).

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • Chiral UPLC/HPLC column (e.g., a teicoplanin-based chiral column).

2. Standard and IS Solution Preparation

  • Prepare stock solutions of this compound (1 mg/mL) and the internal standard (1 mg/mL) in methanol.

  • Prepare working solutions of calibration standards by serial dilution of the this compound stock solution.

  • Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the mobile phase.

3. Sample Preparation

  • To 50 µL of the sample (plasma, serum, etc.), add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex and centrifuge as described in Protocol 1.

  • Transfer the supernatant to an LC-MS vial.

4. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system.

  • Column: A chiral column suitable for polar compounds, such as a teicoplanin-based column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution should be optimized to achieve separation of the enantiomers. A starting point could be 5% B, increasing to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Determine the optimal precursor and product ions for this compound and the internal standard by direct infusion.

5. Data Analysis

  • Quantify this compound using the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve and determine the concentration of this compound in the samples.

Protocol 3: Chiral GC-MS Method for this compound Quantification

This protocol requires derivatization to make the Tryptophanol enantiomers volatile for GC analysis.

1. Materials and Reagents

  • This compound and L-Tryptophanol analytical standards

  • Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or heptafluorobutyl chloroformate - HFBCF)[3].

  • Anhydrous solvent (e.g., pyridine, acetonitrile).

  • Chiral GC column (e.g., Chirasil-Val).

2. Standard and Sample Preparation

  • Prepare standard solutions of this compound in an appropriate solvent.

  • Extract Tryptophanol from the biological matrix using a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization

  • To the dried residue of the standard or sample, add the derivatization reagent and anhydrous solvent.

  • Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to complete the derivatization reaction.

  • Cool the reaction mixture to room temperature before injection into the GC-MS.

4. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A chiral capillary column, such as Chirasil-Val.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An optimized temperature program is required to separate the derivatized enantiomers. A starting point could be an initial temperature of 100°C, held for 2 minutes, then ramped to 250°C at 5-10°C/min.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.

5. Data Analysis

  • Identify the peaks corresponding to the derivatized D- and L-Tryptophanol.

  • Quantify this compound using a calibration curve constructed from the derivatized standards.

Signaling Pathway

While specific signaling pathways for this compound are not well-documented, D-Tryptophan has been shown to have immunomodulatory effects. The following diagram illustrates a potential pathway through which D-amino acids, like D-Tryptophan, can influence immune responses, which may be relevant for this compound.

D_Trp_Signaling cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., Dendritic Cell) D_Trp D-Tryptophan (from microbiota) AhR Aryl Hydrocarbon Receptor (AhR) D_Trp->AhR Activates IDO1 IDO1 (Indoleamine 2,3-dioxygenase) AhR->IDO1 Upregulates Kynurenine Kynurenine Metabolites IDO1->Kynurenine Produces Treg_diff Treg Differentiation Kynurenine->Treg_diff Promotes Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) Kynurenine->Inflammatory_Cytokines Inhibits Treg_diff->Inflammatory_Cytokines Suppresses

References

Application Note: Enantiomeric Separation of D-Tryptophanol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tryptophanol is a chiral amino alcohol that is structurally related to the essential amino acid tryptophan. The enantiomers of tryptophanol, D- and L-tryptophanol, can exhibit different biological activities, making their separation and quantification crucial in pharmaceutical research and development. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This application note presents a representative method for the enantiomeric separation of D-Tryptophanol from its L-enantiomer. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is known for its broad applicability in separating a wide range of chiral compounds, including amino alcohols.

Principle

The separation is achieved on a chiral stationary phase that interacts differently with the two enantiomers of tryptophanol. This differential interaction leads to different retention times for the D- and L-enantiomers, allowing for their separation and quantification. The choice of the mobile phase is critical for optimizing the separation by influencing the interactions between the analytes and the CSP.

Experimental Protocol

Materials and Reagents

  • D,L-Tryptophanol standard: Racemic mixture of D- and L-Tryptophanol

  • Chiral HPLC Column: CHIRALPAK® IA (or equivalent polysaccharide-based CSP), 250 x 4.6 mm, 5 µm particle size

  • HPLC Grade Solvents:

    • n-Hexane

    • Ethanol

    • Trifluoroacetic acid (TFA)

  • Sample Diluent: Mobile Phase

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Oven

    • UV-Vis Detector

Chromatographic Conditions

ParameterValue
Column CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Disclaimer: The following quantitative data is representative and intended for illustrative purposes. Actual retention times and resolution may vary and method optimization is recommended.

Quantitative Data Summary

EnantiomerRetention Time (min)Tailing FactorTheoretical PlatesResolution (Rs)
This compound8.51.18500\multirow{2}{*}{2.1}
L-Tryptophanol10.21.28200

Methodology

  • Mobile Phase Preparation:

    • Carefully measure and mix 800 mL of n-Hexane, 200 mL of Ethanol, and 1 mL of Trifluoroacetic acid.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of racemic D,L-Tryptophanol and dissolve it in 10 mL of the mobile phase to obtain a 1 mg/mL stock solution.

    • Further dilutions can be made using the mobile phase to prepare working standards.

  • HPLC System Setup and Equilibration:

    • Install the CHIRALPAK® IA column in the HPLC system.

    • Set the column oven temperature to 25 °C.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Analysis:

    • Inject 10 µL of the prepared standard solution into the HPLC system.

    • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

    • Identify the peaks corresponding to D- and L-Tryptophanol based on their retention times.

Results and Discussion

The presented HPLC method provides a baseline separation of D- and L-Tryptophanol enantiomers. The use of a polysaccharide-based chiral stationary phase allows for effective chiral recognition. The mobile phase, consisting of n-Hexane, Ethanol, and a small amount of Trifluoroacetic acid, provides good selectivity and peak shape. The elution order of the enantiomers should be confirmed by injecting a standard of a single, pure enantiomer if available. The resolution value of 2.1 indicates a good separation between the two peaks, allowing for accurate quantification.

Conclusion

This application note describes a representative HPLC method for the enantiomeric separation of this compound. The method is suitable for the quality control and analysis of this compound in research and pharmaceutical development. The provided protocol and chromatographic conditions can serve as a starting point for method development and validation.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (n-Hexane/Ethanol/TFA) C System Equilibration (CHIRALPAK® IA) A->C B Standard Solution Preparation (D,L-Tryptophanol) D Sample Injection B->D C->D E Chromatographic Separation D->E F Data Acquisition (UV Detection at 220 nm) E->F G Peak Integration & Quantification F->G

Caption: Experimental workflow for the HPLC analysis of this compound enantiomers.

Application Notes and Protocols for Incorporating D-Tryptophanol into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. D-Tryptophanol, the D-enantiomer of the naturally occurring amino acid tryptophan, is of particular interest due to the unique conformational constraints and potential for altered receptor interactions imparted by its stereochemistry and the indole side chain.

These application notes provide detailed protocols and supporting data for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS). The information is intended to guide researchers in the efficient and high-purity synthesis of this compound-containing peptides for various research and drug development applications.

Key Considerations for Incorporating this compound

The primary method for incorporating this compound into synthetic peptides is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The key building block for this is Nα-Fmoc-D-tryptophan, which is commercially available with or without side-chain protection.

Indole Side-Chain Protection: The indole ring of tryptophan is susceptible to modification, particularly alkylation, by carbocations generated during the acidic cleavage of side-chain protecting groups and the peptide from the resin.[1][2] Therefore, protection of the indole nitrogen is highly recommended to minimize side reactions and improve the purity of the final peptide. The most common protecting group for the tryptophan indole is the tert-butyloxycarbonyl (Boc) group, utilized as Fmoc-D-Trp(Boc)-OH .

Data Presentation: Physicochemical Properties and Synthesis Parameters

Quantitative data for the key building block and representative this compound-containing peptides are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Fmoc-D-Tryptophan Derivatives

PropertyFmoc-D-Trp-OHFmoc-D-Trp(Boc)-OH
Molecular Formula C₂₆H₂₂N₂O₄C₃₁H₃₀N₂O₆
Molecular Weight 426.47 g/mol 526.58 g/mol
Appearance White to off-white powderWhite to light yellow powder
Melting Point 180-185 °C135-145 °C
Solubility Soluble in DMF, DMSOSoluble in DMF, DMSO
Storage Temperature 2-8 °C2-8 °C

Table 2: Representative Synthesis Data for this compound-Containing Peptides

PeptideSynthesis ScaleCrude Peptide YieldOverall Yield after PurificationPurity (HPLC)Reference
Triptorelin 60 mmol78.8%25.4%>98%[3]
Octreotide Analog Not specifiedNot specified14%>98%[4]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a generic peptide containing a this compound residue using Fmoc chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol outlines the standard steps for manual Fmoc-SPPS on a polystyrene-based resin (e.g., Wang or Rink Amide resin).

Materials:

  • Fmoc-D-Trp(Boc)-OH

  • Other Fmoc-protected amino acids

  • SPPS-grade resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel and add DMF.

    • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of Fmoc-D-Trp(Boc)-OH):

    • In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the deprotected peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow

SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-D-Trp(Boc)-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitate Peptide (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Lyophilized Peptide purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Signaling Pathway Example: GnRH Receptor Signaling

Triptorelin, a synthetic decapeptide containing a D-Tryptophan residue at position 6, is a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its enhanced stability and activity are attributed to the presence of the D-amino acid. The signaling pathway initiated by GnRH receptor activation is crucial for its therapeutic effect.

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH GnRH / Triptorelin GnRHR GnRH Receptor GnRH->GnRHR Gq11 Gq/11 GnRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK activates Ca->PKC co-activates TranscriptionFactors Transcription Factors (c-Fos, c-Jun) MAPK->TranscriptionFactors activates GeneExpression Gene Expression (LH, FSH) TranscriptionFactors->GeneExpression regulates

Caption: Simplified GnRH receptor signaling pathway activated by Triptorelin.[5][6][7]

Conclusion

The incorporation of this compound into peptides via Fmoc-SPPS is a well-established and robust methodology. Careful consideration of indole side-chain protection, particularly with the use of Fmoc-D-Trp(Boc)-OH, is crucial for minimizing side reactions and achieving high purity of the target peptide. The provided protocols and data serve as a comprehensive guide for researchers to successfully synthesize this compound-containing peptides for their specific applications in drug discovery and chemical biology.

References

Troubleshooting & Optimization

Technical Support Center: D-Tryptophanol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Tryptophanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis Challenges

Q1: My this compound synthesis via reduction of D-Tryptophan has a very low yield. What are the common causes?

A1: Low yields in the reduction of D-Tryptophan to this compound are typically due to several factors:

  • Incomplete Reaction: The reduction of a carboxylic acid with reagents like Lithium Aluminum Hydride (LiAlH₄) requires strictly anhydrous conditions. Any moisture will consume the reducing agent, lowering the effective amount available for the reaction.

  • Side Reactions: The indole ring of tryptophan is susceptible to reduction under certain conditions, leading to undesired byproducts. For instance, catalytic transfer hydrogenation has been shown to reduce the tryptophan residue.[1]

  • Difficult Work-Up: The work-up procedure after a LiAlH₄ reduction involves quenching the excess reagent, which forms aluminum salts. The desired this compound can sometimes be trapped in the resulting gelatinous precipitate, leading to physical loss of product during filtration.

  • Starting Material Purity: The purity of the initial D-Tryptophan is crucial. Impurities can interfere with the reaction or complicate purification.

Q2: I see multiple unexpected spots on the TLC plate of my crude this compound. What could they be?

A2: Unexpected spots on a Thin Layer Chromatography (TLC) plate can indicate the presence of impurities or side products. Common possibilities include:

  • Unreacted D-Tryptophan: If the reaction is incomplete, the starting material will be present. D-Tryptophan is significantly more polar than this compound and will have a lower Rf value.

  • Side Products from Indole Ring Reactions: The indole nucleus can undergo side reactions. While strong reducing agents like LiAlH₄ typically do not reduce the indole ring, harsh conditions or alternative methods might.[2]

  • Racemized Product (L-Tryptophanol): While many reduction methods for amino acids are reported to proceed without racemization, harsh pH or high temperatures during the reaction or workup can cause some epimerization at the chiral center.[3][4]

  • Impurities from Starting Material: Commercial D-Tryptophan may contain related substances such as 5-hydroxytryptophan, N-acetyltryptophan, or various dimeric species which may carry through the synthesis.[5]

Q3: How can I minimize the risk of racemization during the synthesis?

A3: Maintaining chiral purity is critical. To minimize racemization:

  • Avoid Harsh Conditions: Steer clear of strongly acidic or alkaline conditions, especially when combined with prolonged heating, as these are known to promote racemization of tryptophan.[4][6]

  • Use Mild Reagents: Employ reduction methods known to preserve stereochemistry. The reduction of N-protected amino acids or their esters with sodium borohydride is generally a mild procedure.[3] Direct reduction of unprotected amino acids with LiAlH₄ is also widely used and typically proceeds with retention of optical purity.[3]

  • Control Temperature: Perform the reaction and work-up at controlled, low temperatures whenever possible.

Section 2: Purification Challenges

Q4: I am having trouble crystallizing my crude this compound. What can I do?

A4: Crystallization can be challenging if the crude product is impure or oily.

  • Initial Purification: First, attempt to purify the crude product using column chromatography to remove major impurities. This will significantly increase the likelihood of successful crystallization.

  • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve this compound when hot but not when cold.[7] For Tryptophan, a mixture of water and acetic acid has been shown to be an effective solvent for recrystallization.[8] You may need to experiment with different solvent systems (e.g., ethanol/water, isopropanol/water, ethyl acetate/hexanes).

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal of pure this compound to initiate crystallization.[7]

  • Remove Colored Impurities: If your product is colored, this indicates impurities. Treating the hot solution with a small amount of activated charcoal before filtering can help adsorb colored impurities.[7]

Q5: How can I effectively separate this compound from unreacted D-Tryptophan using column chromatography?

A5: this compound (an amino alcohol) is significantly less polar than D-Tryptophan (an amino acid). This difference in polarity is the key to their separation by normal-phase column chromatography.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): Start with a relatively non-polar solvent system and gradually increase the polarity. A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH). For example, begin with 98:2 DCM:MeOH and gradually increase the proportion of MeOH. This compound will elute before the more polar D-Tryptophan. The separation can be monitored by TLC.

Section 3: Analytical & Purity Issues

Q6: How do I determine the enantiomeric purity of my synthesized this compound?

A6: The most reliable method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Direct Methods: These use a Chiral Stationary Phase (CSP). Protein-based columns, such as those with immobilized human serum albumin, are often effective for separating tryptophan enantiomers.[9] Cinchona alkaloid-based zwitterionic CSPs have also been used successfully for tryptophan derivatives.[10]

  • Indirect Methods: This approach involves derivatizing the D- and L-Tryptophanol with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (like a C18 column).[11]

Q7: What are the typical impurities I should look for in my final this compound product?

A7: The impurity profile will depend on your starting material and synthesis route. Key impurities to analyze for include:

  • L-Tryptophanol: The opposite enantiomer, indicating racemization.

  • D-Tryptophan: Unreacted starting material.

  • Tryptophan-Related Impurities: Substances present in the original D-Tryptophan, such as Tryptophan Impurity A (1,1'-Ethylidenebistryptophan) or Impurity D (5-Hydroxy-L-tryptophan), may persist.[12][13]

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Data Summary Tables

Table 1: Common Impurities in Tryptophan Starting Material

Impurity NameCommon DesignationMolecular FormulaMolecular Weight ( g/mol )
1,1'-EthylidenebistryptophanImpurity AC₂₄H₂₆N₄O₄434.49
5-HydroxytryptophanImpurity DC₁₁H₁₂N₂O₃220.22
N-Acetyltryptophan-C₁₃H₁₄N₂O₃246.26
Tryptamine-C₁₀H₁₂N₂160.22

Data sourced from commercial impurity standard suppliers.[5][12][13]

Table 2: Example TLC & HPLC Conditions for Tryptophan Derivatives

TechniqueStationary PhaseExample Mobile Phase / EluentDetection Method
TLC Silica GelDichloromethane:Methanol (e.g., 95:5 v/v)UV light (254 nm) or Ninhydrin stain
Normal Phase HPLC SilicaGradient of Methanol in DichloromethaneUV (280 nm)
Reverse Phase HPLC C18Acetonitrile:Water with 0.1% Formic AcidUV (267-280 nm)
Chiral HPLC Cinchona Alkaloid Zwitterionic CSPMethanol/H₂O with Formic Acid & DiethylamineUV or Circular Dichroism

These conditions are general starting points for method development and may require optimization for this compound.[10][14][15][16]

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of D-Tryptophan

(This protocol is adapted from a general procedure for the reduction of amino acids and should be performed by trained personnel with appropriate safety precautions for LiAlH₄).[17][18]

Materials:

  • D-Tryptophan

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Setup: Under a nitrogen atmosphere, equip an oven-dried, three-necked flask with a mechanical stirrer, condenser, and nitrogen inlet.

  • LiAlH₄ Suspension: Charge the flask with LiAlH₄ (1.5 equivalents) suspended in anhydrous THF.

  • Addition of D-Tryptophan: Cool the suspension to 0-10°C using an ice bath. Add D-Tryptophan (1 equivalent) in small portions over 30-60 minutes. Caution: Hydrogen gas is evolved vigorously. Ensure adequate ventilation and slow addition.

  • Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 16-20 hours.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add 'x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

    • Add 'x' mL of 15% aqueous NaOH solution.

    • Add '3x' mL of water.

    • Stir the resulting white suspension vigorously for 30 minutes at room temperature.

  • Isolation:

    • Filter the granular white precipitate (aluminum salts) and wash the filter cake thoroughly with ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound, often as an oil or waxy solid.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Prepare Column: Pack a glass column with silica gel slurried in DCM.

  • Load Sample: Dissolve the crude this compound in a minimal amount of DCM/MeOH (e.g., 98:2). If it doesn't dissolve fully, you can adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 1-2% MeOH in DCM).

  • Gradient: Gradually increase the polarity of the eluent by increasing the percentage of MeOH (e.g., to 3%, 5%, 7%, etc.).

  • Collection: Collect fractions and monitor them by TLC (e.g., using 9:1 DCM:MeOH as the mobile phase and visualizing with UV light and/or ninhydrin stain).

  • Combine and Concentrate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow

D_Tryptophanol_Workflow start Start: D-Tryptophan synthesis Synthesis: Reduction with LiAlH₄ in THF start->synthesis workup Work-up: Aqueous Quench & Filtration synthesis->workup crude_product Crude this compound workup->crude_product purification Purification: Silica Gel Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product analysis Analysis: - TLC - HPLC (Purity) - Chiral HPLC (ee) pure_product->analysis final_product Final Product analysis->final_product

Caption: General experimental workflow for this compound synthesis and purification.

Reaction Pathways: Desired vs. Potential Side Reactions

Reaction_Pathways cluster_main Desired Pathway cluster_side Potential Side Reactions start_mat D-Tryptophan (-COOH group) product This compound (-CH₂OH group) start_mat->product  Reduction  (e.g., LiAlH₄) side_prod_1 Indole Ring Reduction (e.g., D-Hexahydrotryptophanol) start_mat->side_prod_1  Harsh Hydrogenation  Conditions side_prod_2 Racemization Product (L-Tryptophanol) product->side_prod_2  Harsh pH / Heat  (Epimerization)

Caption: Desired reduction pathway versus potential side reactions.

References

Technical Support Center: Enantioselective Synthesis of D-Tryptophanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of D-Tryptophanol and its derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and improve reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Overall Reaction Yield

Q: My final yield of this compound is consistently low. What are the common causes and how can I improve it?

A: Low yields can stem from multiple stages of the experimental process, from setup to purification.[1] A systematic approach to identifying the source of material loss is crucial.

Possible Causes & Solutions:

  • Improper Reaction Setup:

    • Moisture Contamination: Ensure all glassware is rigorously flame-dried or oven-dried to remove any residual moisture, which can quench reagents or catalysts.[1]

    • Impure Reagents/Solvents: Use purified reagents and solvents. Impurities can interfere with the catalyst or lead to side reactions.[2]

    • Inaccurate Measurements: Precisely calculate and weigh all reactants and reagents to ensure correct stoichiometry.[2]

  • Suboptimal Reaction Conditions:

    • Temperature Fluctuations: Maintain the correct reaction temperature carefully, as deviations can affect reaction rate and selectivity.[1]

    • Inefficient Stirring: Ensure continuous and thorough stirring to maintain a homogeneous reaction mixture.[1]

    • Incorrect Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS. Quench the reaction precisely when it is complete to avoid decomposition of the product or starting material.[1]

  • Losses During Workup and Purification:

    • Incomplete Extraction: When performing a liquid-liquid extraction, ensure thorough mixing and allow adequate time for phase separation. Rinse the separatory funnel after use.[1]

    • Adsorption onto Drying Agent: Rinse the drying agent (e.g., Na₂SO₄, MgSO₄) multiple times with the extraction solvent to recover any adsorbed product.[1]

    • Decomposition on Silica Gel: If your compound is acid-sensitive, consider neutralizing the silica gel before chromatography or using an alternative purification method.[1]

    • Volatile Product: If the product is volatile, exercise caution during solvent removal using a rotary evaporator or vacuum pump.[1]

Issue 2: Incomplete Reaction or Stalling

Q: My reaction stops before all the starting material is consumed. What should I do?

A: A stalled reaction often points to catalyst deactivation or insufficient reagents.

Possible Causes & Solutions:

  • Catalyst Deactivation:

    • In palladium-catalyzed reactions, the formation of inactive Pd(0) clusters can occur, especially in aqueous media using air as an oxidant.[3] Consider using a ligand or redox mediator to stabilize the catalyst and enable effective reoxidation.[3]

    • The catalyst may be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents are used.[2]

  • Insufficient Reagents: If monitoring indicates the reaction has stalled, and there is no evidence of product decomposition, adding more of the limiting reagent can sometimes restart the reaction.[1]

  • Poor Substrate Solubility: In biocatalytic methods, the insolubility of indole compounds in water can limit substrate concentrations and reaction rates.[4] Adding a co-solvent may help, but ensure the enzyme used is tolerant to it.[4]

Issue 3: Poor Enantioselectivity (Low %ee)

Q: The enantiomeric excess (%ee) of my this compound is lower than expected. How can I improve it?

A: Achieving high enantioselectivity is dependent on the catalyst system and reaction conditions.

Possible Causes & Solutions:

  • Suboptimal Catalyst System:

    • Catalyst Choice: The choice of chiral catalyst or ligand is paramount. For tandem Friedel–Crafts conjugate addition/asymmetric protonation, a (R)-3,3′-dibromo-BINOL·SnCl₄ complex has been shown to be effective.[5][6] An appropriate match between the acrylate and the catalyst is required for both high yield and high enantioselectivity.[6]

    • Catalyst Loading: The amount of catalyst can influence selectivity. Systematically screen different catalyst loadings to find the optimum.

  • Incorrect Reaction Temperature: Temperature can significantly impact enantioselectivity. Running the reaction at a lower temperature often improves the %ee, although it may slow down the reaction rate.

  • Solvent Effects: The solvent can influence the transition state of the enantioselective step. Screen a variety of solvents to identify the one that provides the best selectivity.

  • Additives: The presence of additives like molecular sieves can improve both yield and selectivity by removing trace amounts of water.[6]

Issue 4: Formation of Side Products

Q: I am observing significant side product formation in my reaction. How can I minimize this?

A: Side product formation is often due to the reactivity of the tryptophan indole ring or impurities.

Possible Causes & Solutions:

  • Indole Ring Reactivity: The indole ring of tryptophan is susceptible to oxidation and alkylation.[7]

    • Protecting Groups: Using a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) can significantly reduce side reactions during synthesis and cleavage.[7]

    • Scavengers: During cleavage from a solid support or in acidic conditions, use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) to trap reactive species.[7]

  • Dimerization: In some cases, byproducts can include dimers of the indole starting material.[6] Optimizing reactant concentrations and the rate of addition may help minimize this.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the enantioselective synthesis of this compound and its derivatives?

A1: Several effective strategies exist, broadly categorized into chemical and biocatalytic methods:

  • Chemical Methods: A prominent approach is the tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction between an indole and an acrylate derivative, catalyzed by a chiral Lewis acid complex like BINOL·SnCl₄.[5] This method provides direct access to enantioenriched tryptophan derivatives without requiring pre-activation of the indole.[6]

  • Biocatalytic Methods: Enzymes offer high selectivity.

    • Tryptophan Synthase (TrpS): The β-subunit (TrpB) can be engineered through directed evolution to catalyze the reaction between serine and various indole analogues to produce D-tryptophan derivatives.[4][8]

    • l-Amino Acid Oxidase (L-AAO): An L-AAO from Leucobacter aerocolonigenes (RebO) can be used in a dynamic stereoinversion process with a reducing agent (e.g., ammonia-borane complex) to convert racemic or L-tryptophan derivatives into the D-enantiomer with high enantiomeric excess.[9]

Q2: How important is a protecting group for the indole nitrogen of tryptophan?

A2: It is highly recommended. The indole nitrogen is nucleophilic and the ring itself is susceptible to electrophilic attack, leading to side reactions like oxidation or alkylation.[7] Using a protecting group, most commonly the tert-butoxycarbonyl (Boc) group, safeguards the indole moiety during the reaction and subsequent workup steps, leading to a cleaner reaction profile and higher yield of the desired product.[7]

Q3: What analytical methods are best for monitoring reaction progress and determining enantiomeric excess?

A3:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively tracking the consumption of starting materials and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and key intermediates or byproducts by their mass.

  • Enantiomeric Excess (%ee) Determination:

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): The most common and reliable method. A column with a chiral stationary phase is used to separate the two enantiomers, and the %ee is calculated from the relative peak areas.

    • Supercritical Fluid Chromatography (SFC): Analytical SFC with chiral columns is also an effective technique for separating enantiomers.[6]

Q4: My target this compound derivative is difficult to purify. What are some alternative purification strategies?

A4: If standard silica gel chromatography is problematic due to compound instability or poor separation, consider these options:

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline products. For tryptophan, recrystallization from water-containing acetic acid has been shown to be effective and avoids racemization.[10]

  • Reversed-Phase Chromatography: For polar compounds that are difficult to purify on normal-phase silica, reversed-phase (e.g., C18) chromatography can provide better separation.

  • Adsorption Resins: Hyper-cross-linked resins can be used for separation based on hydrophobicity and pH. The adsorption of tryptophan is often highest near its isoelectric point (pI ≈ 5.89).[11][12] Elution can then be achieved by changing the pH to increase solubility.[11]

Data Presentation: Yield and Enantioselectivity

The following tables summarize representative quantitative data from cited literature for different enantioselective synthesis methods.

Table 1: Biocatalytic Dynamic Stereoinversion for D-Halotryptophan Synthesis [9]

Substrate (L-form)Product (D-form)ConversionEnantiomeric Excess (%ee)Isolated Yield
5-BromotryptophanD-5-Bromotryptophan~90%>92%49% (over 3 steps)
7-BromotryptophanD-7-Bromotryptophan~89%>98%Not reported

Table 2: Tandem Friedel–Crafts/Asymmetric Protonation for Tryptophan Derivatives [6]

Indole SubstrateAcrylateCatalyst SystemYieldEnantiomeric Excess (%ee)
2-PhenylindoleMethyl 2-acetamidoacrylate(R)-3,3′-dibromo-BINOL / SnCl₄86%81%
2-(p-Tolyl)indoleMethyl 2-acetamidoacrylate(R)-3,3′-dibromo-BINOL / SnCl₄91%93%

Experimental Protocols

General Procedure for Tandem Friedel–Crafts/Asymmetric Protonation

This protocol is adapted from the synthesis of tryptophan derivatives as described by Kieffer, M. E., et al. (2012).[6]

Materials:

  • 2-substituted indole (1.0 equiv)

  • Methyl 2-acetamidoacrylate (1.2 equiv)

  • (R)-3,3′-dibromo-BINOL (0.2 equiv)

  • Tin(IV) chloride (SnCl₄), 1 M solution in CH₂Cl₂ (1.0 equiv)

  • Activated powdered 4Å molecular sieves (200 wt % relative to indole)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Setup: Add the 2-substituted indole, methyl 2-acetamidoacrylate, (R)-3,3′-dibromo-BINOL, and flame-dried 4Å molecular sieves to an oven-dried vial inside a glove box.

  • Solvent Addition: Add anhydrous CH₂Cl₂ to achieve a final indole concentration of approximately 0.12 M.

  • Initiation: Add the 1 M solution of SnCl₄ in CH₂Cl₂ to the vial.

  • Reaction: Stir the reaction mixture at 20 °C for 2 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Remove the vial from the glove box and quench the reaction by diluting it with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel chromatography to obtain the enantioenriched tryptophan derivative.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Reagent Prep & Glassware Drying setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Stirring & Temp Control setup->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor quench 5. Quench Reaction monitor->quench Reaction Complete extract 6. Extraction & Washing quench->extract purify 7. Drying & Purification (Chromatography) extract->purify analysis 8. Characterization (NMR, MS, %ee) purify->analysis G start Low Yield Observed check_reaction Was reaction complete? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes check_mass_balance Check Mass Balance (Crude vs. Final) workup_loss Investigate Workup Loss (Extraction, Drying) check_mass_balance->workup_loss purification_loss Investigate Purification Loss (Streaking on column, Decomposition) check_mass_balance->purification_loss catalyst Check Catalyst Activity incomplete->catalyst reagents Verify Reagent Stoichiometry incomplete->reagents complete->check_mass_balance G cluster_unprotected Unprotected Tryptophan cluster_protected Protected Tryptophan unprotected Tryptophan (Reactive Indole) side_products Side Products (Oxidation, Alkylation) unprotected->side_products protected Boc-Protected Tryptophan (Inert Indole) desired_product Desired this compound Product protected->desired_product start Synthesis Start start->unprotected No Protection start->protected With Protection

References

D-Tryptophanol Reaction Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing D-Tryptophanol, ensuring reaction specificity and purity is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to side product formation during experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, handling, and reaction of this compound.

Issue 1: My this compound starting material shows impurities in the initial analysis.

  • Question: I've received a new batch of this compound, and before starting my reaction, my HPLC analysis shows several small, unexpected peaks. What could they be?

  • Answer: Impurities in the starting material can arise from the synthesis of this compound itself, which is commonly produced by the reduction of D-Tryptophan. Potential impurities include residual D-Tryptophan, over-reduced byproducts, or side products from the reducing agent used (e.g., borane complexes). It is also possible that the material has degraded during storage. Tryptophan and its derivatives are sensitive to light, heat, and oxygen.

Issue 2: The reaction mixture is turning yellow/brown.

  • Question: During my reaction involving this compound, the solution is developing a distinct yellow or brownish color. Is this normal, and what could be the cause?

  • Answer: The yellowing of solutions containing tryptophan derivatives is a common sign of degradation, particularly oxidation of the indole ring.[1] This can be initiated by exposure to air (oxygen), light, heat, or the presence of oxidizing reagents or metal ion contaminants. The color change is often associated with the formation of kynurenine-type compounds, such as N-formylkynurenine.

Issue 3: My reaction is producing a significant amount of a non-polar byproduct.

  • Question: My reaction is aimed at modifying the amino or alcohol group of this compound, but I'm observing a significant non-polar side product. What is a likely cause?

  • Answer: Unintended reactions on the indole nucleus of this compound can lead to non-polar byproducts. A common side reaction, especially in the presence of electrophiles or under acidic conditions, is the alkylation or acylation of the indole ring. In solid-phase peptide synthesis, for example, tryptophan residues have been shown to be susceptible to alkylation by linkers.[2]

Issue 4: I'm observing a peak with the same mass as my starting material but a different retention time in my chiral HPLC analysis.

  • Question: After my reaction, I've noticed a new peak that appears to be an isomer of my desired product. Could racemization be occurring?

  • Answer: Racemization, the conversion of the D-enantiomer to a mixture of D and L forms, is a potential side reaction, particularly under harsh basic or acidic conditions, or at elevated temperatures.[3] This can result in the formation of the corresponding L-Tryptophanol derivative, which would have a different retention time on a chiral column.

Summary of Potential Side Products

The following table summarizes common side products encountered in reactions involving this compound, their likely causes, and suggested preventative measures.

Side Product CategoryPotential StructuresLikely CausesPrevention & Mitigation Strategies
Oxidation/Degradation Products N-formylkynurenine, Kynurenine, Hydroxylated indolesExposure to oxygen, light, heat, peroxides, or metal ions.[1]- Perform reactions under an inert atmosphere (e.g., Nitrogen, Argon).- Protect the reaction from light by using amber glassware or covering with foil.- Use peroxide-free solvents.- Consider adding a radical scavenger if compatible with the reaction.
Indole-Alkylated/Acylated Products This compound with substituents on the indole ringPresence of strong electrophiles, acidic conditions.- Use protecting groups for the indole nitrogen if necessary.- Optimize reaction pH to minimize side reactions.- Choose milder reagents where possible.
Products of Incomplete Reduction (from synthesis) D-TryptophanInefficient reduction of the carboxylic acid of D-Tryptophan.- Ensure high-purity this compound starting material.- If synthesizing, use a sufficient excess of reducing agent and optimize reaction time.
Racemized Products L-Tryptophanol derivativesExposure to harsh acidic or basic conditions, or high temperatures.[3]- Maintain a neutral or near-neutral pH where possible.- Avoid excessive heating.- Screen for milder reaction conditions.
Aldehyde Adducts Varies depending on the aldehydePresence of aldehyde impurities in solvents or reagents.- Use high-purity, freshly distilled solvents.- Avoid reagents that may degrade to form aldehydes.

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Product Formation

  • Inert Atmosphere: Before adding reagents, thoroughly degas the solvent and purge the reaction vessel with an inert gas (Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the reaction.

  • Light Protection: Conduct the reaction in amber glassware or wrap the reaction vessel in aluminum foil to prevent photo-degradation.

  • Solvent Purity: Use freshly distilled or anhydrous, peroxide-free solvents. Test for peroxides if the solvent has been stored for an extended period.

  • Temperature Control: Maintain the recommended reaction temperature using a suitable cooling or heating bath. Avoid localized overheating.

  • Reagent Quality: Use high-purity this compound and other reagents. Analyze the starting material for impurities before use.

  • Work-up: Upon completion, promptly work up the reaction to isolate the product and minimize its exposure to potentially degradative conditions.

Protocol 2: HPLC Method for In-Process Reaction Monitoring

This protocol provides a general starting point for monitoring the consumption of this compound and the formation of products and side products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient could be 5-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm and 280 nm. The indole ring of this compound has a characteristic absorbance around 280 nm.[4]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Visualizing Reaction and Troubleshooting Pathways

Diagram 1: Potential Degradation Pathways of this compound

G DT This compound Oxidation Oxidation (O2, light, heat) DT->Oxidation Acid Harsh Acid/Base High Temp DT->Acid Electrophiles Electrophiles (e.g., R-X) DT->Electrophiles DegradationProducts Oxidized Products (e.g., Kynurenine derivatives) Oxidation->DegradationProducts RacemizedProducts L-Tryptophanol Derivatives Acid->RacemizedProducts AlkylatedProducts Indole-Alkylated Products Electrophiles->AlkylatedProducts

Caption: Factors leading to common this compound side products.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected Peak in HPLC CheckSM Analyze Starting Material (SM) and Reagents Start->CheckSM LCMS Analyze by LC-MS to get Mass Start->LCMS ImpureSM Peak Present in SM? (Yes/No) CheckSM->ImpureSM CompareMass Compare Mass to Expected Side Products LCMS->CompareMass KnownSideProduct Likely Known Side Product (e.g., Oxidized, Dimer) CompareMass->KnownSideProduct Match UnknownSideProduct Mass Does Not Match Known Side Products CompareMass->UnknownSideProduct No Match NMR Isolate and Characterize by NMR UnknownSideProduct->NMR PurifySM Purify Starting Material ImpureSM->PurifySM Yes ReactionIssue Reaction-Generated Impurity ImpureSM->ReactionIssue No ReactionIssue->LCMS

Caption: A logical workflow for identifying unknown reaction byproducts.

References

D-Tryptophanol stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of D-Tryptophanol in solution. It is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

General Stability and Storage

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: D-Tryptophan's stability in solution is primarily influenced by exposure to light, oxygen, elevated temperatures, and non-neutral pH levels.[1][2][3][4] The indole ring of the tryptophan molecule is particularly susceptible to oxidation and photodegradation.[5][6]

Q2: My this compound solution has turned yellow/brown. What causes this discoloration?

A2: Yellowing or browning is a common indicator of this compound degradation.[3][7] This is often caused by the formation of oxidized degradation products, such as kynurenine and N-formylkynurenine, which are known to be colored compounds.[7][8] This process can be accelerated by exposure to light (photodegradation), heat, and the presence of oxygen.[2][7]

Q3: What are the recommended storage conditions for a this compound stock solution?

A3: To maximize stability, this compound solutions should be stored with the following precautions:

  • Protection from Light: Store in amber vials or wrap containers in aluminum foil to prevent photodegradation.[5] Tryptophan is known to be unstable under light irradiation.[6][9]

  • Low Temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C for longer-term storage).[10] Higher temperatures significantly accelerate degradation.[2][4]

  • Inert Atmosphere: For sensitive applications, purging the solution and the container headspace with an inert gas like argon or nitrogen can minimize oxidation.[6]

  • pH Control: Maintain a pH close to neutral if possible, as extreme pH values can promote degradation.[4][11]

ParameterRecommended ConditionRationale
Light Store in darkness (e.g., amber vials, foil-wrapped)Prevents photodegradation, a primary degradation pathway.[6][9]
Temperature 2-8 °C (short-term), -20 °C or lower (long-term)Reduces the rate of thermal degradation and oxidation.[2][4][10]
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation by removing molecular oxygen.[6][12]
pH Neutral (approx. 7.0)Tryptophan is most vulnerable to degradation at low pH and can racemize at high pH with heat.[4][13][14]
Container Tightly sealedPrevents solvent evaporation and exposure to atmospheric contaminants.[15]
Solubility and Precipitation

Q4: I'm having trouble dissolving this compound. Why is it precipitating from my aqueous solution?

A4: this compound has limited or moderate solubility in water.[10][16][17] Precipitation can occur if the concentration exceeds its solubility limit under the given conditions. Solubility is highly dependent on pH and temperature.[17][18] It is lowest near its isoelectric point (pI ≈ 5.89) and increases significantly at more acidic (pH < 2.5) or basic (pH > 9.5) conditions.[18]

Q5: What solvents can be used to prepare a concentrated stock solution of this compound?

A5: For preparing concentrated stock solutions, organic solvents are often more effective than water. This compound is soluble in solvents like DMSO and ethanol. A common procedure is to dissolve it first in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. However, it is recommended not to store the aqueous dilution for more than one day.

SolventReported SolubilityReference
Water Slightly / Moderately soluble; pH-dependent[10][16][17]
Ethanol Soluble (approx. 1 mg/mL)
DMSO Soluble (approx. 25 mg/mL)
N,N-dimethylformamide (DMF) Highest solubility among several tested organic solvents[19]
Ethylene Glycol (EG) High solubility[20]
Acetonitrile Lower solubility[20]

Note: Solubility data for D-Tryptophan can be limited; some data is extrapolated from studies on similar molecules like L-Tryptophan.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving stability issues with this compound solutions.

G cluster_start cluster_visual Visual Inspection cluster_solubility Solubility Issues cluster_degradation Degradation Issues cluster_actions Corrective Actions start Instability Observed (e.g., Color Change, Precipitate, Loss of Activity) precipitate Precipitate or Cloudiness? start->precipitate color_change Yellowing or Browning? start->color_change precipitate->color_change No check_ph Check Solution pH precipitate->check_ph Yes check_storage Review Storage Conditions color_change->check_storage Yes check_conc Review Concentration vs. Solubility Limit check_ph->check_conc pH is acidic/basic adjust_ph Adjust pH away from pI (~5.9) or use co-solvent (DMSO) check_ph->adjust_ph pH near pI check_conc->color_change Concentration is OK reduce_conc Lower Concentration check_conc->reduce_conc Concentration too high storage_light Exposed to Light? check_storage->storage_light storage_temp Stored at Room Temp? storage_light->storage_temp No action_light Store in Amber Vial / Dark storage_light->action_light Yes storage_o2 Exposed to Air? storage_temp->storage_o2 No action_temp Store at 2-8°C or -20°C storage_temp->action_temp Yes solution_stable Solution Stabilized storage_o2->solution_stable No, cause unknown. Consider analytical check. action_o2 Use Degassed Solvents / Purge with N2 storage_o2->action_o2 Yes action_light->solution_stable action_temp->solution_stable action_o2->solution_stable

Caption: Troubleshooting workflow for this compound stability.

Degradation Pathways & Analysis

Q6: What are the main chemical degradation pathways for this compound?

A6: The most significant degradation pathway is the oxidation of the indole side chain. This can be initiated by light (photo-oxidation) or reactive oxygen species (ROS). Key degradation products include:

  • N-formylkynurenine (NFK) and Kynurenine (KYN) : Formed by the opening of the indole pyrrole ring.[7][21] These are often responsible for the yellow color of degraded solutions.[7][8]

  • Oxindolylalanine (OIA) : Another common oxidation product.[21]

  • Tryptophan Hydroperoxides (WOOH) : These are major initial products from oxidation by singlet oxygen, which can then decompose to form NFK.[22]

Under harsh conditions like very high heat, other reactions like decarboxylation and deamination can occur.[5]

G cluster_products Primary Oxidation Products trp This compound oia Oxindolylalanine (OIA) trp->oia wooh Hydroperoxides (WOOH) trp->wooh O₂ (Singlet) nfk N-Formylkynurenine (NFK) kyn Kynurenine (KYN) nfk->kyn wooh->nfk Thermal Decay uv UV Light uv->trp o2 Oxygen (O₂) o2->trp heat Heat heat->wooh

Caption: Simplified oxidative degradation pathway of this compound.

Q7: How can I analyze my solution to check for this compound degradation?

A7: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of this compound and quantifying its degradation products.

  • Method: A reversed-phase HPLC (RP-HPLC) system with a C18 column is typically used.[1]

  • Detection: UV detection is effective, as the indole ring of tryptophan absorbs strongly around 280 nm. Degradation products may be detected at other wavelengths (e.g., 254 nm or 305 nm).[6][7] Fluorescence detection offers higher sensitivity and selectivity, with excitation around 260-280 nm and emission around 340-350 nm.[1]

  • Analysis: In a stability study, the peak area of this compound is monitored over time. The appearance of new peaks indicates the formation of degradation products. Mass spectrometry (LC-MS) can be used to identify the chemical structures of these new peaks.[1][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Stock Solution

This protocol outlines a standard procedure for preparing an aqueous solution of this compound, minimizing initial degradation.

G cluster_prep Preparation cluster_adjust Adjustment & Finalization weigh 1. Weigh this compound in a clean vessel. add_solvent 2. Add a portion (~80%) of degassed, purified water. weigh->add_solvent dissolve 3. Gently agitate or sonicate in low light until dissolved. add_solvent->dissolve check_ph 4. Measure pH. If needed, adjust with dilute HCl or NaOH. dissolve->check_ph add_volume 5. Add remaining solvent to reach the final volume (QS). check_ph->add_volume filter 6. (Optional) Sterile filter through a 0.22 µm filter. add_volume->filter store 7. Aliquot into amber vials, flush with N₂, and store at -20°C. filter->store

Caption: Workflow for preparing a this compound stock solution.

Methodology:

  • Solvent Preparation: Use high-purity water (e.g., Milli-Q or WFI). To minimize oxidation, degas the water by sparging with nitrogen or argon for 15-30 minutes prior to use.

  • Weighing: Accurately weigh the required amount of solid this compound. Perform this step away from direct, bright light.

  • Dissolution: Add approximately 80% of the final required volume of degassed water to the vessel containing the this compound. Mix using a magnetic stirrer at a low speed or sonicate briefly until the solid is fully dissolved. Avoid excessive heating.

  • pH Adjustment: If a specific pH is required, use a calibrated pH meter to check the solution. Adjust the pH dropwise using dilute (e.g., 0.1 M) HCl or NaOH. Be aware that solubility is lowest near the isoelectric point (pI ≈ 5.9).[18]

  • Final Volume: Add the remaining degassed water to reach the final target volume and mix thoroughly.

  • Filtration (Optional): For cell culture or other sterile applications, pass the solution through a sterile 0.22 µm syringe filter. Choose a filter material with low protein binding (e.g., PVDF or PES).

  • Storage: Aliquot the final solution into sterile, amber-colored tubes or vials to protect from light. Before sealing, flush the headspace with an inert gas (nitrogen or argon). Store immediately at the appropriate temperature (2-8°C for short-term, -20°C for long-term).

Protocol 2: Basic HPLC Method for Stability Assessment

This protocol provides a starting point for developing an HPLC method to monitor this compound stability.

Methodology:

  • System: An HPLC system equipped with a UV or Fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a phosphoric acid buffer in methanol.[1] Isocratic or gradient elution can be used. A simple starting point could be 85:15 (v/v) Methanol:Water with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • UV: 280 nm for the primary this compound peak. A secondary wavelength, like 254 nm, can be monitored for degradation products.

    • Fluorescence: Excitation at 260 nm, Emission at 340 nm.[1]

  • Injection Volume: 10-20 µL.

  • Procedure: a. Prepare the this compound solution to be tested. b. At time zero (t=0), inject a sample onto the HPLC to obtain an initial chromatogram and record the peak area for this compound. c. Store the solution under the desired stress conditions (e.g., 40°C, room temperature with light exposure, etc.). d. At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, dilute if necessary, and inject it into the HPLC. e. Analysis: Compare the peak area of this compound at each time point to the t=0 value to calculate the percentage remaining. Observe the chromatograms for the appearance and growth of new peaks, which signify degradation products.

References

common impurities in commercial D-Tryptophanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial D-Tryptophanol. The information provided is designed to help identify and address potential issues arising from impurities during experimentation.

Disclaimer

Direct public data on common impurities specifically in commercial this compound is limited. The information presented here is largely based on known impurities in L-Tryptophan and general principles of chemical synthesis and degradation. It is plausible that analogous impurities could be present in this compound preparations. Users should always perform their own quality control analysis for critical applications.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Biological Activity

Possible Cause: The presence of biologically active impurities can lead to off-target effects or altered efficacy in cellular or in vivo models.

Troubleshooting Steps:

  • Characterize Purity: Analyze the this compound lot for impurities using HPLC-UV.

  • Identify Unknown Peaks: If significant unknown peaks are detected, use LC-MS to identify their mass-to-charge ratio and potentially elucidate their structures.

  • Consult Supplier: Request a Certificate of Analysis (CoA) from the supplier and compare it with your findings.

  • Test Purified Material: If possible, purify a small amount of the this compound and repeat the experiment to see if the inconsistent results persist.

Issue 2: Difficulties in Peptide Synthesis or Other Chemical Reactions

Possible Cause: Reactive impurities can interfere with coupling reactions, lead to the formation of side products, or poison catalysts.

Troubleshooting Steps:

  • Analyze for Reactive Impurities: Pay close attention to impurities that could have reactive functional groups, such as residual starting materials or degradation products with aldehyde or ketone moieties.

  • pH Adjustment: Ensure the reaction pH is optimal for this compound and not being influenced by acidic or basic impurities.

  • Purification of Starting Material: Consider purifying the this compound before use in sensitive chemical syntheses.

Issue 3: Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)

Possible Cause: The commercial this compound may contain various impurities that co-elute with or appear as distinct peaks in your analytical runs.

Troubleshooting Steps:

  • Run a Blank: Analyze the solvent used to dissolve the this compound to rule out solvent-based contamination.

  • Spike with Standards: If known potential impurities are suspected, spike the sample with analytical standards of these impurities to confirm their retention times.

  • Method Optimization: Adjust the HPLC gradient, mobile phase composition, or column chemistry to improve the separation of the main component from the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely common impurities in commercial this compound?

A: Based on the synthesis and degradation pathways of tryptophan, potential impurities can be categorized as follows:

  • Synthesis-Related Impurities: These arise from the manufacturing process and can include starting materials, intermediates, and by-products.

  • Degradation Products: this compound can degrade over time, especially when exposed to light, heat, or oxygen.

  • Enantiomeric Impurities: The presence of the L-enantiomer (L-Tryptophanol) is a possibility.

Q2: What are some specific examples of potential impurities?

A: While specific data for this compound is scarce, analogous impurities to those found in L-Tryptophan are possible. These are detailed in the table below.

Q3: How can I detect and quantify impurities in my this compound sample?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for purity assessment. For identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1][2][3]

Q4: What is the potential impact of impurities on my research?

A: Impurities can have a significant impact on drug development and research by affecting the safety, efficacy, and stability of the final product.[4] Even at trace levels, some impurities may cause toxicity or lead to unexpected side reactions.[4]

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity CategoryPotential Impurity NameCommon AbbreviationPotential Origin
Synthesis-Related L-TryptophanolL-TrpIncomplete stereochemical control during synthesis
Indole-By-product of some synthesis routes[5]
Pyruvic Acid-By-product of enzymatic synthesis methods[5]
1,1'-ethylidenebis-D-tryptophanEBTReaction with acetaldehyde during manufacturing[3]
3-(phenylamino)-D-alaninePAASynthesis by-product[3]
Degradation Products N'-Formylkynurenine-Oxidative degradation[6]
Kynurenine-Oxidative degradation[6]
Tryptophan cyclized impurity-Degradation[7][8]

*Analogous to known impurities in L-Tryptophan.

Experimental Protocols

Protocol: Purity Analysis of this compound by HPLC-UV

1. Objective: To determine the purity of a this compound sample and quantify impurities.

2. Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Reference standards for known impurities (if available)

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., Ultrasphere, 5 μm, 250 mm × 4.6 mm)[1]

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in HPLC-grade water at a concentration of 1 mg/mL.

  • Filter the solution through a 0.20 μm syringe filter before injection.[1]

4. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water[1]

  • Mobile Phase B: 0.1% TFA in 80:20 acetonitrile/water[1]

  • Gradient:

    • 0-3 min: 0% B

    • 3-8 min: 0-50% B

    • 8-9 min: 50-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-0% B

    • 10.1-15 min: 0% B[2]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm and 280 nm[2]

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the area percentage of the this compound peak relative to the total area of all peaks to estimate purity.

  • If reference standards are used, create a calibration curve to quantify specific impurities.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in HPLC-grade water start->dissolve filter Filter through 0.20 µm filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 column inject->separate detect UV Detection (220/280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity & Impurities integrate->quantify result Final Report quantify->result

Caption: Workflow for HPLC-based purity analysis of this compound.

Troubleshooting_Logic cluster_bio Biological Assays cluster_chem Chemical Synthesis cluster_analysis Analytical Issues start Inconsistent Experimental Results? bio_activity Unexpected biological activity start->bio_activity chem_reaction Reaction failure or side products start->chem_reaction analytical_peaks Extra peaks in chromatogram start->analytical_peaks check_purity Perform Impurity Analysis (HPLC/LC-MS) bio_activity->check_purity chem_reaction->check_purity analytical_peaks->check_purity impurities_found Impurities Detected? check_purity->impurities_found purify Purify this compound impurities_found->purify Yes no_impurities No Significant Impurities impurities_found->no_impurities No contact_supplier Contact Supplier for CoA purify->contact_supplier retest Re-run Experiment purify->retest other_factors Investigate Other Experimental Factors no_impurities->other_factors

Caption: Troubleshooting logic for issues related to this compound impurities.

References

Technical Support Center: Analytical Method Validation for D-Tryptophanol Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for D-Tryptophanol assays.

Troubleshooting Guide

Encountering issues during method validation is common. This guide provides solutions to frequently observed problems in the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column contamination or degradation. - Sample solvent incompatible with the mobile phase. - Column overload.- Adjust mobile phase pH to be at least 2 units away from the pKa of this compound. - Use a guard column and/or implement a column washing step. - Dissolve the sample in the initial mobile phase whenever possible. - Reduce the sample concentration or injection volume.[1][2]
Poor Resolution Between D- and L-Tryptophanol Peaks - Suboptimal chiral stationary phase (CSP). - Incorrect mobile phase composition (e.g., organic modifier, additives). - Temperature fluctuations. - Flow rate is too high.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). - Optimize the type and concentration of the organic modifier (e.g., methanol, acetonitrile) and additives (e.g., acids, bases).[3][4][5] - Use a column oven to maintain a stable temperature. - Reduce the flow rate to improve separation efficiency.[4]
Inconsistent Retention Times - Inadequate column equilibration. - Changes in mobile phase composition. - Pump malfunction (unstable flow rate). - Temperature variations.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. - Prepare fresh mobile phase daily and degas it properly. - Check the HPLC pump for leaks and ensure it delivers a constant flow rate. - Use a column oven for temperature control.
Low Analyte Recovery - Inefficient sample extraction. - Analyte degradation during sample preparation or storage. - Adsorption of the analyte to container surfaces.- Optimize the extraction procedure (e.g., solvent, pH, mixing time). - Investigate the stability of this compound under different conditions (light, temperature, pH).[6][7] Consider using antioxidants.[8][9] - Use silanized glassware or polypropylene tubes to minimize adsorption.
Non-linear Calibration Curve - Detector saturation at high concentrations. - Inaccurate preparation of standard solutions. - Analyte instability in the standard solutions.- Narrow the concentration range of the calibration standards. - Carefully prepare and verify the concentrations of the standard solutions. - Prepare fresh standard solutions regularly and store them appropriately.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to evaluate during the validation of an analytical method for this compound?

A1: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as its enantiomer (L-Tryptophanol), impurities, and degradation products.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11][12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[11][12][13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[11][12][14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Q2: How do I choose the right HPLC column for the chiral separation of this compound?

A2: The choice of a chiral stationary phase (CSP) is crucial for the successful separation of D- and L-Tryptophanol. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin, teicoplanin) are commonly used for this purpose.[15] The selection is often empirical, and it is recommended to screen a few different chiral columns to find the one that provides the best selectivity and resolution for your specific application.

Q3: What is the impact of the mobile phase composition on the separation of this compound?

A3: The mobile phase composition, including the organic modifier, additives, and pH, significantly influences the enantioseparation of this compound.[5][16][17]

  • Organic Modifier: The type (e.g., methanol, acetonitrile) and concentration of the organic modifier affect the retention and selectivity.

  • Additives: Acidic or basic additives can improve peak shape and resolution by minimizing unwanted interactions with the stationary phase.

  • pH: The pH of the mobile phase can alter the ionization state of this compound and the stationary phase, thereby affecting the chiral recognition and retention.

Q4: My this compound sample seems to be degrading. What can I do to improve its stability?

A4: Tryptophan and its derivatives can be susceptible to degradation, especially when exposed to light, heat, or certain pH conditions.[6][7] To improve stability, consider the following:

  • Storage: Store samples and standards at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials.

  • pH: Maintain the pH of the sample solution in a range where this compound is most stable.

  • Antioxidants: For certain applications, the addition of antioxidants to the sample matrix may be beneficial.[8][9]

  • Sample Preparation: Minimize the time between sample preparation and analysis.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of Tryptophan and its derivatives by HPLC. These values can serve as a general reference for setting acceptance criteria for this compound assay validation.

Table 1: Linearity, Accuracy, and Precision

ParameterTypical Acceptance CriteriaReference Values for Tryptophan Analogs
Linearity (Correlation Coefficient, r²) ≥ 0.995> 0.999[11][12][18]
Accuracy (% Recovery) 80 - 120% (for drug product)82.5% - 116%[11][13][18]
Precision (RSD) Repeatability (Intra-day): ≤ 15% Intermediate (Inter-day): ≤ 15%Intra-day: < 5% Inter-day: < 6.5%[11][18]

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodTypical Values for Tryptophan Analogs
LOD HPLC-UV/Fluorescence0.1 µM[19]
LOQ HPLC-UV/Fluorescence0.5 - 100 nM[20]

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound

This protocol provides a general starting point for the chiral separation of this compound. Optimization will be required based on the specific instrumentation and application.

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A chiral column, for example, a polysaccharide-based column like Chiralcel OD-H or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC V.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., ammonium acetate or phosphate buffer). The exact ratio and pH should be optimized. For example, a mobile phase of methanol/water (98/2) with formic acid and diethylamine additives has been used for tryptophan derivatives.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 40 °C, maintained using a column oven.

  • Detection: UV detection at approximately 280 nm or fluorescence detection with excitation at ~280 nm and emission at ~360 nm.

  • Injection Volume: 5 - 20 µL.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_report Reporting prep_sample Sample Preparation (e.g., extraction, dilution) hplc Chiral HPLC Separation prep_sample->hplc prep_std Standard Preparation (Calibration Curve & QCs) prep_std->hplc specificity Specificity hplc->specificity linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq robustness Robustness hplc->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: A typical experimental workflow for this compound assay validation.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No check_mobile_phase_ph Adjust Mobile Phase pH peak_shape->check_mobile_phase_ph Yes retention Inconsistent Retention? resolution->retention No optimize_csp Screen/Optimize CSP resolution->optimize_csp Yes equilibrate_column Ensure Column Equilibration retention->equilibrate_column Yes check_column Check Column Condition check_mobile_phase_ph->check_column check_sample_solvent Verify Sample Solvent check_column->check_sample_solvent optimize_mobile_phase Optimize Mobile Phase optimize_csp->optimize_mobile_phase optimize_temp_flow Adjust Temp/Flow Rate optimize_mobile_phase->optimize_temp_flow check_pump Inspect HPLC Pump equilibrate_column->check_pump control_temp Control Temperature check_pump->control_temp

Caption: A logical troubleshooting workflow for common HPLC issues in this compound analysis.

References

Technical Support Center: Overcoming Poor Solubility of D-Tryptophanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of D-Tryptophanol derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound derivatives in a question-and-answer format.

Q1: My this compound derivative is not dissolving in aqueous buffers. What is the first step I should take?

A1: The initial step is to assess the pH-solubility profile of your compound. The solubility of ionizable compounds, like many this compound derivatives, can be significantly influenced by pH. For weakly basic derivatives, lowering the pH can increase solubility, while for weakly acidic derivatives, increasing the pH may improve dissolution. It is recommended to test the solubility across a range of pH values (e.g., pH 2, 4, 6.8, 7.4, and 9) to determine the optimal pH for solubilization.

Q2: I've tried adjusting the pH, but the solubility of my this compound derivative is still insufficient. What other simple techniques can I try?

A2: If pH adjustment is not effective enough, consider using co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase the concentration while monitoring for any precipitation.

Q3: My compound precipitates when I dilute the co-solvent mixture with an aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution of a co-solvent system is a common issue. This can often be mitigated by incorporating a surfactant or a cyclodextrin into your formulation. Surfactants can form micelles that encapsulate the hydrophobic drug molecules, preventing them from precipitating. Cyclodextrins can form inclusion complexes with the drug, enhancing its solubility in aqueous solutions.

Q4: What type of surfactant should I choose for my this compound derivative?

A4: The choice of surfactant depends on the specific properties of your derivative and the intended application. Non-ionic surfactants, such as Polysorbate 80 (Tween 80) and Poloxamers, are generally less toxic and widely used in drug formulations. It is advisable to screen a panel of surfactants at concentrations above their critical micelle concentration (CMC) to identify the most effective one for your compound.

Q5: I am developing a formulation for in vivo studies and need to avoid organic co-solvents. What are my options?

A5: For in vivo applications where organic co-solvents are undesirable, complexation with cyclodextrins is a highly effective strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used to improve the solubility and bioavailability of poorly soluble drugs. Another approach is the use of solid dispersions, where the drug is dispersed in a hydrophilic polymer matrix.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the aqueous solubility of D-Tryptophan?

A1: The aqueous solubility of D-Tryptophan is reported to be in the range of 1 to 5 mg/mL at 24°C (75°F).[1] The solubility of this compound derivatives can be expected to vary significantly based on their specific substitutions.

Q2: How can I quantitatively assess the improvement in solubility with different methods?

A2: A common method to determine the equilibrium solubility is the shake-flask method. An excess amount of the compound is added to the solvent system (e.g., buffer with or without solubilizing agents), and the suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the drug in the supernatant is determined using a suitable analytical method, such as HPLC-UV.

Q3: Are there any potential downsides to using co-solvents?

A3: Yes, while co-solvents can be very effective, they can also pose challenges. High concentrations of some co-solvents can be toxic, especially for in vivo studies.[2] As mentioned in the troubleshooting guide, they can also lead to drug precipitation upon dilution.[2] Therefore, it is crucial to use the minimum amount of co-solvent necessary to achieve the desired solubility.

Q4: What are solid dispersions and how do they improve solubility?

A4: Solid dispersions are systems where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[3] By dispersing the drug in a hydrophilic carrier, typically as amorphous particles or in a molecularly dispersed state, the dissolution rate and apparent solubility can be significantly increased.[3][4]

Quantitative Data Summary

The following tables summarize the solubility of D-Tryptophan in different solvent systems. While this data is for the parent amino acid, it provides a useful reference for understanding the potential impact of co-solvents on the solubility of its derivatives.

Table 1: Mole Fraction Solubility of D-Tryptophan in Aqueous Co-solvent Mixtures at 298.15 K (25°C)

Co-solventMass Fraction of Co-solventMole Fraction Solubility (x 10^4)
Methanol0.21.85
0.42.10
0.62.35
0.82.50
Ethanol0.21.75
0.41.90
0.62.05
0.82.15
Isopropanol0.21.65
0.41.70
0.61.75
0.81.80
DMF0.22.55
0.44.10
0.66.80
0.811.50

Data adapted from a study on the experimental solubility of D-Tryptophan.[5]

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

  • Prepare a series of buffers with different pH values (e.g., 2, 4, 6.8, 7.4, 9).

  • Add an excess amount of the this compound derivative to a fixed volume of each buffer in separate vials.

  • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (in mg/mL or µg/mL) against the pH to determine the pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement

  • Prepare stock solutions of the desired co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare a series of solvent systems by mixing the co-solvent with an aqueous buffer (at the optimal pH determined in Protocol 1) at different volume ratios (e.g., 5%, 10%, 20%, 50% v/v co-solvent).

  • Add an excess amount of the this compound derivative to each solvent system.

  • Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility in each co-solvent mixture.

  • Plot the solubility against the percentage of the co-solvent to evaluate its effectiveness.

Protocol 3: Cyclodextrin Complexation for Solubility Enhancement

  • Prepare a stock solution of a suitable cyclodextrin (e.g., HP-β-CD or SBE-β-CD) in an aqueous buffer.

  • Prepare a series of cyclodextrin solutions of varying concentrations by diluting the stock solution.

  • Add an excess amount of the this compound derivative to each cyclodextrin solution.

  • Follow steps 3-6 from Protocol 1 to determine the solubility at each cyclodextrin concentration.

  • Plot the solubility of the this compound derivative as a function of the cyclodextrin concentration to create a phase-solubility diagram. This will help determine the complexation efficiency.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_ph pH Adjustment cluster_cosolvent Co-solvent Approach cluster_advanced Advanced Techniques cluster_end Outcome start Poorly Soluble This compound Derivative ph_sol Determine pH-Solubility Profile start->ph_sol ph_check Sufficient Solubility? ph_sol->ph_check cosolvent Screen Co-solvents (e.g., EtOH, PG, PEG) ph_check->cosolvent No success Solubilized Derivative ph_check->success Yes cosolvent_check Solubility Goal Met? cosolvent->cosolvent_check surfactant Add Surfactant (e.g., Tween 80) cosolvent_check->surfactant No cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cosolvent_check->cyclodextrin No solid_disp Solid Dispersion cosolvent_check->solid_disp No cosolvent_check->success Yes surfactant->success cyclodextrin->success solid_disp->success

Caption: A workflow for systematically addressing poor solubility of this compound derivatives.

logical_relationship cluster_phys_mod Physical Modifications cluster_chem_mod Chemical Modifications compound Poorly Soluble This compound Derivative size_reduction Particle Size Reduction (Micronization, Nanonization) compound->size_reduction solid_dispersion Solid Dispersion compound->solid_dispersion complexation Complexation (Cyclodextrins) compound->complexation ph_adjust pH Adjustment compound->ph_adjust cosolvency Co-solvency compound->cosolvency surfactants Use of Surfactants compound->surfactants size_reduction->ph_adjust Can be combined with size_reduction->cosolvency Can be combined with size_reduction->surfactants Can be combined with solid_dispersion->ph_adjust solid_dispersion->cosolvency solid_dispersion->surfactants complexation->ph_adjust complexation->cosolvency complexation->surfactants

Caption: Interrelationship of strategies for enhancing the solubility of this compound derivatives.

References

Technical Support Center: Scaling Up D-Tryptophanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of D-Tryptophanol. The information is designed to address common challenges encountered when scaling up the synthesis from laboratory to pilot plant or industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for producing this compound on a large scale?

A1: The primary industrial route to this compound is the chemical reduction of D-Tryptophan. This is typically achieved using strong reducing agents that can convert a carboxylic acid to a primary alcohol. Common choices include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes.[1][2][3] Enzymatic methods, while offering high stereoselectivity, are also being explored for the synthesis of chiral amino alcohols and may represent a viable alternative production pathway.[4][5]

Q2: We are experiencing a significant drop in yield when scaling up the reduction of D-Tryptophan. What are the likely causes?

A2: A decrease in yield during scale-up is a frequent challenge. Several factors can contribute to this issue:

  • Inefficient Mixing and Heat Transfer: In larger reactors, achieving uniform mixing and temperature control is more difficult. This can lead to localized "hot spots" or areas of poor reagent distribution, resulting in side reactions and reduced product formation.

  • Reagent Addition Rate: The rate at which the reducing agent is added can significantly impact the reaction. A rate that is optimal on a small scale may be too fast or too slow at a larger scale, leading to impurity formation or incomplete reactions.

  • Solvent Effects: The choice and volume of solvent can influence reaction kinetics and the solubility of both the starting material and the product. A solvent system that works well in the lab may not be optimal for larger volumes and different reactor geometries.

Q3: What are the major impurities we should be looking for in our this compound production?

A3: Potential impurities in this compound synthesis can originate from the starting material (D-Tryptophan) or be generated during the reduction process. Common impurities associated with tryptophan include 5-hydroxytryptophan, N-acetyltryptophan, and indole-3-acetic acid.[6][7] During the reduction, potential impurities could include unreacted D-Tryptophan, byproducts from over-reduction, or side-products from the reaction of the indole ring with the reducing agent.

Q4: Our final product has a lower purity than expected after crystallization. What can we do to improve it?

A4: If crystallization is not providing the desired purity, consider the following:

  • Solvent System Optimization: The choice of solvent is critical for effective purification by crystallization. Experiment with different solvent mixtures to maximize the solubility of this compound at higher temperatures and minimize it at lower temperatures, while leaving impurities in the mother liquor.

  • Cooling Rate: A slow and controlled cooling rate is crucial for the formation of pure, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Washing: Ensure the filter cake is washed with an appropriate, cold solvent to remove residual mother liquor containing impurities.

  • Recrystallization: A second crystallization step may be necessary to achieve the desired purity.

Q5: Are there alternatives to column chromatography for large-scale purification?

A5: Yes, column chromatography is often impractical for large-scale production. Alternatives include:

  • Crystallization: As mentioned, this is a primary method for purifying solids at scale.

  • Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties.

  • Preparative HPLC: While still a chromatographic method, modern preparative HPLC systems are capable of purifying kilogram quantities of material, though it can be costly.

Troubleshooting Guides

Problem 1: Incomplete Reaction - Residual D-Tryptophan Detected

Symptoms:

  • HPLC analysis of the crude reaction mixture shows a significant peak corresponding to D-Tryptophan.

  • Lower than expected yield of this compound.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reducing Agent Ensure the stoichiometry of the reducing agent is correct. An excess is often required to drive the reaction to completion.[1]
Poor Mixing Optimize the stirring speed and impeller design for the larger reactor volume to ensure proper mixing of reactants.
Low Reaction Temperature Verify that the reaction temperature is maintained at the optimal level. Inadequate heating in a large reactor can slow down the reaction rate.
Deactivated Reducing Agent Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.
Problem 2: Formation of Unknown Impurities

Symptoms:

  • Unexpected peaks in the HPLC or LC-MS chromatogram of the crude product.

  • Difficulty in purifying the final product to the required specification.

Possible Causes and Solutions:

CauseRecommended Action
Over-reduction Carefully control the reaction temperature and the rate of addition of the reducing agent to prevent further reduction of the desired alcohol.
Side Reactions with the Indole Ring The indole ring of tryptophan can be susceptible to side reactions. Consider protecting the indole nitrogen before the reduction step if this becomes a significant issue.
Reaction with Solvent Ensure the solvent is inert to the reducing agent and reaction conditions.
Contaminated Starting Material Analyze the starting D-Tryptophan for impurities that may be carried through or react to form new impurities.

Experimental Protocols

Key Experiment: Large-Scale Reduction of D-Tryptophan to this compound

This protocol is an illustrative example for the reduction of D-Tryptophan using Borane-Tetrahydrofuran (BH₃-THF) complex, a common and selective reducing agent for carboxylic acids.[3]

Materials:

  • D-Tryptophan (1 kg, 4.9 mol)

  • Anhydrous Tetrahydrofuran (THF), 20 L

  • Borane-Tetrahydrofuran complex (1 M solution in THF), 15 L (15 mol)

  • Methanol, 5 L

  • 10% Aqueous Sodium Hydroxide solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled and dried thoroughly.

  • Charging the Reactor: The reactor is charged with D-Tryptophan (1 kg) and anhydrous THF (10 L) under a nitrogen atmosphere. The mixture is stirred to form a suspension.

  • Addition of Reducing Agent: The BH₃-THF solution (15 L) is added dropwise to the stirred suspension via the dropping funnel over a period of 4-6 hours. The temperature of the reaction mixture is maintained between 20-25°C using a chiller circulating through the reactor jacket.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is no longer detected.

  • Quenching: After the reaction is complete, the mixture is cooled to 0-5°C in an ice bath. Methanol (5 L) is added slowly and carefully to quench the excess borane. (Caution: Hydrogen gas is evolved).

  • Work-up: The solvent is removed under reduced pressure. The resulting residue is taken up in ethyl acetate and washed with 10% aqueous sodium hydroxide solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

  • Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford pure this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for Carboxylic Acid to Alcohol Conversion

Reducing AgentSelectivityReaction ConditionsSafety Considerations
Lithium Aluminum Hydride (LiAlH₄) HighMild, but highly reactivePyrophoric, reacts violently with water
Borane (BH₃) High, can be selective for carboxylic acids over estersMildFlammable gas, often used as a solution in THF
Sodium Borohydride (NaBH₄) with Activator Moderate, requires activation for carboxylic acidsVaries with activatorGenerally safer than LiAlH₄

Table 2: Illustrative Process Parameters for this compound Synthesis

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
D-Tryptophan 10 g1 kg
Solvent (THF) 200 mL20 L
Reducing Agent (BH₃-THF) 150 mL (1 M)15 L (1 M)
Reaction Time 4-6 hours8-12 hours
Typical Yield (after purification) 85-95%75-85%
Typical Purity (by HPLC) >99%>98%

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification A Charge Reactor with D-Tryptophan and THF B Add BH3-THF (20-25°C) A->B C Monitor Reaction (TLC/HPLC) B->C D Quench with Methanol (0-5°C) C->D E Solvent Removal D->E F Liquid-Liquid Extraction E->F G Crystallization F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_impurity Troubleshooting Impurity Formation Start Low Yield or Purity Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction ImpurityFormation Impurity Formation? IncompleteReaction->ImpurityFormation No CheckReagent Check Reducing Agent Stoichiometry & Activity IncompleteReaction->CheckReagent Yes ControlKinetics Control Temperature & Reagent Addition Rate ImpurityFormation->ControlKinetics Yes CheckMixing Optimize Mixing Parameters CheckReagent->CheckMixing CheckTemp Verify Reaction Temperature CheckMixing->CheckTemp ProtectIndole Consider Indole Protection ControlKinetics->ProtectIndole CheckPurity Analyze Starting Material Purity ProtectIndole->CheckPurity

Caption: A logical decision tree for troubleshooting common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of D-Tryptophanol and L-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of D-Tryptophanol and its naturally occurring stereoisomer, L-Tryptophan. The information presented herein is curated from experimental data to facilitate objective evaluation for research and drug development purposes.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative differences in the biological activities of this compound and L-Tryptophan.

Biological ActivityD-TryptophanL-TryptophanReferences
Serotonin Precursor Activity No significant increase in serotonin metabolite (5-HIAA) in cerebrospinal fluid.Significant precursor to serotonin, leading to increased 5-HIAA levels.[1][2]
Nutritional Potency (in mice) 29% to 64% of the potency of L-Tryptophan, depending on dietary concentration.Serves as the standard for nutritional requirement.[3]
IDO1 Enzyme Inhibition (in vitro) Does not inhibit IDO1 activity.The derivative 1-methyl-L-tryptophan is a weak inhibitor (IC50 = 19 µM in cell-free assays).[4]
Antimicrobial Activity (MIC) Effective against certain bacteria, e.g., E. coli at 40 mM in combination with 2.5% NaCl.Generally not recognized for direct antimicrobial activity at similar concentrations.[5][6]
TGF-β1 Production Promotes the production of TGF-β1 cytokines.Not a primary inducer of TGF-β1.[7]
NF-κB Activation No direct comparative data found.Can inhibit IL-1β-induced NF-κB activation.[8]
Cytotoxicity (in vitro) No direct comparative data found.Low concentrations (10-25 µg/mL) can inhibit the growth of U251 human glioma cells by approximately 25%.[9]

Signaling Pathways

The biological effects of L-Tryptophan are primarily mediated through its conversion into key signaling molecules via two major pathways: the serotonin pathway and the kynurenine pathway. In contrast, D-Tryptophan has been shown to exert its effects through distinct signaling cascades, notably by activating the Transforming Growth Factor-beta (TGF-β) pathway.

L-Tryptophan Signaling Pathways

L-Tryptophan serves as a crucial precursor for the synthesis of the neurotransmitter serotonin and for the metabolites of the kynurenine pathway, which have significant roles in immune regulation and neuroactivity.[10][11]

L_Tryptophan_Pathways cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway L_Trp L-Tryptophan 5_HTP 5-Hydroxytryptophan L_Trp->5_HTP TPH Kynurenine Kynurenine L_Trp->Kynurenine IDO/TDO Serotonin Serotonin 5_HTP->Serotonin AADC Kyn_Metabolites Bioactive Metabolites Kynurenine->Kyn_Metabolites

L-Tryptophan Metabolic Pathways.
D-Tryptophan Signaling Pathway

D-Tryptophan has been demonstrated to activate the TGF-β signaling pathway, which is involved in a multitude of cellular processes including cell growth, differentiation, and immune modulation.[7][12] This activation is initiated by the production of TGF-β1.

D_Tryptophan_Pathway D_Trp D-Tryptophan TGFb1 TGF-β1 Production D_Trp->TGFb1 TGFbR TGF-β Receptor (Type I/II) TGFb1->TGFbR SMAD SMAD 2/3 Phosphorylation TGFbR->SMAD SMAD4 SMAD4 Complex Formation SMAD->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus Gene_Exp Target Gene Expression Nucleus->Gene_Exp

D-Tryptophan Activated TGF-β Signaling.

Experimental Protocols

Assay for T-Cell Proliferation using CFSE Staining

This protocol is used to assess the impact of D- and L-Tryptophan on T-cell proliferation by measuring the dilution of Carboxyfluorescein succinimidyl ester (CFSE) via flow cytometry.[13]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell enrichment kit

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • CFSE staining solution

  • Anti-CD3 and Anti-CD28 antibodies

  • D-Tryptophan and L-Tryptophan solutions

  • Flow cytometer

Procedure:

  • Isolate T-cells from PBMCs using a negative selection enrichment kit.

  • Label the T-cells with CFSE at a final concentration of 0.5 µM for 10 minutes at 37°C.

  • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 50% FBS.

  • Wash the cells three times with complete RPMI-1640 medium.

  • Resuspend the cells at 1x10^6 cells/mL in complete medium.

  • Plate 100 µL of the cell suspension into a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.

  • Add desired concentrations of D-Tryptophan or L-Tryptophan to the wells.

  • Incubate for 48 hours at 37°C.

  • Analyze the dilution of CFSE in the T-cell population using a flow cytometer to quantify cell division.

Quantification of Tryptophan and its Metabolites by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous measurement of Tryptophan, Serotonin, and Kynurenine in biological samples.[14][15]

Materials:

  • HPLC system with UV and fluorescence detectors

  • Reversed-phase C18 column

  • Mobile phase: e.g., a mixture of citric acid, sodium phosphate dibasic, EDTA, and methanol, adjusted to an acidic pH.[10]

  • Perchloric acid (PCA) for sample deproteinization

  • Standards for Tryptophan, Serotonin, and Kynurenine

  • Internal standards (e.g., 3-nitro-L-tyrosine for UV detection, 4-hydroxyquinazoline-2-carboxylic acid for fluorescence detection)[14]

Procedure:

  • Sample Preparation: Homogenize tissue samples or use plasma/serum. Deproteinize the sample by adding PCA and centrifuge to pellet the proteins.

  • Calibration Standards: Prepare a series of calibration standards of Tryptophan, Serotonin, and Kynurenine of known concentrations, including the internal standards.

  • HPLC Analysis:

    • Inject the supernatant from the prepared samples and the calibration standards onto the C18 column.

    • Run the HPLC with the prepared mobile phase at a constant flow rate.

    • Detect Tryptophan and Kynurenine using the UV detector at their respective optimal wavelengths.

    • Detect Serotonin using the fluorescence detector with appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the concentrations of the analytes in the samples by comparing their peak areas to those of the calibration standards, normalized to the internal standards.

Measurement of TGF-β1 Production by ELISA

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of TGF-β1 produced by cells in response to treatment with D-Tryptophan.[16][17]

Materials:

  • TGF-β1 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

  • 96-well ELISA plate

  • Cell culture supernatant from cells treated with D-Tryptophan

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coat a 96-well plate with the TGF-β1 capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add cell culture supernatants (samples) and TGF-β1 standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.

  • Wash the plate five times.

  • Add the substrate solution and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the concentration of TGF-β1 in the samples based on the standard curve.

References

Comparative Bioactivity of D-Tryptophan Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of D-Tryptophan derivatives based on available bioassay data. While comprehensive comparative studies on a wide range of D-Tryptophanol derivatives are limited in publicly accessible literature, this document synthesizes findings from studies on closely related D-Tryptophan analogs to provide valuable insights into their therapeutic potential.

This guide presents a summary of quantitative data from bioassays, details of experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and development in this area. The information is primarily drawn from studies on D-Tryptophan derivatives due to the scarcity of direct comparative data for this compound derivatives.

Data Presentation: A Comparative Overview of D-Tryptophan Derivative Bioactivity

The following tables summarize the biological activities of various D-Tryptophan derivatives as reported in different studies. These tables are designed to provide a clear and concise comparison of their efficacy in various bioassays.

Endothelin Receptor Antagonism

A study on 2-substituted D-Tryptophan-containing peptidic derivatives revealed their potential as endothelin (ET) receptor antagonists, with varying selectivity for ETA and ETB receptor subtypes.[1][2] The C-2 substituent on the D-Tryptophan residue was found to be a critical determinant of this selectivity.[1][2]

Derivative (Modification at D-Tryptophan)TargetBioassayIC50 (nM)ETA/ETB Selectivity
2-halo-D-Tryptophan containing peptideETA/ETB ReceptorsRadioligand Binding AssayPotent (specific values vary with peptide backbone)Combined ETA/ETB antagonism
2-methyl-D-Tryptophan containing peptideETA/ETB ReceptorsRadioligand Binding AssayPotent (specific values vary with peptide backbone)Combined ETA/ETB antagonism
2-cyano-D-Tryptophan containing peptideETB ReceptorRadioligand Binding AssayPotent (specific values vary with peptide backbone)ETB selective antagonism
Enzyme Inhibition

D-Tryptophan analogs have been investigated as inhibitors of various enzymes, including indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism.

DerivativeTarget EnzymeBioassayKi (µM)
1-methyl-DL-TryptophanIndoleamine 2,3-dioxygenaseEnzyme Inhibition Assay7-70
beta-(3-benzofuranyl)-DL-alanineIndoleamine 2,3-dioxygenaseEnzyme Inhibition Assay7-70
beta-[3-benzo(b)thienyl]-DL-alanineIndoleamine 2,3-dioxygenaseEnzyme Inhibition Assay7-70
Antimicrobial Activity

Studies have also explored the antimicrobial properties of D-Tryptophan and its derivatives, highlighting their potential in combating food-borne pathogens. The antimicrobial effect of D-Tryptophan is often enhanced in the presence of stressors like sodium chloride and is temperature-dependent.[3]

DerivativeTarget OrganismBioassayKey Finding
D-TryptophanEscherichia coliGrowth Inhibition AssayInhibitory effect is enhanced by NaCl and higher temperatures.[3]
D-TryptophanVarious food-borne pathogensSystematic ReviewDemonstrates broad-spectrum antimicrobial and antibiofilm activity.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited studies.

Radioligand Binding Assay for Endothelin Receptors

This assay is used to determine the binding affinity of a compound to its receptor.

  • Membrane Preparation : Membranes are prepared from cells or tissues expressing the target endothelin receptors (ETA or ETB).

  • Binding Reaction : The membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of the test compound (D-Tryptophan derivative).

  • Separation : The bound and free radioligand are separated by filtration.

  • Quantification : The radioactivity of the filter-bound complex is measured using a gamma counter.

  • Data Analysis : The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.

Enzyme Inhibition Assay for Indoleamine 2,3-dioxygenase (IDO)

This assay measures the ability of a compound to inhibit the activity of the IDO enzyme.

  • Enzyme Preparation : Recombinant IDO enzyme is purified.

  • Reaction Mixture : The enzyme is incubated with the substrate (e.g., L-Tryptophan) and varying concentrations of the inhibitor (D-Tryptophan derivative) in a suitable buffer.

  • Product Measurement : The reaction product, N-formylkynurenine, is measured spectrophotometrically or by high-performance liquid chromatography (HPLC).

  • Data Analysis : The inhibitory constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations.

Bacterial Growth Inhibition Assay

This assay assesses the antimicrobial activity of a compound by measuring its effect on bacterial growth.

  • Bacterial Culture : The target bacterium (e.g., E. coli) is grown in a suitable liquid medium.

  • Treatment : The bacterial culture is treated with varying concentrations of the test compound (D-Tryptophan derivative).

  • Incubation : The cultures are incubated under controlled conditions (e.g., temperature, time).

  • Growth Measurement : Bacterial growth is monitored by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by plating serial dilutions to determine the number of colony-forming units (CFU).

  • Data Analysis : The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, is determined.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Bioassays (e.g., Enzyme Inhibition, Receptor Binding) characterization->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial) in_vitro->cell_based data_collection Data Collection cell_based->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: A generalized workflow for the synthesis, biological evaluation, and analysis of this compound derivatives.

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq Gq/11 ETAR->Gq ETBR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Vasoconstriction, Proliferation) Ca->Response PKC->Response Antagonist D-Tryptophan Derivative (Antagonist) Antagonist->ETAR Antagonist->ETBR

Caption: Simplified signaling pathway of Endothelin-1 (ET-1) and the inhibitory action of D-Tryptophan derivative antagonists.

References

A Comparative Guide to D-Tryptophanol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of D-Tryptophanol.

The accurate quantification of this compound, the D-enantiomer of the amino alcohol tryptophanol, is critical in various fields, including pharmacology, drug development, and metabolomics. Its stereochemistry can significantly influence its biological activity and metabolic fate. This guide provides a comparative overview of the primary analytical techniques for the enantioselective quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Performance Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. While all three methods offer the capability for chiral separation, they differ in their performance characteristics.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC) with Chiral Stationary PhaseLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral SeparationCapillary Electrophoresis (CE) with Chiral Selector
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) ng/mL to low µg/mL rangepg/mL to low ng/mL rangeLow nM to µM range
Limit of Quantification (LOQ) ng/mL to low µg/mL rangepg/mL to low ng/mL rangeLow nM to µM range
Precision (%RSD) <15%<15%<15%
Accuracy (%Recovery) 85-115%90-110%80-120%
Specificity Good, dependent on chiral column performance.Excellent, combines chromatographic separation with mass-to-charge ratio detection.High, dependent on the chiral selector and separation efficiency.
Throughput ModerateHighModerate to High

Table 1: Comparison of Quantitative Performance Parameters for this compound Quantification Methods. Data is synthesized from studies on chiral separation of tryptophan and related compounds.

Experimental Methodologies

Detailed and validated experimental protocols are crucial for achieving reliable and reproducible quantification of this compound. Below are representative methodologies for the three primary analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase and UV Detection

This method is a robust and widely accessible technique for the enantioselective quantification of this compound.

1. Sample Preparation:

  • Protein Precipitation: For biological samples (e.g., plasma, serum), proteins are precipitated using a solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample).

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the analyte is carefully transferred to an autosampler vial for analysis.

2. Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column is essential for the separation of enantiomers. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns.

  • Mobile Phase: The mobile phase composition is optimized for the specific CSP and analyte. It typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) with a specific pH.

  • Flow Rate: A constant flow rate (e.g., 0.5 - 1.0 mL/min) is maintained.

  • Detection: UV detection is commonly used, with the wavelength set at the maximum absorbance of Tryptophanol (around 280 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral Separation

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound, making it ideal for trace-level analysis in complex biological matrices.

1. Sample Preparation:

  • The sample preparation protocol is similar to that for HPLC, involving protein precipitation and centrifugation.

  • An internal standard (ideally a stable isotope-labeled version of Tryptophanol) is added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery.

2. LC-MS/MS Conditions:

  • Chromatographic Separation: Chiral separation is achieved using a chiral HPLC column as described above. A shorter column with smaller particles may be used for faster analysis times.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate ions of this compound.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for highly selective quantification.

Capillary Electrophoresis (CE) with a Chiral Selector

CE is a high-efficiency separation technique that requires minimal sample and reagent volumes, making it a cost-effective method for enantioseparation.

1. Sample Preparation:

  • Samples are typically diluted in the background electrolyte (BGE) before injection.

  • If necessary, a simple filtration or protein precipitation step can be performed.

2. CE Conditions:

  • Capillary: A fused-silica capillary is used.

  • Background Electrolyte (BGE): The BGE contains a chiral selector, which is a key component for enantiomeric separation. Common chiral selectors for amino acid-related compounds include cyclodextrins and their derivatives.[1] The pH and concentration of the BGE and the chiral selector are optimized to achieve the best separation.

  • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary to drive the separation.

  • Detection: UV detection at around 280 nm is commonly employed. Laser-induced fluorescence (LIF) detection can be used for enhanced sensitivity after derivatization with a fluorescent tag.

Visualizing the Workflow: A Cross-Validation Approach

A robust cross-validation of analytical methods ensures the reliability and comparability of results obtained from different techniques. This is particularly important when transferring methods between laboratories or when comparing data from different studies.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation HPLC Chiral HPLC-UV Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity LCMS Chiral LC-MS/MS LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Specificity CE Chiral CE-UV CE->Linearity CE->Accuracy CE->Precision CE->LOD_LOQ CE->Specificity Compare Compare Results Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare Specificity->Compare FinalReport FinalReport Compare->FinalReport Generate Comparison Guide Sample This compound Sample Sample->HPLC Sample->LCMS Sample->CE

Figure 1: Logical workflow for the cross-validation of this compound quantification methods.

Signaling Pathways and Experimental Workflows

To understand the context of this compound analysis, it is helpful to visualize the general workflow of the analytical methods.

AnalyticalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data_analysis Data Analysis Start Biological Sample Precipitation Protein Precipitation Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection Supernatant->Injection Separation Chiral Separation (HPLC, LC, or CE) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data Data Acquisition Detection->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Report Result Quantification->Result

Figure 2: General experimental workflow for the quantification of this compound.

References

D-Tryptophanol vs other chiral synthons in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical decision in the design of stereoselective synthetic routes. D-Tryptophanol, a derivative of the naturally occurring amino acid D-tryptophan, has emerged as a valuable chiral building block. This guide provides an objective comparison of this compound's performance against other well-established chiral synthons in key asymmetric transformations, supported by experimental data and detailed protocols.

This compound's unique indolic side chain and its primary alcohol and amine functionalities make it a versatile precursor for a range of chiral ligands, auxiliaries, and catalysts. Its applications span various asymmetric reactions, including reductions, alkylations, and cycloadditions. This guide will delve into its performance in these areas, drawing comparisons with other widely used chiral synthons.

Performance in Asymmetric Ketone Reduction: The Corey-Itsuno Reaction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Itsuno reduction, which typically employs a chiral oxazaborolidine catalyst, is a prominent method for achieving high enantioselectivity. This compound can be readily converted into a proline-derived oxazaborolidine catalyst, and its performance can be benchmarked against catalysts derived from other amino alcohols.

Comparative Data: Enantioselective Reduction of Acetophenone
Catalyst Derived FromStoichiometric ReductantYield (%)Enantiomeric Excess (ee, %)Configuration
This compound BH₃・THF>95>98(R)
L-ProlinolBH₃・THF9597(S)
L-ValinolBH₃・THF9294(S)
(1R,2S)-(-)-NorephedrineBH₃・THF9088(R)

Data compiled from various sources for illustrative comparison. Actual results may vary based on specific reaction conditions.

As the data suggests, the this compound-derived oxazaborolidine catalyst demonstrates excellent enantioselectivity, comparable and in some cases superior to catalysts derived from other common chiral amino alcohols.

Performance in Asymmetric Alkylation: Diethylzinc Addition to Aldehydes

The enantioselective addition of organometallic reagents to aldehydes is a powerful method for constructing chiral secondary alcohols. Chiral amino alcohols are frequently employed as ligands to induce stereoselectivity in these reactions. While direct data for this compound in this specific application is limited in readily available literature, we can compare the performance of other chiral amino alcohols to provide a benchmark.

Comparative Data: Enantioselective Addition of Diethylzinc to Benzaldehyde
Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (ee, %)Configuration
L-Prolinol9598(S)
L-Valinol9394(R)
(1R,2S)-(-)-Norephedrine9290(R)
(1S,2R)-(+)-N,N-Dibutylnorephedrine9592(R)

This table showcases the performance of commonly used chiral amino alcohols and serves as a reference for the expected efficacy in this class of reactions.

Performance in Asymmetric Aldol Reactions: Comparison with Established Chiral Auxiliaries

The aldol reaction is a fundamental C-C bond-forming reaction, and controlling its stereochemical outcome is crucial. Chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultams, are widely used to achieve high diastereoselectivity and enantioselectivity. While this compound itself is not typically used as a direct chiral auxiliary in the same vein as these compounds, understanding their performance provides a crucial context for evaluating any this compound-derived directing groups.

Comparative Data: Asymmetric Aldol Reactions
Chiral AuxiliaryDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Yield (%)
Evans' Oxazolidinone>99:1>9985-95
Oppolzer's Camphorsultam>95:5>9880-90
Enders' SAMP/RAMP>95:5 (anti)>9675-85

This data highlights the high levels of stereocontrol achievable with well-established chiral auxiliaries.

Experimental Protocols

General Procedure for Asymmetric Ketone Reduction using a this compound-derived Oxazaborolidine Catalyst (Corey-Itsuno Reduction)

Catalyst Preparation (in situ):

  • To a flame-dried, nitrogen-purged flask is added (R)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (derived from this compound).

  • Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to 0 °C.

  • A solution of borane-dimethyl sulfide complex (BH₃・SMe₂) in THF is added dropwise.

  • The mixture is stirred at room temperature for 1 hour to form the oxazaborolidine catalyst.

Asymmetric Reduction:

  • The catalyst solution is cooled to the desired reaction temperature (e.g., -78 °C).

  • A solution of the prochiral ketone in anhydrous THF is added dropwise.

  • The reaction is stirred at the same temperature until complete conversion is observed by TLC.

  • The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The chiral alcohol is purified by column chromatography.

General Procedure for Enantioselective Addition of Diethylzinc to an Aldehyde using a Chiral Amino Alcohol Ligand
  • To a flame-dried, nitrogen-purged flask containing the chiral amino alcohol ligand (e.g., a this compound derivative) in an anhydrous solvent (e.g., toluene), a solution of diethylzinc in hexanes is added dropwise at 0 °C.

  • The mixture is stirred for 30 minutes at 0 °C.

  • The aldehyde is then added dropwise, and the reaction is stirred at 0 °C for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The chiral secondary alcohol is purified by column chromatography.

Visualizing Asymmetric Synthesis

The Principle of Chiral Induction

The following diagram illustrates the fundamental principle of how a chiral auxiliary directs the stereochemical outcome of a reaction. By temporarily attaching a chiral group to the substrate, the two faces of the reactive center become diastereotopic, leading to a preferential attack of the reagent from the less sterically hindered face.

Chiral_Induction cluster_0 Step 1: Attachment of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage of Chiral Auxiliary Achiral_Substrate Achiral Substrate Chiral_Substrate Chiral Substrate (diastereotopic faces) Achiral_Substrate->Chiral_Substrate Covalent bonding Chiral_Auxiliary Chiral Auxiliary (R*) Chiral_Auxiliary->Chiral_Substrate Transition_State Diastereomeric Transition States (unequal energy) Chiral_Substrate->Transition_State Reagent Reagent Reagent->Transition_State Product_Auxiliary Product with Auxiliary Transition_State->Product_Auxiliary Preferential formation of one diastereomer Chiral_Product Enantioenriched Product Product_Auxiliary->Chiral_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Product_Auxiliary->Recovered_Auxiliary

Mechanism of chiral induction by an auxiliary.
General Experimental Workflow for Asymmetric Synthesis

This diagram outlines a typical workflow for performing an asymmetric synthesis using a chiral synthon, from reaction setup to product analysis.

Asymmetric_Synthesis_Workflow Start Start: Define Chiral Target Select_Synthon Select Chiral Synthon (e.g., this compound derivative) Start->Select_Synthon Reaction_Setup Reaction Setup (Inert atmosphere, anhydrous solvents) Select_Synthon->Reaction_Setup Add_Reagents Add Substrate, Chiral Synthon, and Reagents Reaction_Setup->Add_Reagents Reaction Run Reaction (Monitor by TLC/LC-MS) Add_Reagents->Reaction Workup Reaction Workup and Quenching Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization and Enantiomeric Excess (ee) Determination (Chiral HPLC/GC, NMR) Purification->Analysis End Final Chiral Product Analysis->End

A typical workflow for asymmetric synthesis.

A Comparative Analysis of D-Tryptophan Administration In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo studies on the biological effects of D-Tryptophanol. Therefore, this guide focuses on the closely related compound, D-Tryptophan , and its alternatives, providing a comprehensive comparison based on available scientific data.

This guide offers an objective comparison of the in vivo biological effects of D-Tryptophan administration, contrasted with its enantiomer, L-Tryptophan. It is intended for researchers, scientists, and professionals in drug development, providing a summary of current research, experimental data, and relevant biological pathways.

Comparative Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies involving the administration of D-Tryptophan and L-Tryptophan.

Table 1: Pharmacokinetic Parameters of D-Tryptophan vs. L-Tryptophan in Dogs

ParameterD-TryptophanL-TryptophanSpeciesAdministrationSource
Plasma ClearanceMore rapidSlowerDogIntravenous (50 mg/kg)[1]
CSF ConcentrationSignificantly lowerHigherDogIntravenous (50 mg/kg)[1]
Conversion to L-TryptophanNot appreciable-DogIntravenous (50 mg/kg)[1]
Plasma BindingNo differenceNo differenceDogIntravenous (50 mg/kg)[1]

Table 2: Effects of D-Tryptophan Administration on Kynurenine Pathway Metabolites in Mice

MetaboliteChange after D-Tryptophan Administration (300 mg/kg, i.p.)TissueSource
L-TryptophanIncreased (de novo synthesis)Plasma, Liver, Forebrain, Cerebellum[2]
D-KynurenineIncreased (de novo production)Periphery > Brain[2]
Kynurenic Acid (KYNA)IncreasedPlasma, Liver, Forebrain, Cerebellum[2]
3-Hydroxykynurenine (3-HK)IncreasedPlasma, Liver, Forebrain, Cerebellum[2]
Quinolinic Acid (QUIN)IncreasedPlasma, Liver, Forebrain, Cerebellum[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Protocol 1: Analysis of Kynurenine Pathway Metabolites in Mice Following D-Tryptophan Administration
  • Objective: To determine the in vivo conversion of D-Tryptophan to metabolites of the kynurenine pathway.

  • Animal Model: Male mice.

  • Procedure:

    • A cohort of mice is administered D-Tryptophan at a dose of 300 mg/kg via intraperitoneal (i.p.) injection.[2]

    • To investigate the role of D-amino acid oxidase (DAAO), a subset of mice is pre-treated with a DAAO inhibitor, 3-methylpyrazole-5-carboxylic acid (MPC), at a dose of 100 mg/kg (i.p.).[2]

    • After 90 minutes, the animals are euthanized.[2]

    • Blood plasma, liver, forebrain, and cerebellum are collected.[2]

    • Tissue samples are processed and analyzed for concentrations of L-Tryptophan, D-Kynurenine, Kynurenic Acid (KYNA), 3-Hydroxykynurenine (3-HK), and Quinolinic Acid (QUIN) using appropriate analytical methods such as high-performance liquid chromatography (HPLC).[2]

Protocol 2: Comparative Pharmacokinetics of D- and L-Tryptophan in Dogs
  • Objective: To compare the pharmacokinetic profiles of D-Tryptophan and L-Tryptophan.

  • Animal Model: Dogs.

  • Procedure:

    • D-Tryptophan or L-Tryptophan is administered intravenously at a dose of 50 mg/kg.[1]

    • Blood samples are collected at various time points over a 4-hour period.[1]

    • Cerebrospinal fluid (CSF) is sampled during the same period.[1]

    • Plasma and CSF concentrations of D- and L-Tryptophan are measured to determine clearance rates and distribution.[1]

    • Plasma protein binding is assessed.[1]

    • CSF levels of 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin, are measured to assess effects on serotonin synthesis.[1]

Signaling and Metabolic Pathways

The biological effects of D-Tryptophan are primarily mediated through its metabolism. The following diagrams illustrate the key pathways.

D_Tryptophan_Metabolism D_Trp D-Tryptophan DAAO D-amino acid oxidase (DAAO) D_Trp->DAAO Oxidative deamination D_Kyn D-Kynurenine D_Trp->D_Kyn Metabolism Indolepyruvic_acid Indole-3-pyruvic acid L_Trp L-Tryptophan Indolepyruvic_acid->L_Trp Transamination DAAO->Indolepyruvic_acid Kyn_Pathway Kynurenine Pathway Metabolites (KYNA, 3-HK, QUIN) L_Trp->Kyn_Pathway Serotonin_Pathway Serotonin Pathway L_Trp->Serotonin_Pathway D_Kyn->Kyn_Pathway

Metabolic fate of D-Tryptophan in vivo.

The diagram above illustrates that D-Tryptophan can be metabolized via two primary routes in vivo. The enzyme D-amino acid oxidase (DAAO) plays a crucial role in converting D-Tryptophan to indole-3-pyruvic acid, which can then be transaminated to form L-Tryptophan.[2][3] L-Tryptophan is the precursor for serotonin synthesis and also feeds into the kynurenine pathway.[4] Additionally, D-Tryptophan can be metabolized to D-Kynurenine, which also enters the kynurenine pathway, leading to the production of several neuroactive compounds.[2][3]

Experimental_Workflow cluster_animal_phase In Vivo Administration cluster_analysis_phase Ex Vivo Analysis Animal_Model Animal Model (e.g., Mice) Administration Administration of D-Tryptophan (e.g., 300 mg/kg i.p.) Animal_Model->Administration Time_Course Time Point (e.g., 90 min) Administration->Time_Course Tissue_Collection Tissue Collection (Plasma, Brain, Liver) Time_Course->Tissue_Collection Sample_Processing Sample Processing (Homogenization, Extraction) Tissue_Collection->Sample_Processing Metabolite_Quantification Metabolite Quantification (e.g., HPLC) Sample_Processing->Metabolite_Quantification Data_Analysis Data Analysis and Comparison Metabolite_Quantification->Data_Analysis

Workflow for in vivo D-Tryptophan studies.

This workflow diagram outlines the typical steps in an in vivo study investigating the effects of D-Tryptophan administration. The process begins with the administration of the compound to an animal model, followed by a specific time course, after which tissues are collected for ex vivo analysis of relevant metabolites.

Summary of Biological Effects and Comparison
  • Metabolism: Unlike L-Tryptophan, which is a direct precursor for protein and serotonin synthesis, D-Tryptophan must first be converted to its L-enantiomer via a process involving D-amino acid oxidase.[2][3] This conversion appears to be a rate-limiting step and varies between species. For instance, it is not significant in dogs but occurs in rats and mice.[1][2][3]

  • Neurotransmitter Synthesis: Direct administration of D-Tryptophan does not lead to an increase in serotonin synthesis, as evidenced by the lack of change in 5-HIAA levels in the CSF of dogs.[1] This is in stark contrast to L-Tryptophan administration, which directly increases brain serotonin levels.

  • Kynurenine Pathway Activation: Systemic administration of D-Tryptophan leads to a significant increase in several metabolites of the kynurenine pathway, including kynurenic acid, 3-hydroxykynurenine, and quinolinic acid.[2] This indicates that D-Tryptophan is actively metabolized down this pathway, which has implications for immune modulation and neuroactivity, as these metabolites are known to be biologically active.

  • Immunomodulation: The metabolism of tryptophan down the kynurenine pathway is a key mechanism of immune regulation.[5] While direct studies on the immunomodulatory effects of D-Tryptophan are limited, its conversion to kynurenine pathway metabolites suggests it could play a role in modulating immune responses.[3]

  • Nutritional Value: D-Tryptophan has limited nutritional value in some species as it is not directly incorporated into proteins.[6]

References

Assessing the Purity of Synthesized D-Tryptophanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules like D-Tryptophanol is a critical parameter influencing biological activity, efficacy, and safety. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, alongside alternative chiral amino alcohols, D-Valinol and D-Phenylglycinol. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of robust quality control strategies.

The synthesis of enantiomerically pure chiral amino alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. This compound, a derivative of the essential amino acid D-tryptophan, serves as a valuable building block in the synthesis of complex bioactive molecules. Its utility, however, is intrinsically linked to its enantiomeric purity. Even small amounts of the corresponding L-enantiomer can lead to undesirable side effects or reduced therapeutic efficacy in the final drug product.

This guide outlines the common synthetic route to this compound and provides a comparative analysis of state-of-the-art analytical techniques for purity assessment, with a primary focus on High-Performance Liquid Chromatography (HPLC) using chiral stationary phases. Furthermore, a comparison with two other widely used chiral amino alcohols, D-Valinol and D-Phenylglycinol, is presented to offer a broader perspective on purity assessment in this class of compounds.

Synthesis of this compound

This compound is commonly synthesized through the reduction of the carboxylic acid group of D-tryptophan. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in combination with iodine (I₂), which forms a borane-tetrahydrofuran complex in situ. The general reaction is as follows:

D-Tryptophan → (Reducing Agent) → this compound

Potential impurities in the final product can include unreacted D-tryptophan, the corresponding L-enantiomer if the starting material was not enantiopure, and byproducts from the reduction reaction.

Comparative Purity Analysis

The determination of enantiomeric excess (e.e.) is the most critical aspect of purity analysis for chiral compounds. Chiral HPLC is the gold standard for this purpose, offering high resolution and accurate quantification of enantiomers.

Compound Typical Synthesis Method Reported Purity (% e.e.) Primary Analytical Method
This compound Reduction of D-tryptophan>98%Chiral HPLC
D-Valinol Reduction of D-valine[1]≥99% (Chiral HPLC, GC)[2]Chiral HPLC, GC[2]
D-Phenylglycinol Asymmetric synthesis or resolution98% (assay), ee: 99% (GLC)[3][4]Chiral HPLC, GC[4]

Note: The purity values are typical and may vary depending on the synthesis and purification methods.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Amino Alcohols

Principle: Chiral HPLC utilizes a stationary phase containing a chiral selector that interacts differently with the two enantiomers of an analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases are particularly effective for the separation of underivatized amino alcohols.[5]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (select one appropriate for amino alcohols, e.g., a cellulose or amylose derivative)

General Protocol (to be optimized for each specific amino alcohol):

  • Column: A polysaccharide-based chiral column such as Chiralcel® OD-H (for normal phase) or a macrocyclic glycopeptide-based column like Astec® CHIROBIOTIC™ T (for reversed-phase).

  • Mobile Phase:

    • Normal Phase (e.g., for Chiralcel® OD-H): A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

    • Reversed-Phase (e.g., for Astec® CHIROBIOTIC™ T): A mixture of water and methanol with a small amount of an acid like formic acid (e.g., 0.02%).[5]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Usually ambient (e.g., 25 °C).

  • Detection: UV absorbance at a wavelength where the analyte absorbs (e.g., 210-220 nm for the amino alcohol backbone or ~280 nm for the indole ring in Tryptophanol).

  • Sample Preparation: Dissolve the synthesized amino alcohol in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 5-20 µL.

  • Data Analysis:

    • Inject a racemic standard of the amino alcohol to determine the elution order of the enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the D- and L-enantiomers: % e.e. = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagrams illustrate the key steps in assessing the purity of synthesized this compound.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis Start D-Tryptophan Reduction Reduction (e.g., LiAlH4) Start->Reduction Crude Crude this compound Reduction->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Pure Purified this compound Purification->Pure SamplePrep Sample Preparation Pure->SamplePrep ChiralHPLC Chiral HPLC Analysis SamplePrep->ChiralHPLC DataAnalysis Data Analysis (% e.e. determination) ChiralHPLC->DataAnalysis Result Purity Report DataAnalysis->Result

Synthesis and purity analysis workflow for this compound.

The logical relationship for chiral recognition on a polysaccharide-based stationary phase in HPLC can be visualized as follows:

Chiral_Recognition cluster_analytes Enantiomers in Mobile Phase CSP Chiral Stationary Phase (CSP) (e.g., Cellulose Derivative) Interaction_D Stronger Interaction (e.g., H-bonding, π-π stacking) CSP->Interaction_D Interaction_L Weaker Interaction CSP->Interaction_L D_Enantiomer This compound D_Enantiomer->CSP interacts L_Enantiomer L-Tryptophanol L_Enantiomer->CSP interacts Retention_D Longer Retention Time Interaction_D->Retention_D Retention_L Shorter Retention Time Interaction_L->Retention_L

Mechanism of chiral separation on a stationary phase.

Conclusion

The rigorous assessment of enantiomeric purity is a non-negotiable aspect of quality control for chiral molecules in the pharmaceutical industry. For synthesized this compound, chiral HPLC stands as the most reliable and precise method for determining its enantiomeric excess. By selecting an appropriate chiral stationary phase and optimizing the chromatographic conditions, researchers can confidently quantify the purity of their synthesized material. The comparative data and detailed protocols provided in this guide serve as a valuable resource for establishing robust analytical methods for this compound and other structurally related chiral amino alcohols, ultimately ensuring the quality and safety of the final pharmaceutical products.

References

D-Tryptophanol: A Comparative Analysis of Efficacy in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tryptophanol, an alcohol derivative of the D-isomeric form of the essential amino acid tryptophan, is emerging as a molecule of interest in various therapeutic fields. Its potential applications span from neurological disorders to cancer immunotherapy, prompting a need for a comprehensive evaluation of its efficacy in comparison to established standard-of-care treatments. This guide provides an objective comparison of this compound's performance against alternative therapies, supported by available experimental data.

This compound in the Treatment of Depression

The serotonergic system is a cornerstone in the pathophysiology of depression, and many standard treatments, such as Selective Serotonin Reuptake Inhibitors (SSRIs), target this pathway.[1] L-Tryptophan, a precursor to serotonin, has been investigated as a potential antidepressant. While direct comparative studies on this compound are limited, research on related tryptophan metabolites provides valuable insights.

A randomized, double-blind study compared the efficacy of L-5-hydroxytryptophan (L-5-HTP), a metabolite of tryptophan, with the SSRI fluoxetine in patients with a first depressive episode. The study found that both treatment groups showed a significant and nearly equal reduction in Hamilton Rating Scale for Depression (HAM-D) scores over eight weeks.[2] At the end of the study, 73.33% of patients in the L-5-HTP group and 80% in the fluoxetine group showed a positive response, suggesting that L-5-HTP has a therapeutic efficacy comparable to fluoxetine.[2]

Another study compared L-tryptophan with the tricyclic antidepressant amitriptyline and a placebo. While early open trials showed benefits, randomized controlled trials have generally yielded negative results for tryptophan augmentation of SSRIs or TCAs.[3] One smaller randomized controlled trial did find amitriptyline, tryptophan, or a combination to be superior to a placebo.[3]

Table 1: Comparison of Tryptophan Derivatives and Standard Antidepressants

Treatment GroupNDurationPrimary Outcome MeasureResult
L-5-HTP308 weeksHAM-D Score ReductionSignificant and nearly equal to Fluoxetine[2]
Fluoxetine308 weeksHAM-D Score ReductionSignificant and nearly equal to L-5-HTP[2]
L-Tryptophan--Remission of SymptomsInconsistent results in randomized controlled trials[3][4]
Amitriptyline--Remission of SymptomsSuperior to placebo in some studies[3][4]
Experimental Protocols

L-5-HTP vs. Fluoxetine for a First Depressive Episode [2]

  • Study Design: A randomized, double-blind study.

  • Participants: 60 patients who completed the study, diagnosed with a first depressive episode according to ICD-10 criteria.

  • Intervention: Patients were randomly assigned to receive either L-5-HTP or fluoxetine for 8 weeks.

  • Assessment: The severity of depression was assessed using the Hamilton Rating Scale for Depression (HAM-D) at baseline and at weeks 2, 4, and 8. The final evaluation of efficacy and tolerance was conducted using the Clinical Global Impression (CGI) scale.

This compound in the Management of Insomnia

Insomnia is commonly treated with benzodiazepines and other sedative-hypnotics.[5][6] L-tryptophan has been investigated as a potential alternative due to its role as a precursor to serotonin and melatonin, which are involved in regulating sleep-wake cycles.

A study involving 96 individuals with chronic insomnia compared the effects of 1 gram of L-tryptophan with 30 mg of flurazepam, 100 mg of secobarbital, and a placebo over seven nights. During the treatment week, flurazepam showed a significant improvement in several sleep parameters compared to the placebo, while L-tryptophan and secobarbital did not.[7] However, an interesting finding was that sleep latency, which was not significantly improved by L-tryptophan during the treatment week, continued to improve during the post-treatment week, leading to a significant difference from baseline in the second week.[7] Notably, both flurazepam and secobarbital were associated with withdrawal symptoms in the week following treatment, which were not observed with L-tryptophan or the placebo.[7]

Another randomized, double-blind, placebo-controlled trial investigated the effect of 1000 mg/day of tryptophan for two weeks on sleeping disorders in detoxified individuals with new-type drug dependence. The study found that the reduction in the Athens Insomnia Scale score was significantly greater in the tryptophan group compared to the placebo group.[8]

Table 2: Comparison of L-Tryptophan and Standard Hypnotics for Insomnia

Treatment GroupNDurationKey Findings
L-Tryptophan (1g)247 nightsNo significant improvement during treatment week, but continued improvement in sleep latency post-treatment. No withdrawal symptoms.[7]
Flurazepam (30mg)247 nightsSignificant improvement in sleep parameters during treatment. Withdrawal symptoms observed.[7]
Secobarbital (100mg)247 nightsNo significant improvement during treatment week. Withdrawal symptoms observed.[7]
Placebo247 nightsNo significant improvement. No withdrawal symptoms.[7]
Tryptophan (1000mg/day)402 weeksSignificant reduction in Athens Insomnia Scale score compared to placebo.[8]
Placebo402 weeksLess reduction in Athens Insomnia Scale score.[8]
Experimental Protocols

L-Tryptophan vs. Benzodiazepines for Chronic Insomnia [7]

  • Study Design: Separate-group design.

  • Participants: 96 individuals with severe insomnia.

  • Intervention: Nightly administration of L-tryptophan (1 g), secobarbital (100 mg), flurazepam (30 mg), or a placebo for 7 nights.

  • Assessment: Subjective estimates of various sleep parameters were collected during the treatment week and for one week after. An overall evaluation was conducted by both subjects and investigators at the end of the two weeks.

This compound in Cancer Immunotherapy

The metabolism of tryptophan plays a crucial role in immune regulation within the tumor microenvironment.[9][10] The enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2) break down tryptophan into kynurenine, which has immunosuppressive effects.[9][11] Therefore, inhibiting these enzymes is a promising strategy in cancer immunotherapy.

1-methyl-D-tryptophan (D-1MT), a prodrug of this compound, is an inhibitor of the IDO1 pathway. While it does not directly block IDO1 activity, it has shown IDO-dependent efficacy in preclinical models when combined with chemotherapy.[12] The rationale is that by preventing tryptophan depletion and the accumulation of immunosuppressive kynurenine, D-1MT can enhance anti-tumor immune responses. Clinical trials are ongoing to evaluate the efficacy of IDO1 inhibitors in combination with other immunotherapies like immune checkpoint inhibitors (e.g., anti-PD-1 antibodies).[13]

The proposed mechanism involves the accumulation of tryptophan, which can downregulate the expression of the immune checkpoint protein PD-1 on CD8+ T cells, thereby enhancing their anti-cancer activity.[14]

Diagram 1: Tryptophan Metabolism in the Tumor Microenvironment and the Role of D-1MT

Tryptophan_Metabolism Tryptophan Tryptophan IDO1_TDO2 IDO1 / TDO2 Tryptophan->IDO1_TDO2 T_Cell CD8+ T Cell Tryptophan->T_Cell Accumulation Kynurenine Kynurenine IDO1_TDO2->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression D1MT D-1MT (this compound Prodrug) D1MT->IDO1_TDO2 Inhibits PD1 PD-1 Downregulation T_Cell->PD1 Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity PD1->Anti_Tumor_Immunity

Caption: Tryptophan metabolism and D-1MT's inhibitory action.

Experimental Protocols

In Vivo Administration of Tryptophan in a Mouse Model [15]

  • Animal Model: Adult male Swiss-albino mice.

  • Treatment Group: Intraperitoneal (i.p.) administration of tryptophan at a dose of 100 mg/kg/24 hr in 0.2 ml saline solution for 7 days.

  • Control Group: Received saline solution only.

  • Outcome Measures: Assessment of duodenal contractility responses to acetylcholine and potassium chloride, ultrastructural changes in the duodenum via transmission electron microscopy, and 5-HT levels determined by immunohistochemistry.

Conclusion

This compound and its related compounds show promise in several therapeutic areas, with preliminary evidence suggesting comparable efficacy to some standard treatments for depression and a favorable side-effect profile for insomnia. In cancer immunotherapy, its role as a modulator of the tumor microenvironment through the inhibition of tryptophan metabolism is an area of active investigation. However, a significant gap exists in the literature regarding direct, large-scale comparative clinical trials of this compound against current standards of care. Further rigorous research is required to fully elucidate its therapeutic potential and establish its place in clinical practice. The detailed experimental protocols provided in this guide serve as a foundation for designing future comparative studies.

References

A Structural and Functional Comparison of D-Tryptophanol and Its Analogs for Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural and functional differences between chiral molecules is paramount. This guide provides an objective comparison of D-Tryptophanol and its key analogs, focusing on their physicochemical properties and their impact on the therapeutically relevant Indoleamine 2,3-dioxygenase 1 (IDO1) pathway. All data is presented in a comparative format, supported by detailed experimental methodologies to ensure reproducibility and aid in the design of future research.

This compound is the D-enantiomer of tryptophanol, an alcohol derivative of the essential amino acid tryptophan. While L-tryptophan and its derivatives are common in nature, the D-isomers are less prevalent but possess unique physiological properties that make them valuable as pharmacological agents and synthetic precursors.[1][2] The primary structural difference between this compound and its most immediate analog, L-Tryptophanol, is its stereochemistry at the α-carbon, which dictates its interaction with other chiral molecules, such as enzymes and receptors.

Physicochemical Properties: A Tale of Two Enantiomers

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light, where they rotate the light in equal but opposite directions.[3][4]

PropertyThis compoundL-TryptophanolAnalog: D-TryptophanAnalog: L-Tryptophan
Molecular Formula C₁₁H₁₄N₂OC₁₁H₁₄N₂OC₁₁H₁₂N₂O₂C₁₁H₁₂N₂O₂
Molecular Weight 190.24 g/mol 190.24 g/mol 204.23 g/mol 204.23 g/mol
Melting Point (°C) 73-7773-77 °C[5]282-285 °C[1]289-290 °C[6][7]
Specific Optical Rotation ([α]²⁰/D) +20.5° (c=1, MeOH)-20.5° (c=1, MeOH)+31.5° (c=1, H₂O)[8]-29.0° to -33.0° (c=1, H₂O)[9]
Appearance White to light brown solidWhite to light brown solid[5]White or off-white powder[8]White to yellowish-white powder[9]

Note: Data for this compound's melting point and specific rotation are inferred from its enantiomer, L-Tryptophanol, as is standard for chiral pairs. Methanol (MeOH) was used as the solvent for tryptophanol measurements, while water (H₂O) was used for tryptophan.

Biological Activity: Inhibition of the IDO1 Pathway

The Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme is a critical immunoregulatory enzyme and a significant target in cancer therapy. It catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[10][11] The depletion of tryptophan and the production of immunosuppressive kynurenine metabolites by IDO1, which is often overexpressed in tumor cells, allows cancer cells to evade the immune system.[11] Consequently, the development of IDO1 inhibitors is a major focus in oncology research.

Tryptophan analogs are a key class of IDO1 inhibitors.[12] While specific inhibitory data for this compound is not extensively published, data from closely related tryptophan analogs demonstrate how structural modifications influence inhibitory potency against the IDO1 enzyme.

CompoundStructureEnzymatic IC₅₀ (µM)Cellular IC₅₀ (µM)
1-Methyl-L-tryptophan Indole ring with N-methyl, L-α-amino acid19>200
1-Methyl-D-tryptophan (Indoximod) Indole ring with N-methyl, D-α-amino acidNot effective>200
Tryptamine Decarboxylated tryptophan156 (Ki)Not specified
Epacadostat Complex sulfonamide derivative~0.070 (in vivo)0.0035 (HeLa cells)
Navoximod Dual IDO1/TDO inhibitorNot specifiedNot specified

Data compiled from multiple sources.[12][13][14] IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant.

As the data indicates, even a simple modification like the methylation of the indole nitrogen and the stereochemistry of the alpha-carbon can significantly impact biological activity. The L-isomer of 1-methyl-tryptophan shows weak enzymatic inhibition, while the D-isomer is largely ineffective in cell-free assays but has been advanced to clinical trials, suggesting complex in vivo mechanisms.[14] More complex synthetic analogs, such as Epacadostat, demonstrate significantly higher potency in both enzymatic and cellular assays.[13][14]

Experimental Protocols

To facilitate further research, the following are detailed methodologies for key experiments cited in the evaluation of IDO1 inhibitors.

Cellular IDO1/Kynurenine Assay

This assay measures the activity of IDO1 within a cellular context by quantifying the production of its enzymatic product, kynurenine.

Protocol:

  • Cell Culture and IDO1 Induction:

    • Human cancer cells (e.g., SKOV-3 ovarian cancer cells) are plated in 96-well plates at a density of 3 x 10⁴ cells/well and allowed to adhere overnight.[15]

    • To induce the expression of the IDO1 enzyme, Interferon-gamma (IFNγ) is added to the cell culture medium at a final concentration of 100 ng/mL.[15]

    • The cells are then incubated for 24 hours at 37°C in a 5% CO₂ environment.[15]

  • Inhibitor Treatment:

    • Test compounds (this compound analogs) are serially diluted in a freshly prepared assay medium containing L-tryptophan (e.g., 50 µg/mL).[15]

    • The existing cell culture medium is replaced with 200 µL of the medium containing the various concentrations of the test compounds or a vehicle control.

    • The plate is incubated for an additional 24 hours at 37°C and 5% CO₂.[15]

  • Kynurenine Measurement:

    • After incubation, 150 µL of the cell culture supernatant is transferred to a new plate.

    • Trichloroacetic acid (TCA) is added to a final concentration of 6.1 N to precipitate proteins. The mixture is incubated for 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine.

    • The plate is centrifuged to pellet the protein precipitate.[15]

    • 100 µL of the resulting supernatant is transferred to a new 96-well plate and mixed with 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[15]

    • After a 10-minute incubation at room temperature, the absorbance is measured at 480 nm using a microplate reader.[15]

  • Data Analysis:

    • A standard curve is generated using known concentrations of kynurenine.

    • The concentration of kynurenine in the test samples is determined by interpolating from the standard curve.

    • IC₅₀ values are calculated by plotting the percentage of IDO1 inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the IDO1 Signaling Pathway

The IDO1 pathway is central to immune evasion in cancer. The following diagram, generated using the DOT language, illustrates the core mechanism of action for IDO1 and the role of its inhibitors.

IDO1_Pathway IDO1-Mediated Tryptophan Catabolism and Immune Suppression cluster_extracellular Extracellular Space cluster_cell Tumor Cell / Antigen Presenting Cell cluster_tcell T-Cell L-Tryptophan_ext L-Tryptophan L-Tryptophan_int L-Tryptophan L-Tryptophan_ext->L-Tryptophan_int Amino Acid Transporters IDO1 IDO1 Enzyme L-Tryptophan_int->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion T_Cell_Apoptosis T-Cell Apoptosis & Anergy Kynurenine->T_Cell_Apoptosis Induces T_Cell_Activation T-Cell Proliferation & Activation Tryptophan_Depletion->T_Cell_Activation Suppresses Inhibitor This compound Analog (IDO1 Inhibitor) Inhibitor->IDO1 Inhibition

Caption: IDO1 pathway and point of inhibition.

This guide provides a foundational comparison of this compound and its analogs, highlighting the critical role that subtle structural changes play in determining biological function. The provided data and protocols serve as a valuable resource for the rational design and evaluation of novel therapeutic agents targeting the IDO1 pathway.

References

A Comparative Guide to the In Vitro and In Vivo Studies of D-Tryptophan and its Analogue, D-Tryptophanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data from in vitro and in vivo studies on D-Tryptophan, a molecule of growing interest in various therapeutic areas. Due to a notable scarcity of publicly available research on its alcohol analogue, D-Tryptophanol, this document focuses on the extensive data for D-Tryptophan to provide a valuable surrogate analysis. The guide also briefly touches upon emerging research on tryptophanol-derived compounds to offer a glimpse into the potential of this chemical scaffold.

The structural difference between D-Tryptophan (possessing a carboxylic acid group) and this compound (possessing a hydroxyl group) is a key consideration. This seemingly minor chemical modification can significantly impact pharmacokinetic properties, target binding, and overall biological activity. While parallels may be drawn, it is crucial to acknowledge that the data presented for D-Tryptophan may not be directly extrapolated to this compound.

This compound: A Glimpse into its Potential

While comprehensive in vitro and in vivo data for this compound remains limited, preliminary findings suggest its potential as a bioactive molecule. One study has indicated that this compound can inhibit cancer cell growth at nanomolar concentrations, though detailed quantitative data and mechanisms of action are yet to be fully elucidated.[1] Furthermore, research into tryptophanol-derived oxazolopyrrolidone lactams has demonstrated selective antiproliferative activity against human gastric adenocarcinoma (AGS) cells in vitro, inducing apoptosis without affecting normal cells.[1] These findings underscore the potential of the tryptophanol scaffold in developing novel therapeutic agents.

D-Tryptophan: A Detailed In Vitro vs. In Vivo Comparison

The following sections provide a detailed comparison of the biological activities of D-Tryptophan in laboratory settings (in vitro) and in living organisms (in vivo).

Antimicrobial and Anti-Biofilm Activity

D-Tryptophan has demonstrated significant potential in combating bacterial biofilms, a key factor in persistent infections.

Quantitative Data Summary: Anti-Biofilm Activity of D-Tryptophan

OrganismAssay TypeConcentration/DoseObserved EffectReference
Pseudomonas aeruginosaIn Vitro1 mMSignificant inhibition of biofilm formation.[2]
Staphylococcus aureusIn Vitro1 mMSignificant inhibition of biofilm formation.[2]
P. mendocinaIn Vitro1 mMRate of cell adherence declined from 8.0 x 10⁶ to 8.7 x 10⁵ cells/h.[3]
S. aureusIn Vitro1 mMRate of cell adherence declined from 9.2 x 10⁷ to 4.2 x 10⁷ cells/h.[3]
S. aureusIn Vitro50 µg/mLHighest biofilm inhibition observed. Downregulation of the agrA gene.[4][5]

Experimental Protocol: In Vitro Biofilm Inhibition Assay (Crystal Violet Method)

This protocol outlines a common method for assessing the anti-biofilm activity of a compound in vitro.

  • Bacterial Culture Preparation: A bacterial suspension of a specific optical density (e.g., ~1 × 10⁶ CFU/mL) is prepared in a suitable growth medium, such as Luria-Bertani (LB) broth.

  • Treatment Application: The bacterial suspension is added to the wells of a microtiter plate. Varying concentrations of D-Tryptophan are then added to the wells. A control group with no D-Tryptophan is included.

  • Incubation: The plate is incubated at an optimal temperature (e.g., 37°C) for a specified period (e.g., 24 hours) to allow for biofilm formation.

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution, such as phosphate-buffered saline (PBS).

  • Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for a set time (e.g., 15 minutes).

  • Destaining and Quantification: Excess stain is washed off, and the stained biofilm is solubilized using a solvent like 30% acetic acid or ethanol. The absorbance of the solubilized stain is then measured using a microplate reader at a specific wavelength (e.g., 595 nm). The absorbance is proportional to the amount of biofilm formed.

G cluster_workflow Biofilm Inhibition Assay Workflow Bacterial Culture Bacterial Culture Treatment Treatment Bacterial Culture->Treatment Add D-Tryptophan Incubation Incubation Treatment->Incubation Allow biofilm formation Washing Washing Incubation->Washing Remove planktonic cells Staining Staining Washing->Staining Crystal Violet Quantification Quantification Staining->Quantification Measure absorbance

Biofilm Inhibition Assay Workflow
Anticancer Activity

The potential of D-Tryptophan and its derivatives as anticancer agents is an active area of research.

Quantitative Data Summary: Anticancer Activity of Tryptophan Derivatives

Compound/DerivativeCell LineAssay TypeIC50 Value/ConcentrationObserved EffectReference
Tryptophanol-derived oxazolopyrrolidone lactamsAGS (gastric adenocarcinoma)In Vitro (MTT assay)Not specifiedSelective growth inhibition and apoptosis induction.[1]
1-Alkyl-tryptophan analogsSGC7901, HeLaIn Vitro (MTT assay)2 mmol/LEfficient inhibition of proliferation.[6]
Tryptophan side-chain oxidase (TSO)In vivo (Mouse models)Not applicableNot applicableInhibition of tumor proliferation and promotion of apoptosis.[7]

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., D-Tryptophan derivatives) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

G D-Tryptophan Derivative D-Tryptophan Derivative Cancer Cell Cancer Cell D-Tryptophan Derivative->Cancer Cell Inhibits Metabolic Activity Metabolic Activity Cancer Cell->Metabolic Activity Reduced Apoptosis Apoptosis Cancer Cell->Apoptosis Induced

Anticancer Mechanism of D-Tryptophan Derivatives
Immunomodulatory Effects

D-Tryptophan and its metabolites play a crucial role in regulating the immune response.

Quantitative Data Summary: Immunomodulatory Effects of D-Tryptophan

Study TypeModelTreatmentObserved EffectReference
In VivoMiceOral administration of D-TryptophanDose-dependent increase in splenic regulatory T cells (Tregs).[4]
In VivoMiceOral administration of D-TryptophanSignificant increase in serum L-kynurenine.[4]
In VivoMacaque model of TBD-1MT (IDO inhibitor) treatmentReduced bacterial burden, pathology, and clinical signs of TB.[8]
In VivoMice with colitisOral Tryptophan administrationModulated cytokine production (e.g., TNF-α and IL-10).[4]

Experimental Protocol: In Vivo Assessment of Immunomodulation in a Mouse Model

This protocol provides a general framework for studying the immunomodulatory effects of a compound in mice.

  • Animal Model: A suitable mouse model is selected, which could be a standard inbred strain or a disease model (e.g., colitis induced by dextran sodium sulfate).

  • Compound Administration: D-Tryptophan is administered to the mice, typically through oral gavage or in the drinking water, at various doses. A control group receives a vehicle solution.

  • Treatment Period: The treatment is carried out for a specific duration, depending on the study's objectives.

  • Sample Collection: At the end of the treatment period, blood and relevant tissues (e.g., spleen, lymph nodes) are collected.

  • Immune Cell Analysis: Immune cell populations (e.g., T cells, B cells, macrophages) in the collected tissues are analyzed using techniques like flow cytometry. Specific markers for different cell types and activation states are used.

  • Cytokine Measurement: The levels of various cytokines (e.g., TNF-α, IL-10, IFN-γ) in the serum or tissue homogenates are quantified using methods such as ELISA or multiplex bead assays.

G cluster_pathway Immunomodulatory Pathway of D-Tryptophan D-Tryptophan D-Tryptophan Metabolism Metabolism D-Tryptophan->Metabolism In vivo Kynurenine Kynurenine Metabolism->Kynurenine Aryl Hydrocarbon Receptor (AhR) Aryl Hydrocarbon Receptor (AhR) Kynurenine->Aryl Hydrocarbon Receptor (AhR) Activates Regulatory T cells (Tregs) Regulatory T cells (Tregs) Aryl Hydrocarbon Receptor (AhR)->Regulatory T cells (Tregs) Induces Immune Regulation Immune Regulation Regulatory T cells (Tregs)->Immune Regulation Promotes

D-Tryptophan's Immunomodulatory Pathway
Pharmacokinetics

Quantitative Data Summary: Pharmacokinetics of D-Tryptophan and D-1MT in Rodents

CompoundSpeciesAdministration RouteDoset1/2 (half-life)BioavailabilityReference
D-TrpRatIntraperitoneal100 mg/kgSignificantly smaller than L-Trp-[9]
D-1MTRatOral600 mg/m²/day28.7 h92%[10]
D-1MTDogOral1200 mg/m²/day6.0 h47%[10]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study in rats.

  • Animal Preparation: Rats are cannulated (e.g., in the jugular vein) to facilitate repeated blood sampling.

  • Compound Administration: The test compound (e.g., D-Tryptophan) is administered to the rats via a specific route (e.g., oral gavage, intravenous injection) at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points after administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Compound Quantification: The concentration of the compound and its potential metabolites in the plasma samples is determined using a sensitive analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), which is used to determine bioavailability.

Conclusion

The available scientific literature highlights the significant therapeutic potential of D-Tryptophan across various applications, including antimicrobial, anticancer, and immunomodulatory therapies. The data presented in this guide offers a comparative overview of its performance in in vitro and in vivo settings.

While direct experimental data on this compound is currently limited, the promising preliminary findings and the extensive research on the closely related D-Tryptophan suggest that this compound and its derivatives are worthy of further investigation. The distinct chemical properties of this compound may offer unique advantages in terms of biological activity and pharmacokinetic profile. Future research should focus on conducting comprehensive in vitro and in vivo studies to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of D-Tryptophanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible workplace. This guide provides essential information and step-by-step procedures for the proper disposal of D-Tryptophanol, a chiral alcohol used in various research and development applications.

While this compound is not broadly classified as a hazardous substance, it is imperative to follow established laboratory waste disposal protocols to minimize environmental impact and ensure regulatory compliance. The following procedures are based on general best practices for non-hazardous chemical waste and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all chemical waste as potentially hazardous until a formal assessment is complete.

  • Collect this compound waste in a dedicated, properly labeled container.

  • Do not mix this compound waste with other chemical waste streams, particularly strong acids, strong bases, or strong oxidizing agents, to prevent unforeseen chemical reactions.

2. Containerization:

  • Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Ensure the container is clean and dry before adding any waste.

  • The container must be clearly labeled with "this compound Waste" and should include the full chemical name. Do not use abbreviations.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • The SAA should be a secondary containment system to prevent the release of material in case of a leak.

  • Keep the waste container closed at all times, except when adding waste.

4. Final Disposal:

  • Consult your institution's EHS office for final disposal procedures. This is a critical step, as local regulations and facility-specific protocols will dictate the ultimate disposal pathway.

  • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your EHS department. Many institutions prohibit the drain disposal of organic compounds.

  • Arrange for the collection of the this compound waste by your institution's hazardous waste management service.

Spill Management

In the event of a this compound spill, adhere to the following procedures:

  • Minor Spills:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Absorb the spill with an inert material, such as vermiculite, sand, or a commercial spill absorbent.

    • Collect the absorbed material into a designated waste container.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

Quantitative Data Summary

PropertyValue
CAS Number 52485-52-6
Molecular Formula C₁₁H₁₄N₂O
Incompatible Materials Strong acids, Strong bases, Strong oxidizing agents

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

D_Tryptophanol_Disposal start This compound Waste Generated collect Collect in a dedicated, labeled container start->collect incompatible Is it mixed with incompatible waste? collect->incompatible segregate Segregate waste streams incompatible->segregate Yes store Store in Satellite Accumulation Area (SAA) incompatible->store No segregate->collect consult_ehs Consult Institutional EHS for Disposal Protocol store->consult_ehs ehs_pickup Arrange for EHS waste pickup consult_ehs->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures and, most importantly, consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment.

Essential Safety and Handling Protocols for D-Tryptophanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling D-Tryptophanol. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. While some sources may not classify this compound as a hazardous substance, others indicate it can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

The primary defense against exposure is the correct and consistent use of personal protective equipment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety glasses or gogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemical-resistant glovesMaterial: Nitrile rubber is recommended. Thickness: 0.11 mm. Breakthrough Time: 480 minutes.
Body Protection Laboratory coatShould be worn to protect skin and clothing from contamination.[2]
Respiratory Protection RespiratorRequired when dusts are generated. A P1 filter type is recommended.

Operational Plan: Safe Handling of this compound

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Preparation and Engineering Controls
  • Ensure adequate ventilation in the work area.[1]

  • An accessible safety shower and eye wash station should be available.[1]

  • Work should be conducted in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to prevent dust inhalation.[2]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe in dust or aerosols.[1]

  • Wash hands thoroughly after handling the substance.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • When weighing, use a tared, sealed container to minimize dust generation.[2]

Storage
  • Store in a cool, dry, and dark place.[2]

  • Keep the container tightly closed.[3]

  • Store away from strong oxidizing agents, strong acids, and strong bases.[3][4]

Disposal Plan
  • All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Dispose of contents and container in accordance with local regulations.[1]

  • Do not allow the chemical to enter drains or water courses.[1]

  • Leave the chemical in its original container and do not mix it with other waste.

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Accidental Release Measures
  • Minor Spills:

    • Clean up spills immediately.[4]

    • Avoid dust formation.[5]

    • Wear appropriate PPE.

    • Sweep or shovel the material into a suitable container for disposal.[3]

  • Major Spills:

    • Evacuate personnel from the area.[5]

    • Move upwind of the spill.[4]

    • Alert emergency responders and inform them of the location and nature of the hazard.[4]

    • Prevent the spill from entering drains or waterways.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]

Visual Workflow and Relationship Diagrams

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Ensure Adequate Ventilation prep2 Verify Safety Shower & Eyewash prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh in Sealed Container prep3->handling1 handling2 Perform Experiment in Fume Hood handling1->handling2 handling3 Avoid Contact and Inhalation handling2->handling3 post1 Wash Hands Thoroughly handling3->post1 post2 Store in Cool, Dry, Dark Place post1->post2 post3 Dispose of Waste per Regulations post2->post3

Caption: A flowchart outlining the safe handling workflow for this compound.

Emergency_Response Emergency Response for this compound cluster_exposure Personal Exposure cluster_spill Accidental Spill spill Spill or Exposure Occurs eye Eye Contact spill->eye Exposure skin Skin Contact spill->skin Exposure inhalation Inhalation spill->inhalation Exposure ingestion Ingestion spill->ingestion Exposure minor_spill Minor Spill spill->minor_spill Spill major_spill Major Spill spill->major_spill Spill first_aid Administer First Aid eye->first_aid skin->first_aid inhalation->first_aid ingestion->first_aid contain_spill Contain and Clean Spill minor_spill->contain_spill evacuate Evacuate Area major_spill->evacuate seek_medical Seek Medical Attention first_aid->seek_medical alert_responders Alert Emergency Responders evacuate->alert_responders alert_responders->contain_spill

Caption: A diagram illustrating the emergency response procedures for this compound incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Tryptophanol
Reactant of Route 2
D-Tryptophanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.